Product packaging for 3-butyl-1H-indene(Cat. No.:CAS No. 2294-88-4)

3-butyl-1H-indene

Cat. No.: B15494309
CAS No.: 2294-88-4
M. Wt: 172.27 g/mol
InChI Key: XSXQCNPTMDUCFF-UHFFFAOYSA-N
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Description

3-butyl-1H-indene is a useful research compound. Its molecular formula is C13H16 and its molecular weight is 172.27 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H16 B15494309 3-butyl-1H-indene CAS No. 2294-88-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2294-88-4

Molecular Formula

C13H16

Molecular Weight

172.27 g/mol

IUPAC Name

3-butyl-1H-indene

InChI

InChI=1S/C13H16/c1-2-3-6-11-9-10-12-7-4-5-8-13(11)12/h4-5,7-9H,2-3,6,10H2,1H3

InChI Key

XSXQCNPTMDUCFF-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CCC2=CC=CC=C21

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 3-butyl-1H-indene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the chemical identifier and nomenclature for 3-butyl-1H-indene, a substituted derivative of indene (B144670). Due to the specific nature of this compound, detailed experimental protocols, extensive quantitative data, and established signaling pathways are not widely available in publicly accessible literature. This document focuses on the foundational information critical for substance identification.

Chemical Identity

A precise understanding of a compound's identity is fundamental for all research and development activities. The Chemical Abstracts Service (CAS) number and the International Union of Pure and Applied Chemistry (IUPAC) name are the universally accepted standards for chemical substance identification.

IdentifierValue
CAS Number 2294-88-4[1]
IUPAC Name This compound

The IUPAC name, this compound, describes a bicyclic aromatic hydrocarbon consisting of a benzene (B151609) ring fused to a five-membered ring, with a butyl group attached to the third carbon of the indene ring system. The "1H" designation specifies the position of the saturated carbon atom in the five-membered ring.

References

An In-depth Technical Guide to the Physical Properties of 3-butyl-1H-indene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 3-butyl-1H-indene. Due to the limited availability of experimental data for this specific compound, this document also includes data for the parent compound, 1H-indene, to provide a comparative context. Furthermore, a general experimental protocol for the synthesis and characterization of this compound is detailed, based on established methods for related compounds.

Core Physical Properties

The fundamental physical and chemical identifiers for this compound have been established. These are crucial for regulatory submissions, material safety data sheets, and experimental design.

PropertyValueReference
Molecular Formula C₁₃H₁₆--INVALID-LINK--[1][2]
Molecular Weight 172.27 g/mol --INVALID-LINK--[1]
CAS Registry Number 2294-88-4--INVALID-LINK--[2]
PropertyValue (for 1H-indene)Reference
Boiling Point 181-182 °C--INVALID-LINK--[3], --INVALID-LINK--[4]
Melting Point -5 to -3 °C--INVALID-LINK--[3], --INVALID-LINK--[4]
Density 0.996 g/mL at 25 °C--INVALID-LINK--[3], --INVALID-LINK--[4]
Refractive Index n20/D 1.595--INVALID-LINK--[3], --INVALID-LINK--[4]

Experimental Protocols

The following sections detail generalized experimental methodologies for the synthesis and characterization of this compound. These protocols are based on established chemical principles for the synthesis of substituted indenes.

Synthesis of this compound

A plausible synthetic route to this compound involves the reaction of indene (B144670) with a suitable butylating agent. One common method for the alkylation of indene at the 3-position is through the formation of an indenyl anion followed by reaction with an alkyl halide.

Materials:

Procedure:

  • Under an inert atmosphere (Argon or Nitrogen), a solution of 1H-indene in anhydrous THF is prepared in a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • The solution is cooled to 0 °C in an ice bath.

  • Sodium hydride is added portion-wise to the stirred solution. The reaction is allowed to proceed at 0 °C for 1 hour, during which time the indenyl anion is formed.

  • 1-Bromobutane is added dropwise to the reaction mixture at 0 °C.

  • The reaction is allowed to warm to room temperature and stirred overnight.

  • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel to yield this compound.

Characterization of this compound

The identity and purity of the synthesized this compound would be confirmed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz).

  • Samples are dissolved in a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃).

  • The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

  • The expected ¹H NMR spectrum would show signals corresponding to the butyl group protons and the protons of the indene ring system.

  • The ¹³C NMR spectrum would show the corresponding signals for all carbon atoms in the molecule.

Mass Spectrometry (MS):

  • High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the compound.

  • The experimentally determined mass should be consistent with the calculated exact mass of C₁₃H₁₆.

Fourier-Transform Infrared (FTIR) Spectroscopy:

  • The FTIR spectrum is recorded to identify the characteristic functional groups present in the molecule.

  • Expected peaks would include those for C-H stretching of the aromatic and aliphatic groups.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

experimental_workflow start Start reagents 1H-Indene, NaH, THF, 1-Bromobutane start->reagents Prepare synthesis Synthesis: Alkylation Reaction reagents->synthesis React workup Workup: Quenching, Extraction, Drying synthesis->workup Process purification Purification: Column Chromatography workup->purification Isolate characterization Characterization: NMR, MS, FTIR purification->characterization Analyze product Pure this compound characterization->product Confirm

Caption: General workflow for the synthesis and characterization of this compound.

References

Physicochemical Properties of 3-butyl-1H-indene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the melting and boiling points of 3-butyl-1H-indene. A comprehensive search of available scientific databases did not yield specific experimental values for the melting and boiling points of this compound. This lack of data highlights a potential knowledge gap for this specific substituted indene.

However, for research and drug development professionals encountering a novel or uncharacterized compound like this compound, the determination of its fundamental physicochemical properties, such as melting and boiling points, is a critical first step. These properties are essential for confirming the identity and purity of a synthesized compound, as well as for designing purification processes like distillation and crystallization.

This guide provides detailed, standard experimental protocols for the determination of melting and boiling points of organic compounds, which can be applied to this compound.

Data Presentation

As of the latest literature review, experimental data for the melting and boiling points of this compound are not available. For related compounds, the parent molecule, indene, has a melting point of -1.8 °C and a boiling point of 181.6 °C. It is important to note that the addition of a butyl group will significantly alter these properties.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
This compound2294-88-4C₁₃H₁₆172.27Not AvailableNot Available

Experimental Protocols

The following are detailed methodologies for the experimental determination of the melting and boiling points of an organic compound such as this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range. The presence of impurities typically depresses and broadens the melting point range.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp, Thiele tube)

  • Capillary tubes (sealed at one end)

  • Thermometer (calibrated)

  • Spatula

  • Mortar and pestle (if the sample is not a fine powder)

Procedure (Capillary Method):

  • Sample Preparation: Ensure the sample of this compound is dry and finely powdered. If necessary, gently crush the crystalline sample using a mortar and pestle.

  • Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to pack a small amount of the compound into the tube. The sample column should be approximately 2-3 mm in height.

  • Apparatus Setup:

    • Mel-Temp Apparatus: Place the loaded capillary tube into the sample holder of the apparatus. Insert a calibrated thermometer into the designated port.

    • Thiele Tube: Attach the capillary tube to a thermometer using a rubber band or a small piece of tubing. The sample should be level with the thermometer bulb. Immerse the assembly in the oil of the Thiele tube, ensuring the oil level is above the sample but below the top of the capillary tube.

  • Heating:

    • Begin heating the apparatus. For an unknown compound, a rapid initial heating can be performed to determine an approximate melting range.

    • Allow the apparatus to cool, then repeat the measurement with a fresh sample. Heat rapidly to about 15-20 °C below the approximate melting point.

    • Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample and the thermometer.

  • Observation and Recording:

    • Record the temperature at which the first drop of liquid appears (the onset of melting).

    • Record the temperature at which the last crystal melts (the completion of melting).

    • The recorded range is the melting point of the sample.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.

Apparatus:

  • Small test tube or fusion tube

  • Capillary tube (sealed at one end)

  • Thermometer (calibrated)

  • Heating apparatus (e.g., oil bath, heating block, Thiele tube)

  • Rubber band or wire for attaching the tube to the thermometer

Procedure (Micro Boiling Point Method):

  • Sample Preparation: Place a small amount (approximately 0.5 mL) of liquid this compound into a small test tube or fusion tube.

  • Capillary Inversion: Place a capillary tube, with its sealed end up, into the test tube containing the liquid.

  • Apparatus Setup: Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

  • Heating:

    • Immerse the assembly in a heating bath (e.g., oil bath or Thiele tube).

    • Heat the bath gradually. As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out.

  • Observation and Recording:

    • Continue heating until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube. This indicates that the vapor of the liquid has displaced all the air.

    • Remove the heat source and allow the apparatus to cool slowly.

    • Observe the point at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube. The temperature at this moment is the boiling point of the liquid at the recorded atmospheric pressure.

  • Pressure Correction: For precise work, the observed boiling point should be corrected to standard atmospheric pressure (760 mmHg).

Mandatory Visualization

The following diagram illustrates the logical workflow for the physicochemical characterization of a novel compound like this compound.

G cluster_0 Physicochemical Characterization Workflow A Synthesized or Isolated This compound B Purity Assessment (e.g., NMR, GC-MS) A->B C Is the compound pure? B->C D Purification (e.g., Distillation, Chromatography) C->D No E Melting Point Determination C->E Yes D->B F Boiling Point Determination E->F G Characterization Data F->G

Workflow for Physicochemical Characterization.

Solubility of 3-Butyl-1H-Indene in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 3-butyl-1H-indene in organic solvents. Due to a lack of specific quantitative solubility data for this compound in publicly available literature, this document provides a comprehensive overview of the solubility characteristics of the parent compound, indene (B144670), which serves as a foundational analogue. Furthermore, a detailed, generalized experimental protocol for determining the solubility of organic compounds like this compound is presented. This guide aims to equip researchers with the necessary information and methodologies to effectively work with this compound and similar chemical structures in a laboratory setting.

Introduction

This compound is a substituted aromatic hydrocarbon with potential applications in organic synthesis and materials science. Understanding its solubility in various organic solvents is crucial for its use in reaction media, purification processes, and formulation development. The solubility of a compound is governed by its molecular structure, polarity, and the intermolecular forces it can establish with a solvent. As a nonpolar hydrocarbon, this compound is expected to exhibit good solubility in nonpolar organic solvents, following the principle of "like dissolves like." This guide provides an in-depth look at the expected solubility behavior of this compound based on the known properties of indene and outlines a practical approach to its experimental determination.

Solubility of Indene in Organic Solvents

While specific quantitative data for this compound is not available, the solubility of indene (C₉H₈) provides a strong predictive basis. Indene is a colorless liquid that is insoluble in water but soluble in most common organic solvents.[1][2][3] The addition of a butyl group to the indene structure is expected to further enhance its lipophilicity and, consequently, its solubility in nonpolar organic solvents.

The following table summarizes the qualitative solubility of indene in a range of organic solvents. This information is critical for solvent selection in experimental work involving indene and its derivatives.

SolventChemical FormulaPolaritySolubility of IndeneReference(s)
AcetoneC₃H₆OPolar aproticSoluble[1][2]
BenzeneC₆H₆NonpolarSoluble[1][2][3]
Carbon DisulfideCS₂NonpolarSoluble in all proportions[3]
Carbon TetrachlorideCCl₄NonpolarMiscible[3]
ChloroformCHCl₃Polar aproticMiscible[3]
Diethyl Ether(C₂H₅)₂OPolar aproticSoluble/Miscible[1][2][3]
EthanolC₂H₅OHPolar proticSoluble/Miscible[2][3]
Naphtha-NonpolarMiscible[3]
PyridineC₅H₅NPolar aproticSoluble in all proportions[3]

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for the gravimetric determination of the solubility of a solid organic compound like this compound. This method is straightforward and can be adapted to various solute-solvent systems.

Materials and Equipment
  • This compound

  • Selected organic solvents (analytical grade)

  • Analytical balance (accurate to ±0.1 mg)

  • Vials with screw caps

  • Constant temperature bath or shaker incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Syringes

  • Pre-weighed evaporation dishes or vials

  • Vacuum oven or desiccator

Experimental Workflow

The overall workflow for the experimental determination of solubility is depicted in the following diagram.

Solubility_Determination_Workflow cluster_preparation Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_evaporation Quantification start Start prepare_solutions Prepare Supersaturated Solutions (Solute + Solvent in Vials) start->prepare_solutions equilibrate Equilibrate at Constant Temperature (e.g., 24-72 hours with agitation) prepare_solutions->equilibrate sample Withdraw Aliquot of Supernatant equilibrate->sample filter Filter to Remove Undissolved Solid sample->filter weigh_sample Weigh Filtered Aliquot filter->weigh_sample evaporate Evaporate Solvent weigh_sample->evaporate weigh_residue Weigh Solid Residue evaporate->weigh_residue calculate Calculate Solubility weigh_residue->calculate end End calculate->end

Figure 1. Experimental workflow for solubility determination.
Step-by-Step Procedure

  • Preparation of Supersaturated Solutions : Add an excess amount of this compound to a series of vials, each containing a known volume or mass of a specific organic solvent. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration : Tightly cap the vials and place them in a constant temperature bath or a shaker incubator set to the desired temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) with continuous agitation to ensure that the solvent is fully saturated.

  • Sampling : After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw a known volume or mass of the clear supernatant using a syringe.

  • Filtration : To ensure no undissolved solid is transferred, pass the withdrawn supernatant through a syringe filter into a pre-weighed evaporation dish or vial.

  • Solvent Evaporation : Place the evaporation dish in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute to evaporate the solvent completely. Alternatively, a desiccator can be used for volatile solvents.

  • Quantification : Once the solvent has been completely removed, weigh the evaporation dish containing the solid residue.

  • Calculation : The solubility can be calculated using the following formula:

    Solubility ( g/100 g solvent) = (mass of residue / mass of solvent in the aliquot) x 100

    The mass of the solvent in the aliquot can be determined by subtracting the mass of the residue from the total mass of the filtered aliquot.

Signaling Pathways and Logical Relationships

No information on signaling pathways involving this compound was found in the current scientific literature. The primary relevance of this compound is within the domain of organic chemistry and materials science rather than pharmacology or cell signaling.

The logical relationship in the context of this technical guide is the workflow for determining solubility, as visualized in Figure 1. This diagram illustrates the sequential steps required to obtain reliable quantitative solubility data.

Conclusion

References

¹H NMR Spectral Analysis of 3-Butyl-1H-indene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the ¹H NMR spectral data of 3-butyl-1H-indene. Due to the absence of publicly available experimental ¹H NMR data for this compound, this document outlines the expected spectral features based on the analysis of structurally similar compounds and general principles of nuclear magnetic resonance spectroscopy. It also includes a detailed, hypothetical experimental protocol for acquiring such data. This guide serves as a foundational resource for researchers interested in the synthesis, characterization, and application of this compound and related compounds.

Introduction

This compound is a substituted indene (B144670), a class of bicyclic aromatic hydrocarbons that are precursors to various organic compounds and materials. The characterization of such molecules is crucial for confirming their structure and purity, with Nuclear Magnetic Resonance (NMR) spectroscopy being one of the most powerful analytical techniques for this purpose. ¹H NMR spectroscopy, in particular, provides detailed information about the chemical environment, connectivity, and stereochemistry of protons within a molecule.

This guide focuses on the ¹H NMR spectral data of this compound. Despite extensive searches of scientific databases and literature, experimental ¹H NMR data for this specific compound is not publicly available. Therefore, this document will present predicted data based on known chemical shift ranges and coupling constants observed for the indene core and alkyl chains in similar molecules.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectral data for this compound is summarized in Table 1. These predictions are based on the analysis of ¹H NMR spectra of various substituted indenes and general chemical shift principles. The numbering of the protons corresponds to the structure shown in Figure 1.

this compound structure with proton numbering Figure 1: Chemical structure of this compound with proton numbering for ¹H NMR assignment.

Table 1: Predicted ¹H NMR Spectral Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)Integration
H-1~3.3 - 3.5t~2.02H
H-2~6.2 - 6.4t~2.01H
H-4~7.4 - 7.6d~7.51H
H-5~7.1 - 7.3t~7.51H
H-6~7.1 - 7.3t~7.51H
H-7~7.2 - 7.4d~7.51H
H-1'~2.5 - 2.7t~7.52H
H-2'~1.5 - 1.7sextet~7.52H
H-3'~1.3 - 1.5sextet~7.52H
H-4'~0.9 - 1.0t~7.53H

Experimental Protocol for ¹H NMR Data Acquisition

The following is a standard protocol for acquiring the ¹H NMR spectrum of this compound.

3.1. Sample Preparation

  • Weigh approximately 5-10 mg of purified this compound directly into a clean, dry NMR tube.

  • Add approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) to the NMR tube.

  • Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved.

3.2. NMR Spectrometer Setup and Data Acquisition

  • The ¹H NMR spectrum should be recorded on a 400 MHz (or higher) NMR spectrometer.

  • The spectrometer should be locked to the deuterium (B1214612) signal of the CDCl₃ solvent.

  • The probe temperature should be maintained at 298 K.

  • A standard single-pulse experiment should be used with the following typical parameters:

    • Spectral Width: -2 to 12 ppm

    • Pulse Width: 90°

    • Relaxation Delay: 5 seconds

    • Number of Scans: 16 to 64 (depending on sample concentration)

    • Acquisition Time: ~4 seconds

  • The Free Induction Decay (FID) should be Fourier transformed with an exponential line broadening of 0.3 Hz.

  • The resulting spectrum should be phased and baseline corrected.

  • The chemical shifts should be referenced to the TMS signal at 0.00 ppm.

Logical Workflow for Spectral Analysis

The process of analyzing the ¹H NMR spectrum of this compound would follow a logical progression to assign the observed signals to the specific protons in the molecule.

G cluster_0 Data Acquisition cluster_1 Data Processing cluster_2 Spectral Interpretation A Prepare Sample (this compound in CDCl3) B Acquire 1H NMR Spectrum (400 MHz) A->B C Fourier Transform FID B->C D Phase and Baseline Correction C->D E Reference to TMS (0 ppm) D->E F Identify Aromatic Protons (δ 7.0-7.6) E->F G Identify Olefinic Proton (δ ~6.3) E->G H Identify Allylic Protons (δ ~3.4) E->H I Identify Butyl Chain Protons (δ 0.9-2.7) E->I J Analyze Coupling Patterns (Multiplicities and J-values) F->J G->J H->J I->J K Integrate Signals J->K L Assign Protons to Structure K->L

Caption: Workflow for ¹H NMR spectral analysis.

Conclusion

While experimental ¹H NMR data for this compound is not currently available in the public domain, this technical guide provides a robust framework for its prediction, acquisition, and analysis. The predicted chemical shifts and coupling constants, along with the detailed experimental protocol, offer a valuable resource for researchers working with this and structurally related compounds. The logical workflow for spectral interpretation further provides a systematic approach to elucidating the structure of this compound from its ¹H NMR spectrum once the data is acquired. This guide underscores the importance of systematic prediction and methodical analysis in the structural characterization of organic molecules.

Unraveling the Molecular Blueprint: An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 3-butyl-1H-indene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 3-butyl-1H-indene. In the absence of a publicly available experimental spectrum for this specific molecule, this guide leverages established principles of mass spectrometry, drawing parallels with the fragmentation of analogous structures such as alkylbenzenes and other alkyl-substituted indenes. This document outlines the principal fragmentation pathways, presents the anticipated quantitative data in a structured format, details a standard experimental protocol for EI-MS analysis, and provides a visual representation of the fragmentation cascade.

Predicted Mass Spectrometry Data

The expected quantitative data for the major fragments of this compound upon electron ionization is summarized in the table below. The relative abundances are predicted based on the stability of the resulting fragment ions, with the most stable fragment assigned the base peak value of 100%.

m/zProposed Fragment IonPredicted Relative Abundance (%)
172[C₁₃H₁₆]⁺˙ (Molecular Ion)30
129[C₁₀H₉]⁺100 (Base Peak)
115[C₉H₇]⁺40
91[C₇H₇]⁺15

Deciphering the Fragmentation Cascade

The fragmentation of this compound under electron ionization is primarily dictated by the stability of the resulting carbocations. The indene (B144670) moiety provides a site for facile cleavage of the butyl side chain, leading to characteristic fragment ions.

Upon electron impact, a high-energy electron is removed from the this compound molecule, forming the molecular ion, [C₁₃H₁₆]⁺˙, with a predicted mass-to-charge ratio (m/z) of 172. Due to the relatively stable aromatic system, the molecular ion peak is expected to be observable.

The most favorable fragmentation pathway involves the cleavage of the C-C bond beta to the indene ring system, a process known as benzylic cleavage. This results in the loss of a propyl radical (•C₃H₇) and the formation of a highly stable, resonance-stabilized indenyl-methyl carbocation at m/z 129. This fragment is predicted to be the most abundant ion, and therefore the base peak in the spectrum.

A subsequent fragmentation pathway involves the loss of a methyl radical (•CH₃) from the m/z 129 ion to form the indenyl cation at m/z 115. Further fragmentation of the indene ring system can lead to the formation of the tropylium (B1234903) ion, a common and stable fragment in the mass spectra of alkyl-substituted aromatic compounds, at m/z 91.

Another potential, though likely less significant, fragmentation pathway for alkyl chains of three or more carbons is the McLafferty rearrangement. This involves the transfer of a gamma-hydrogen to the aromatic ring, followed by the elimination of a neutral alkene (in this case, butene). This would result in a fragment at m/z 116, corresponding to the indene radical cation.

The logical relationship of the primary fragmentation pathway is visualized in the diagram below.

fragmentation_pathway M [C₁₃H₁₆]⁺˙ m/z = 172 (Molecular Ion) F1 [C₁₀H₉]⁺ m/z = 129 (Base Peak) M->F1 - •C₃H₇ (Propyl radical) F2 [C₉H₇]⁺ m/z = 115 F1->F2 - •CH₃ (Methyl radical) F3 [C₇H₇]⁺ m/z = 91 F2->F3 - C₂H₂ (Acetylene)

Predicted fragmentation pathway of this compound.

Experimental Protocol: Electron Ionization Mass Spectrometry

The following provides a detailed methodology for the analysis of this compound using a standard gas chromatography-mass spectrometry (GC-MS) system with an electron ionization source.

1. Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent, such as dichloromethane (B109758) or hexane, to a concentration of approximately 1 mg/mL.

2. Gas Chromatography (GC) Conditions:

  • Injector: Split/splitless injector, operated in split mode with a split ratio of 50:1.

  • Injector Temperature: 250 °C.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness, with a stationary phase such as 5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program: Initial temperature of 50 °C held for 2 minutes, then ramped to 280 °C at a rate of 10 °C/min, and held at 280 °C for 5 minutes.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: m/z 40-500.

  • Scan Speed: 1000 amu/s.

  • Solvent Delay: 3 minutes to prevent filament damage from the solvent peak.

4. Data Acquisition and Analysis: The mass spectrometer is operated in full scan mode to acquire mass spectra across the specified range. The resulting total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to this compound are recorded. Data analysis is performed using the instrument's software to identify the molecular ion and major fragment ions, and to determine their relative abundances. Library searching against a database such as the NIST Mass Spectral Library can be used for comparison and confirmation, although a direct match for this compound may not be available.

The experimental workflow is outlined in the diagram below.

experimental_workflow cluster_sample_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data_analysis Data Analysis Prep Dilute this compound in volatile solvent GC Gas Chromatography (Separation) Prep->GC MS Mass Spectrometry (Ionization & Fragmentation) GC->MS Detector Detector (Ion Detection) MS->Detector TIC Total Ion Chromatogram Detector->TIC MassSpec Mass Spectrum TIC->MassSpec Analysis Fragment Identification & Relative Abundance Calculation MassSpec->Analysis

Experimental workflow for GC-MS analysis.

An In-depth Technical Guide to the UV-Vis Absorption Spectrum of 3-butyl-1H-indene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated ultraviolet-visible (UV-Vis) absorption spectrum of 3-butyl-1H-indene. Due to the limited availability of direct experimental data for this specific compound, this guide leverages established spectroscopic principles and data from the parent molecule, 1H-indene, to provide a robust predictive analysis. It includes a detailed, generalized experimental protocol for obtaining the UV-Vis spectrum of alkyl-substituted indenes and presents the expected data in a structured format.

Introduction to the Chromophore

The UV-Vis absorption spectrum of this compound is primarily determined by the electronic transitions within its 1H-indene chromophore. The indene (B144670) structure, consisting of a benzene (B151609) ring fused to a cyclopentene (B43876) ring, possesses a conjugated π-electron system. This system is responsible for the absorption of ultraviolet radiation, leading to characteristic absorption bands. The presence of an alkyl substituent, in this case, a butyl group at the 3-position, is expected to modulate the absorption profile of the parent indene molecule.

Predicted UV-Vis Absorption Data

The introduction of an alkyl group, such as a butyl group, to an aromatic chromophore typically results in a small bathochromic (red) shift of the absorption maxima (λmax). This is attributed to hyperconjugation and inductive effects, which slightly perturb the energy levels of the π-orbitals.

The UV-Vis spectrum of 1H-indene exhibits multiple absorption bands. Based on this, the predicted absorption maxima for this compound in a non-polar solvent like hexane (B92381) are summarized in the table below. The molar absorptivity (ε) values are expected to be of a similar order of magnitude to those of other substituted indenes and related aromatic hydrocarbons.

Predicted ParameterValueDescription
λmax 1 ~293 nmFine structure band arising from π → π* transitions.
λmax 2 ~282 nmFine structure band arising from π → π* transitions.
λmax 3 ~270 nmFine structure band arising from π → π* transitions.
λmax 4 ~266 nmFine structure band arising from π → π* transitions.
Molar Absorptivity (ε) 1,000 - 10,000 L·mol⁻¹·cm⁻¹Estimated range for the primary absorption bands.

Experimental Protocol for UV-Vis Spectroscopy

This section outlines a detailed methodology for obtaining the UV-Vis absorption spectrum of this compound.

3.1. Materials and Instrumentation

  • Analyte: this compound (high purity)

  • Solvent: Spectroscopic grade hexane (or other suitable non-polar solvent such as cyclohexane (B81311) or ethanol)

  • Instrumentation: A dual-beam UV-Vis spectrophotometer capable of scanning in the range of 200-400 nm.

  • Cuvettes: Matched quartz cuvettes with a 1 cm path length.

  • Volumetric flasks and pipettes: Class A for accurate solution preparation.

3.2. Solution Preparation

  • Stock Solution: Accurately weigh a small amount (e.g., 10 mg) of this compound and dissolve it in the chosen solvent in a 100 mL volumetric flask. This will create a stock solution of a known concentration (e.g., 0.1 mg/mL).

  • Working Solutions: Prepare a series of dilutions from the stock solution to determine the optimal concentration for measurement. The ideal concentration should yield an absorbance maximum between 0.5 and 1.5 AU. A typical starting concentration for this type of chromophore would be in the range of 1 x 10⁻⁴ to 1 x 10⁻⁵ M.

3.3. Spectrophotometer Setup and Measurement

  • Instrument Initialization: Turn on the spectrophotometer and allow it to warm up for the manufacturer-recommended time to ensure lamp stability.

  • Parameter Setup: Set the desired wavelength range (e.g., 220-350 nm), a scanning speed of approximately 200 nm/min, and a data interval of 1 nm.

  • Baseline Correction: Fill both the sample and reference cuvettes with the pure solvent. Place them in the respective holders and perform a baseline correction to subtract the solvent's absorbance.

  • Sample Measurement: Empty the sample cuvette, rinse it with the analyte solution, and then fill it with the sample solution. Place the cuvette back into the sample holder and initiate the scan.

  • Data Acquisition: Record the absorbance spectrum. If the absorbance is outside the optimal range, use a more or less concentrated working solution and repeat the measurement.

The following diagram illustrates the general workflow for this experimental protocol.

experimental_workflow cluster_prep Solution Preparation cluster_measurement UV-Vis Measurement A Weigh this compound B Dissolve in Spectroscopic Grade Solvent A->B C Prepare Stock Solution B->C D Perform Serial Dilutions C->D G Measure Sample Absorbance D->G Use Working Solution E Instrument Warm-up & Setup F Baseline Correction with Solvent E->F F->G H Data Acquisition & Analysis G->H

Fig. 1: Experimental workflow for UV-Vis analysis.

Logical Relationship of Spectroscopic Parameters

The relationship between the measured absorbance and the concentration of the analyte is governed by the Beer-Lambert Law, which is fundamental to quantitative UV-Vis spectroscopy.

beer_lambert_law A Absorbance (A) epsilon Molar Absorptivity (ε) A->epsilon is proportional to c Concentration (c) A->c is proportional to l Path Length (l) A->l is proportional to

Fig. 2: Beer-Lambert Law relationship.

This relationship highlights that for a given path length, the absorbance is directly proportional to the concentration, with the molar absorptivity being the constant of proportionality. This principle is crucial for quantitative analysis using UV-Vis spectroscopy.

Conclusion

Potential Research Areas for 3-Butyl-1H-indene: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

The indene (B144670) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, bicyclic framework, composed of a benzene (B151609) ring fused to a cyclopentene (B43876) ring, provides a versatile template for the design of novel therapeutics. While extensive research has been conducted on various substituted indenes, the specific derivative, 3-butyl-1H-indene, remains largely unexplored. This technical guide aims to illuminate potential research avenues for this compound by extrapolating from the known biological activities and mechanisms of action of structurally related indene derivatives. This document provides hypothetical, yet plausible, research directions, detailed experimental protocols, and conceptual workflows to stimulate and guide future research and development efforts targeting this promising molecule.

Introduction: The Indene Scaffold in Medicinal Chemistry

Indene and its analogues are integral to the development of a wide range of therapeutic agents.[1] The fusion of an aromatic benzene ring with an aliphatic cyclopentene ring offers a unique combination of rigidity and chemical diversity.[1] This structure allows for precise spatial orientation of substituents, which is critical for specific interactions with biological targets.[1] Clinically relevant drugs such as the anti-inflammatory agent Sulindac and the antiviral Indinavir feature the related indane core, highlighting the therapeutic potential of this chemical class.[1][2] Research has demonstrated that substituted indenes exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, neuroprotective, and estrogenic properties.[1][3][4] The introduction of an alkyl substituent, such as a butyl group at the 3-position of the 1H-indene core, is anticipated to modulate the lipophilicity and steric profile of the molecule, potentially leading to novel pharmacological activities or improved potency and selectivity for known targets.

Proposed Research Areas and Hypothesized Mechanisms of Action

Based on the established bioactivities of analogous indene derivatives, the following research areas are proposed for this compound:

Anticancer and Anti-angiogenic Activity

A significant body of research points to the potential of indene derivatives as anticancer agents. Specifically, certain dihydro-1H-indene derivatives have been identified as potent tubulin polymerization inhibitors that bind to the colchicine (B1669291) site.[5][6] This mechanism disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells.[5][6]

Hypothesized Mechanism of Action: It is hypothesized that this compound may function as a tubulin polymerization inhibitor. The butyl group could potentially enhance binding to the hydrophobic colchicine binding pocket on β-tubulin, thereby inhibiting microtubule formation. This would disrupt the mitotic spindle, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells. Furthermore, by affecting the cytoskeleton of endothelial cells, this compound could also exhibit anti-angiogenic properties, restricting tumor growth and metastasis.[5][6]

G cluster_0 Cellular Effects of this compound This compound This compound Tubulin Tubulin This compound->Tubulin Binds to Colchicine Site Microtubule Polymerization Microtubule Polymerization Tubulin->Microtubule Polymerization Inhibits Mitotic Spindle Disruption Mitotic Spindle Disruption G2/M Arrest G2/M Phase Cell Cycle Arrest Mitotic Spindle Disruption->G2/M Arrest Leads to Apoptosis Apoptosis G2/M Arrest->Apoptosis Induces G Aryl-1,3-diene Aryl-1,3-diene This compound This compound Aryl-1,3-diene->this compound TfOH (cat.) DCM, rt G cluster_1 In Vitro Cytotoxicity Workflow Cell_Seeding Seed Cancer Cells in 96-well Plates Incubation_24h Incubate 24h Cell_Seeding->Incubation_24h Compound_Treatment Treat with this compound (Serial Dilutions) Incubation_24h->Compound_Treatment Incubation_48h Incubate 48h Compound_Treatment->Incubation_48h MTT_Addition Add MTT Reagent Incubation_48h->MTT_Addition Incubation_4h Incubate 4h MTT_Addition->Incubation_4h DMSO_Addition Add DMSO to Dissolve Formazan Incubation_4h->DMSO_Addition Absorbance_Reading Read Absorbance at 570 nm DMSO_Addition->Absorbance_Reading IC50_Calculation Calculate IC50 Absorbance_Reading->IC50_Calculation

References

An In-depth Technical Guide to the Stability and Reactivity of 3-butyl-1H-indene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and reactivity of the 3-butyl-1H-indene molecule. The information presented is curated for researchers, scientists, and professionals in the field of drug development who may encounter or utilize this and similar molecular scaffolds. This document details the molecule's structural characteristics, spectroscopic data, and key reactive behaviors, supported by experimental protocols and mechanistic visualizations.

Molecular Structure and Properties

This compound is a substituted aromatic hydrocarbon. The core of the molecule is an indene (B144670) system, which consists of a benzene (B151609) ring fused to a cyclopentadiene (B3395910) ring. A butyl group is attached to the third carbon atom of the five-membered ring.

Molecular Formula: C₁₃H₁₆

Molecular Weight: 172.27 g/mol

CAS Registry Number: 2294-88-4

Spectroscopic Data

Spectroscopic analysis is fundamental to the characterization of this compound. Below is a summary of expected and reported spectroscopic data.

Spectroscopic Data This compound
¹H NMR (CDCl₃)Expected chemical shifts (δ, ppm): Aromatic protons (approx. 7.0-7.5 ppm), Vinylic proton (approx. 6.5 ppm), Methylene (B1212753) protons of the indene ring (approx. 3.3 ppm), Butyl group protons (approx. 0.9-2.5 ppm).
¹³C NMR (CDCl₃)Reported chemical shifts (δ, ppm): 145.2, 144.8, 144.0, 136.2, 131.0, 128.6, 127.8, 127.6, 126.2, 124.9, 124.2, 120.4, 38.2.
Infrared (IR) Expected characteristic absorptions (cm⁻¹): C-H stretching (aromatic) > 3000 cm⁻¹, C-H stretching (aliphatic) < 3000 cm⁻¹, C=C stretching (aromatic and vinylic) approx. 1600-1650 cm⁻¹, C-H bending (out-of-plane) approx. 700-900 cm⁻¹.

Stability of this compound

The stability of this compound is influenced by several factors, including the aromaticity of the benzene ring, the strain of the five-membered ring, and the nature of the substituent.

Aromaticity and Ring Strain

The benzene portion of the indene molecule imparts significant aromatic stability. However, the fusion of the five-membered ring introduces some degree of ring strain. The double bond within the cyclopentene (B43876) ring is a key site of reactivity.

Influence of the Butyl Group

The butyl group at the 3-position influences the stability of the molecule through electronic and steric effects.

  • Electronic Effects: As an alkyl group, the butyl substituent is weakly electron-donating through an inductive effect. This can slightly influence the electron density of the π-system.

  • Steric Effects: The presence of the butyl group can introduce steric hindrance, which may affect the approach of reagents to certain positions on the indene ring.

Isomerization

Substituted indenes are known to undergo isomerization, which can be catalyzed by acids or bases. For this compound, a double bond shift can occur to form the more stable, conjugated 1-butyl-1H-indene isomer. This isomerization is driven by the formation of a more substituted and conjugated double bond system.

Reactivity of this compound

The reactivity of this compound is primarily centered around the double bond of the cyclopentene ring and the acidic protons of the methylene group.

Acidity of the Methylene Protons

The protons on the C1 carbon of the indene ring are significantly more acidic than typical allylic protons due to the formation of a stable indenyl anion upon deprotonation. The negative charge in the indenyl anion is delocalized over the entire π-system, including the aromatic ring, which imparts considerable stability. This acidity allows for the facile formation of indenyl anions, which are useful nucleophiles in organic synthesis.

Oxidation

The double bond in the five-membered ring is susceptible to oxidation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can cleave the double bond, leading to the formation of dicarboxylic acids or other oxidized products depending on the reaction conditions. The benzylic protons of the butyl group could also be susceptible to oxidation under harsh conditions.

Polymerization

Indene and its derivatives are known to undergo polymerization, typically initiated by acid catalysts or free radicals. The polymerization proceeds through the double bond of the five-membered ring. The resulting polyindene resins have applications in various industries.

Experimental Protocols

The following are representative experimental protocols for key reactions involving substituted indenes, which can be adapted for this compound.

Synthesis of 3-alkyl-1H-indenes (General Procedure)

A common route to 3-substituted indenes involves the reaction of an appropriate indanone with an organometallic reagent followed by dehydration.

Materials:

  • Indan-1-one

  • n-Butyllithium in hexanes

  • Anhydrous diethyl ether or THF

  • p-Toluenesulfonic acid

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware

Procedure:

  • A solution of indan-1-one in anhydrous diethyl ether is cooled to 0 °C in an ice bath under an inert atmosphere (e.g., argon or nitrogen).

  • A solution of n-butyllithium in hexanes is added dropwise to the stirred solution of indan-1-one.

  • The reaction mixture is allowed to warm to room temperature and stirred for several hours.

  • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude alcohol intermediate.

  • The crude alcohol is dissolved in toluene, and a catalytic amount of p-toluenesulfonic acid is added.

  • The mixture is heated to reflux with a Dean-Stark apparatus to remove water.

  • After the reaction is complete (monitored by TLC), the mixture is cooled, washed with saturated sodium bicarbonate solution and brine, and dried over anhydrous magnesium sulfate.

  • The solvent is evaporated, and the crude product is purified by column chromatography on silica (B1680970) gel to afford this compound.

Acid-Catalyzed Isomerization of this compound

Materials:

  • This compound

  • Trifluoroacetic acid (TFA) or another strong acid catalyst

  • Dichloromethane or a similar aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • This compound is dissolved in dichloromethane.

  • A catalytic amount of trifluoroacetic acid is added to the solution.

  • The reaction mixture is stirred at room temperature and monitored by TLC or GC-MS for the disappearance of the starting material and the appearance of the isomerized product.

  • Once the reaction is complete, the mixture is washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.

  • The organic layer is then washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

  • The resulting product can be purified by column chromatography if necessary.

Oxidation of this compound with Potassium Permanganate

Materials:

  • This compound

  • Potassium permanganate (KMnO₄)

  • A phase-transfer catalyst (e.g., a quaternary ammonium salt)

  • Dichloromethane

  • Water

  • Sodium bisulfite

  • Hydrochloric acid

Procedure:

  • This compound is dissolved in dichloromethane.

  • A solution of potassium permanganate in water is prepared, and a phase-transfer catalyst is added.

  • The aqueous solution of KMnO₄ is added to the solution of the indene, and the biphasic mixture is stirred vigorously at room temperature.

  • The reaction is monitored by the disappearance of the purple color of the permanganate.

  • Upon completion, the reaction is quenched by the addition of solid sodium bisulfite until the brown manganese dioxide precipitate dissolves.

  • The mixture is acidified with hydrochloric acid.

  • The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed to yield the oxidized product.

  • The product can be purified by crystallization or column chromatography.

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts related to the reactivity and handling of this compound.

experimental_workflow start Start: Synthesis of This compound synthesis Reaction: Indan-1-one + n-BuLi followed by Dehydration start->synthesis workup Work-up: Quenching, Extraction, Drying synthesis->workup purification Purification: Column Chromatography workup->purification characterization Characterization: NMR, IR, MS purification->characterization stability_test Stability Study: Isomerization characterization->stability_test reactivity_test Reactivity Study: Oxidation characterization->reactivity_test end End: Characterized This compound stability_test->end reactivity_test->end

Caption: A typical experimental workflow for the synthesis and analysis of this compound.

isomerization_mechanism cluster_start This compound cluster_intermediate Carbocation Intermediate cluster_end 1-butyl-1H-indene start_mol [Structure of this compound] carbocation [Resonance-stabilized carbocation structure] start_mol->carbocation Protonation (H+) end_mol [Structure of 1-butyl-1H-indene] carbocation->end_mol Deprotonation (-H+)

Caption: Mechanism of acid-catalyzed isomerization of this compound.

This guide provides a foundational understanding of the stability and reactivity of this compound. For specific applications, further experimental investigation and consultation of detailed research literature are recommended.

Methodological & Application

Application Notes and Protocols: Synthesis of 3-Butyl-1H-indene from 1-Indanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indene and its derivatives are valuable structural motifs in medicinal chemistry and materials science. The synthesis of substituted indenes is a key area of research for the development of new therapeutic agents and functional materials. This document provides a detailed protocol for the two-step synthesis of 3-butyl-1H-indene from the readily available starting material, 1-indanone (B140024). The synthesis involves a Grignard reaction to form the intermediate alcohol, followed by an acid-catalyzed dehydration to yield the final product.

Overall Reaction Scheme

Reaction_Scheme cluster_reactants Reactants cluster_intermediates Intermediate cluster_products Product 1-Indanone 1-Butyl-1-indanol 1-Indanone->1-Butyl-1-indanol 1. Butylmagnesium bromide, THF 2. H3O+ workup This compound 1-Butyl-1-indanol->this compound Acid catalyst (e.g., H2SO4), Heat

Caption: Overall synthesis of this compound from 1-indanone.

Experimental Protocols

Step 1: Synthesis of 1-Butyl-2,3-dihydro-1H-inden-1-ol via Grignard Reaction

Materials:

Procedure:

  • Preparation of the Grignard Reagent:

    • Set up a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer. All glassware must be oven-dried and assembled while hot under a stream of dry nitrogen or argon.

    • Place magnesium turnings (1.2 equivalents) in the flask.

    • Add a small crystal of iodine to the flask to help initiate the reaction.

    • In the dropping funnel, prepare a solution of 1-bromobutane (1.2 equivalents) in anhydrous diethyl ether or THF.

    • Add a small portion of the 1-bromobutane solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and bubbling is observed. Gentle heating may be required to start the reaction.

    • Once the reaction has started, add the remaining 1-bromobutane solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with 1-Indanone:

    • Dissolve 1-indanone (1.0 equivalent) in anhydrous diethyl ether or THF in a separate flask.

    • Cool the Grignard reagent solution to 0 °C using an ice bath.

    • Slowly add the 1-indanone solution to the Grignard reagent via the dropping funnel with vigorous stirring. Maintain the temperature at 0 °C during the addition.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude 1-butyl-2,3-dihydro-1H-inden-1-ol.

    • The crude product can be purified by column chromatography on silica (B1680970) gel if necessary.

Step 2: Dehydration of 1-Butyl-2,3-dihydro-1H-inden-1-ol

Materials:

  • 1-Butyl-2,3-dihydro-1H-inden-1-ol (from Step 1)

  • Concentrated sulfuric acid (H₂SO₄) or other acid catalyst (e.g., p-toluenesulfonic acid)

  • Toluene (B28343) or other suitable high-boiling solvent

  • Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dean-Stark apparatus (optional, for azeotropic removal of water)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

Procedure:

  • Reaction Setup:

    • Place the crude or purified 1-butyl-2,3-dihydro-1H-inden-1-ol (1.0 equivalent) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. A Dean-Stark trap can be fitted between the flask and the condenser if azeotropic removal of water is desired.

    • Add toluene to dissolve the alcohol.

    • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) or a small amount of p-toluenesulfonic acid to the solution.

  • Dehydration:

    • Heat the reaction mixture to reflux and monitor the reaction by TLC until the starting material is consumed. The reaction time will vary depending on the scale and temperature but is typically complete within 1-3 hours. If using a Dean-Stark trap, the reaction is complete when no more water is collected.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the acid catalyst by washing the organic layer with a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer and wash with water and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

    • The resulting crude this compound can be purified by vacuum distillation or column chromatography on silica gel to yield the pure product.

Quantitative Data

StepReactantMolar Equiv.ProductTheoretical YieldExpected Yield (%)
11-Indanone1.01-Butyl-2,3-dihydro-1H-inden-1-olCalculated based on 1-indanone80-90%
11-Bromobutane1.2
1Magnesium1.2
21-Butyl-2,3-dihydro-1H-inden-1-ol1.0This compoundCalculated based on the alcohol85-95%
2H₂SO₄ (catalyst)catalytic

Characterization Data for this compound

TechniqueData
¹H NMR (CDCl₃, 400 MHz)δ 7.50-7.20 (m, 4H, Ar-H), 6.55 (t, J = 2.0 Hz, 1H, C1-H), 3.35 (d, J = 2.0 Hz, 2H, C2-H₂), 2.50 (t, J = 7.6 Hz, 2H, -CH₂-CH₂CH₂CH₃), 1.60 (m, 2H, -CH₂-CH₂CH₂CH₃), 1.40 (m, 2H, -CH₂CH₂-CH₂CH₃), 0.95 (t, J = 7.2 Hz, 3H, -CH₂CH₂CH₂-CH₃)
¹³C NMR (CDCl₃, 100 MHz)δ 145.2, 143.8, 142.5, 128.6, 126.5, 124.8, 123.7, 120.9, 38.5, 33.4, 31.2, 22.5, 13.9
IR (neat) ν (cm⁻¹) 3060 (Ar-H stretch), 2955, 2928, 2858 (C-H stretch), 1605, 1460 (C=C stretch), 750 (Ar-H bend)
Mass Spec (EI) m/z (%) 172 (M⁺, 100), 157 (25), 141 (40), 129 (85), 115 (50)

Experimental Workflow

experimental_workflow cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Dehydration prep_grignard Prepare Butylmagnesium bromide react_indanone React with 1-Indanone prep_grignard->react_indanone workup1 Aqueous Workup (NH4Cl) react_indanone->workup1 purify1 Purification (Column Chromatography) workup1->purify1 setup_dehydration Setup Dehydration Reaction purify1->setup_dehydration Intermediate: 1-Butyl-1-indanol reflux Heat to Reflux setup_dehydration->reflux workup2 Neutralization and Extraction reflux->workup2 purify2 Purification (Vacuum Distillation) workup2->purify2 final_product final_product purify2->final_product Final Product: This compound

Caption: Experimental workflow for the synthesis of this compound.

Application Notes and Protocols: Synthesis of 3-Butyl-1H-indene via Grignard Reaction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 3-butyl-1H-indene, a valuable building block in medicinal chemistry and materials science. The synthesis involves a two-step process commencing with the Grignard reaction of 1-indanone (B140024) with butylmagnesium bromide to yield 1-butyl-2,3-dihydro-1H-inden-1-ol, followed by an acid-catalyzed dehydration to afford the final product.

Reaction Scheme

The overall synthetic pathway is as follows:

Step 1: Grignard Reaction

1-Indanone reacts with butylmagnesium bromide to form the tertiary alcohol, 1-butyl-2,3-dihydro-1H-inden-1-ol.

Step 2: Dehydration

Acid-catalyzed dehydration of 1-butyl-2,3-dihydro-1H-inden-1-ol yields this compound.

Data Presentation

The following table summarizes the key quantitative data for the two-step synthesis of this compound.

ParameterStep 1: Grignard ReactionStep 2: Dehydration
Reactants 1-Indanone, Butylmagnesium Bromide1-Butyl-2,3-dihydro-1H-inden-1-ol, Sulfuric Acid
Solvent Anhydrous Diethyl EtherToluene (B28343)
Reaction Temperature 0 °C to Room Temperature80 °C
Reaction Time 2 hours1 hour
Product 1-Butyl-2,3-dihydro-1H-inden-1-olThis compound
Typical Yield 85-95%90-98%

Experimental Protocols

Step 1: Synthesis of 1-Butyl-2,3-dihydro-1H-inden-1-ol via Grignard Reaction

Materials:

  • 1-Indanone

  • Butylmagnesium bromide (2.0 M solution in diethyl ether)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), place a solution of 1-indanone (1.0 eq) in anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the flask in an ice bath to 0 °C.

  • Add butylmagnesium bromide solution (1.2 eq) dropwise from a dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1.5 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude 1-butyl-2,3-dihydro-1H-inden-1-ol.

  • The crude product can be purified by column chromatography on silica (B1680970) gel if necessary.

Step 2: Synthesis of this compound via Acid-Catalyzed Dehydration

Materials:

  • 1-Butyl-2,3-dihydro-1H-inden-1-ol

  • Toluene

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle with a temperature controller

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the crude 1-butyl-2,3-dihydro-1H-inden-1-ol (1.0 eq) in toluene in a round-bottom flask equipped with a magnetic stirrer.

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops) to the solution.

  • Heat the reaction mixture to 80 °C and stir for 1 hour.

  • Monitor the reaction progress by TLC. The formation of the more nonpolar indene (B144670) product should be observed.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully add saturated aqueous sodium bicarbonate solution to neutralize the acid.

  • Transfer the mixture to a separatory funnel and wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the drying agent and remove the toluene under reduced pressure using a rotary evaporator.

  • The resulting crude this compound can be purified by vacuum distillation or column chromatography on silica gel.

Visualizations

Signaling Pathway: Reaction Mechanism

The following diagram illustrates the general mechanism of the Grignard reaction.

Grignard_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Protonation ketone 1-Indanone (Carbonyl Group) intermediate Alkoxide Intermediate ketone->intermediate Nucleophilic attack by butyl group grignard Butylmagnesium Bromide (Grignard Reagent) alkoxide Alkoxide Intermediate alcohol 1-Butyl-2,3-dihydro-1H-inden-1-ol alkoxide->alcohol Protonation h3o H₃O⁺ (from aqueous workup)

Caption: General mechanism of the Grignard reaction with a ketone.

Experimental Workflow

The diagram below outlines the complete experimental workflow for the synthesis of this compound.

Synthesis_Workflow cluster_grignard Step 1: Grignard Reaction cluster_dehydration Step 2: Dehydration start_g 1-Indanone in Anhydrous Ether add_grignard Add Butylmagnesium Bromide at 0 °C start_g->add_grignard react_g React at Room Temperature add_grignard->react_g quench Quench with aq. NH₄Cl react_g->quench extract_g Extract with Diethyl Ether quench->extract_g dry_g Dry and Concentrate extract_g->dry_g product_g Crude 1-Butyl-2,3-dihydro-1H-inden-1-ol dry_g->product_g start_d Dissolve Alcohol in Toluene product_g->start_d Proceed to next step add_acid Add Catalytic H₂SO₄ start_d->add_acid react_d Heat to 80 °C add_acid->react_d neutralize Neutralize with aq. NaHCO₃ react_d->neutralize extract_d Wash and Dry neutralize->extract_d concentrate_d Concentrate extract_d->concentrate_d product_d This compound concentrate_d->product_d

Caption: Experimental workflow for the synthesis of this compound.

Application Note: Synthesis of 3-butyl-1H-indene via Friedel-Crafts Alkylation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a detailed protocol for the synthesis of 3-butyl-1H-indene through the Friedel-Crafts alkylation of indene (B144670). This application note provides a comprehensive experimental procedure, including reaction setup, execution, work-up, and purification. Additionally, it presents expected quantitative data and spectroscopic characterization of the target compound. A logical workflow diagram is included to visually represent the synthetic process. This protocol is intended to serve as a foundational method for researchers interested in the selective alkylation of indene for applications in medicinal chemistry and materials science.

Introduction

Indene and its derivatives are important structural motifs in a variety of biologically active molecules and functional materials. The ability to selectively introduce alkyl substituents onto the indene scaffold is crucial for the development of novel compounds with tailored properties. The Friedel-Crafts alkylation is a classic and versatile method for forming carbon-carbon bonds on aromatic rings.[1][2] This reaction typically involves the reaction of an alkyl halide with an aromatic compound in the presence of a Lewis acid catalyst.[1][3][4] In the case of indene, alkylation can potentially occur at the C1 or C3 positions. This protocol focuses on conditions favoring the formation of the this compound isomer.

Data Presentation

Table 1: Summary of Expected Quantitative Data for the Synthesis of this compound

ParameterExpected ValueNotes
Reactant Indene Starting material
Molecular Weight116.16 g/mol
Reactant 1-Bromobutane (B133212) Alkylating agent
Molecular Weight137.02 g/mol
Catalyst Aluminum Chloride (AlCl₃) Lewis acid
Molecular Weight133.34 g/mol
Product This compound Target compound
Molecular Weight172.27 g/mol [5]
Theoretical Yield Based on 1:1.2 molar ratio of indene to 1-bromobutaneLimiting reagent is indene.
Expected Reaction Yield 60-75%Based on typical yields for Friedel-Crafts alkylations.
Purity (post-purification) >95%Determined by GC-MS or ¹H NMR.
Appearance Colorless to pale yellow oil

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopy Expected Peaks/Signals
¹H NMR (CDCl₃, 400 MHz) δ 7.5-7.2 (m, 4H, Ar-H), 6.5 (t, 1H, C2-H), 3.4 (s, 2H, C1-H₂), 2.5 (t, 2H, -CH₂-CH₂CH₂CH₃), 1.6 (m, 2H, -CH₂-CH₂CH₂CH₃), 1.4 (m, 2H, -CH₂-CH₂CH₂CH₃), 0.9 (t, 3H, -CH₂CH₂CH₂CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ 145.0, 144.5, 142.0, 132.0, 128.0, 126.5, 125.0, 121.0 (Ar-C), 38.0 (C1), 33.0 (-CH₂-), 31.0 (-CH₂-), 22.5 (-CH₂-), 14.0 (-CH₃)
IR (neat, cm⁻¹) ~3060 (Ar C-H), 2955, 2925, 2855 (Alkyl C-H), 1600, 1460 (Ar C=C)
Mass Spec (EI, m/z) 172 [M]⁺, 129 [M-C₄H₉]⁺

Experimental Protocol

Materials:

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • NMR spectrometer

  • IR spectrometer

  • GC-MS instrument

Procedure:

  • Reaction Setup:

    • To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, add anhydrous aluminum chloride (1.2 eq).

    • Add 100 mL of anhydrous dichloromethane to the flask.

    • Cool the suspension to 0 °C in an ice bath with stirring.

  • Addition of Reactants:

    • In the dropping funnel, prepare a solution of indene (1.0 eq) and 1-bromobutane (1.2 eq) in 50 mL of anhydrous dichloromethane.

    • Add the solution from the dropping funnel to the stirred AlCl₃ suspension dropwise over a period of 30 minutes, maintaining the temperature at 0 °C.

  • Reaction:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up:

    • Once the reaction is complete, cool the flask back to 0 °C in an ice bath.

    • Slowly and carefully quench the reaction by the dropwise addition of 100 mL of cold 2M HCl solution. This will hydrolyze the aluminum chloride complex.[6][7]

    • Transfer the mixture to a separatory funnel.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 100 mL of 2M HCl, 100 mL of saturated NaHCO₃ solution, and 100 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient (e.g., starting with 100% hexane) as the eluent.

    • Collect the fractions containing the desired product, as identified by TLC.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a colorless to pale yellow oil.

  • Characterization:

    • Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, IR spectroscopy, and GC-MS.

Mandatory Visualization

Friedel_Crafts_Alkylation_Workflow start Start setup Reaction Setup: - Add AlCl₃ to anhydrous DCM - Cool to 0 °C start->setup reactants Reactant Addition: - Add solution of indene and  1-bromobutane dropwise setup->reactants reaction Reaction: - Stir at room temperature - Monitor by TLC/GC-MS reactants->reaction workup Work-up: - Quench with 2M HCl - Liquid-liquid extraction - Dry organic layer reaction->workup purification Purification: - Concentrate crude product - Column chromatography workup->purification characterization Characterization: - NMR, IR, GC-MS purification->characterization end End: This compound characterization->end

References

detailed experimental protocol for 3-butyl-1H-indene synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Application Note: Synthesis of 3-Butyl-1H-indene

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a substituted indene (B144670) derivative. The indene scaffold is a key structural motif in various pharmacologically active compounds and materials science applications. This document provides a detailed experimental protocol for the synthesis of this compound via the alkylation of indene. The procedure involves the deprotonation of indene using n-butyllithium to form the indenyl anion, followed by nucleophilic attack on 1-bromobutane. The initial product, 1-butyl-1H-indene, subsequently rearranges to the more thermodynamically stable this compound isomer.

Experimental Protocol

Materials and Reagents

Reagent/MaterialMolecular FormulaMolecular Weight ( g/mol )AmountMoles (mmol)
IndeneC₉H₈116.165.8 g (5.82 mL)50
n-ButyllithiumC₄H₉Li64.0622 mL (1.6 M in hexanes)35
1-BromobutaneC₄H₉Br137.025.48 g (4.3 mL)40
Anhydrous Tetrahydrofuran (B95107) (THF)C₄H₈O72.11150 mL-
Saturated Ammonium (B1175870) Chloride (aq)NH₄Cl53.4950 mL-
Diethyl Ether(C₂H₅)₂O74.12100 mL-
BrineNaCl (aq)58.4450 mL-
Anhydrous Magnesium SulfateMgSO₄120.37q.s.-

Equipment

  • 250 mL two-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa

  • Nitrogen or Argon gas inlet

  • Syringes and needles

  • Dry ice/acetone bath

  • Separatory funnel

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

Procedure

Reaction Setup

  • A 250 mL two-neck round-bottom flask equipped with a magnetic stir bar is flame-dried under vacuum and allowed to cool to room temperature under an inert atmosphere (Nitrogen or Argon).

  • The flask is charged with indene (5.8 g, 50 mmol) and anhydrous tetrahydrofuran (THF, 100 mL) via syringe.

  • The flask is cooled to -78 °C using a dry ice/acetone bath.

Deprotonation

  • n-Butyllithium (22 mL of a 1.6 M solution in hexanes, 35 mmol) is added dropwise to the stirred solution of indene in THF at -78 °C over 20 minutes.

  • The solution is stirred at -78 °C for an additional 30 minutes. A color change to deep red or orange is indicative of the formation of the indenyl anion.

Alkylation

  • 1-Bromobutane (5.48 g, 40 mmol) in anhydrous THF (50 mL) is added dropwise to the reaction mixture at -78 °C over 30 minutes.

  • The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature overnight.

Work-up and Purification

  • The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution (50 mL) at 0 °C.

  • The aqueous layer is separated and extracted with diethyl ether (2 x 50 mL).

  • The combined organic layers are washed with brine (50 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure using a rotary evaporator.

  • The crude product is purified by silica gel column chromatography using a hexane/ethyl acetate (B1210297) gradient to afford the pure this compound.

Characterization

The final product should be characterized by:

  • ¹H NMR and ¹³C NMR: To confirm the structure and isomeric purity.

  • Mass Spectrometry: To confirm the molecular weight (172.27 g/mol ).

  • FT-IR Spectroscopy: To identify characteristic functional groups.

The starting material, indene, has the following properties[1]:

  • Appearance: Colorless liquid[1]

  • Boiling Point: 181-182 °C[1]

  • Melting Point: -5 to -3 °C[1]

  • Density: 0.996 g/mL at 25 °C[1]

Experimental Workflow Diagram

SynthesisWorkflow Synthesis of this compound cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification setup1 Flame-dry 250 mL flask under vacuum setup2 Cool under inert atmosphere setup1->setup2 setup3 Add Indene and anhydrous THF setup2->setup3 setup4 Cool to -78 °C setup3->setup4 deprotonation Add n-BuLi dropwise at -78 °C (Formation of indenyl anion) setup4->deprotonation Start Reaction alkylation Add 1-Bromobutane in THF at -78 °C deprotonation->alkylation warm Allow to warm to room temperature overnight alkylation->warm quench Quench with saturated NH4Cl (aq) warm->quench End Reaction extract Extract with Diethyl Ether quench->extract wash Wash with brine and dry over MgSO4 extract->wash concentrate Concentrate under reduced pressure wash->concentrate purify Purify by column chromatography concentrate->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere. It reacts violently with water.[2][3]

  • Anhydrous solvents are essential for this reaction.

  • The reaction should be carried out in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

References

Application Notes and Protocols for the Purification of 3-Butyl-1H-indene by Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of 3-butyl-1H-indene using silica (B1680970) gel column chromatography. The described methodology is designed to separate the desired product from common impurities encountered during its synthesis, yielding a high-purity compound suitable for further research and development applications.

Introduction

This compound is a substituted indene (B144670) derivative with potential applications in organic synthesis and materials science. Synthesis of this compound, typically through the alkylation of indene with a butyl halide, can result in a crude product containing unreacted starting materials, isomers (e.g., 1-butyl-1H-indene), and other byproducts. Column chromatography is an effective method for the isolation and purification of this compound, leveraging the differential adsorption of the components of the crude mixture onto a stationary phase.[1] This protocol outlines the materials, equipment, and step-by-step procedures for successful purification.

Materials and Equipment

Reagents and Consumables Equipment
Crude this compoundGlass chromatography column
Silica gel (230-400 mesh)Fraction collector (optional)
n-Hexane (ACS grade or higher)Rotary evaporator
Ethyl acetate (B1210297) (ACS grade or higher)Thin Layer Chromatography (TLC) plates (silica gel coated)
Dichloromethane (B109758) (for sample loading)UV lamp (254 nm)
Glass wool or cottonTLC developing chamber
Sand (acid-washed)Capillary spotters
TLC visualization stain (e.g., potassium permanganate)Standard laboratory glassware (beakers, flasks, etc.)

Experimental Protocols

Thin Layer Chromatography (TLC) for Method Development

Before performing column chromatography, it is crucial to determine the optimal mobile phase composition using TLC. The goal is to achieve a retention factor (Rf) for this compound between 0.2 and 0.4 to ensure good separation on the column.[2]

Protocol:

  • Prepare several eluent systems with varying ratios of n-hexane and ethyl acetate (e.g., 100:0, 99:1, 98:2, 95:5 n-hexane:ethyl acetate).

  • Dissolve a small amount of the crude this compound mixture in a minimal amount of dichloromethane.

  • Using a capillary spotter, apply a small spot of the dissolved crude mixture onto the baseline of a TLC plate.

  • Develop the TLC plates in separate chambers, each containing one of the prepared eluent systems.

  • After the solvent front has reached near the top of the plate, remove the plate and mark the solvent front with a pencil.

  • Visualize the spots under a UV lamp (254 nm) and/or by staining with a potassium permanganate (B83412) solution.

  • Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front)

  • Select the eluent system that provides an Rf value for the product in the range of 0.2-0.4 and good separation from impurities. Based on the purification of similar indene derivatives, a mobile phase of 99:1 n-hexane:ethyl acetate is a good starting point.[3]

Column Chromatography

This protocol describes a standard flash column chromatography procedure.[4]

Protocol:

  • Column Packing:

    • Securely clamp a glass chromatography column in a vertical position.

    • Place a small plug of glass wool or cotton at the bottom of the column.

    • Add a thin layer of sand (approximately 1 cm) on top of the glass wool.

    • Prepare a slurry of silica gel in the chosen mobile phase (e.g., 99:1 n-hexane:ethyl acetate).

    • Carefully pour the slurry into the column, gently tapping the column to ensure even packing and remove any air bubbles.

    • Allow the silica gel to settle, and then add another thin layer of sand (approximately 1 cm) on top of the packed silica.

    • Equilibrate the column by running the mobile phase through it until the packed bed is stable and the eluent runs clear. Do not let the solvent level drop below the top layer of sand.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a non-polar solvent, such as dichloromethane or the mobile phase.

    • Carefully apply the dissolved sample onto the top layer of sand using a pipette.

    • Allow the sample to adsorb completely onto the silica gel.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column.

    • Begin eluting the column, collecting fractions in test tubes or flasks.

    • Monitor the separation by collecting small aliquots from the fractions and analyzing them by TLC.

    • Combine the fractions that contain the pure this compound.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Data Presentation

The following table summarizes the expected parameters and results for the purification of this compound.

ParameterValue/RangeReference/Notes
Stationary Phase Silica Gel (230-400 mesh)Standard for normal-phase chromatography.
Mobile Phase 99:1 n-Hexane:Ethyl AcetateStarting point, optimize with TLC.[3]
Target Rf 0.2 - 0.4Optimal for good separation.[2]
Expected Purity >98%As determined by GC-MS analysis.[5]
Expected Yield 70-90%Dependent on the purity of the crude material.

Expected Impurities

The synthesis of this compound via alkylation of indene with a butyl halide may result in the following impurities:

  • Unreacted Indene: The starting material.

  • 1-Butyl-1H-indene: A constitutional isomer formed during the alkylation reaction.

  • Poly-alkylated Indenes: Products resulting from multiple additions of the butyl group.

  • Unreacted Butyl Halide: The alkylating agent.

These impurities will have different polarities and thus different Rf values, allowing for their separation from the desired this compound product by column chromatography.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the purification process.

Purification_Workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation TLC TLC Method Development Packing Column Packing TLC->Packing Select Eluent Loading Sample Loading Packing->Loading Elution Elution & Fraction Collection Loading->Elution TLC_analysis TLC Analysis of Fractions Elution->TLC_analysis Monitor Combine Combine Pure Fractions TLC_analysis->Combine Identify Evaporation Solvent Evaporation Combine->Evaporation Pure_Product Pure this compound Evaporation->Pure_Product

Caption: Workflow for the purification of this compound.

Logical Relationship of Purification Steps

The following diagram outlines the logical flow and decision points in the purification protocol.

Logical_Flow decision decision process process start Start process_TLC Perform TLC with Varying Eluents start->process_TLC Crude Product end_node End decision_Rf Optimal Rf (0.2-0.4)? process_TLC->decision_Rf Analyze TLC Plates decision_Rf->process_TLC No, Adjust Eluent process_pack Pack Column with Silica Gel & Eluent decision_Rf->process_pack Yes process_load Load Crude Sample process_pack->process_load Equilibrate Column process_elute Elute and Collect Fractions process_load->process_elute Add Eluent process_TLC_fractions Analyze Fractions by TLC process_elute->process_TLC_fractions Monitor Progress decision_pure Pure Fractions Identified? process_TLC_fractions->decision_pure Identify Fractions decision_pure->process_elute No, Continue Elution process_combine Combine Pure Fractions decision_pure->process_combine Yes process_evaporate Remove Solvent via Rotary Evaporation process_combine->process_evaporate Pool Fractions process_evaporate->end_node Purified Product

Caption: Decision-making flow for the purification protocol.

References

Applications of 3-Butyl-1H-indene in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data on the medicinal chemistry applications of 3-butyl-1H-indene is limited in publicly available scientific literature. The following application notes and protocols are based on the established biological activities of structurally related indene (B144670) derivatives and provide a framework for the potential investigation of this compound as a medicinal chemistry scaffold.

Introduction

The indene scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1][2] The presence of a lipophilic butyl group at the 3-position of the 1H-indene core suggests potential for interaction with various biological targets. This document outlines potential applications and experimental protocols for the investigation of this compound in a research and drug development context, drawing parallels from known bioactive indene analogs.

Potential Therapeutic Applications

Based on the activities of related compounds, this compound could be investigated as a precursor or a pharmacophore for the development of novel therapeutics in the following areas:

  • Anticancer Agents: Numerous indene derivatives have been explored for their antitumor properties. For instance, certain dihydro-1H-indene derivatives act as tubulin polymerization inhibitors, binding to the colchicine (B1669291) site and exhibiting anti-angiogenic and antitumor potency.[3]

  • Neuroprotective Agents: The indane and indene frameworks are found in molecules with neuroprotective and neuroleptic properties.[2] While structurally distinct, the neuroprotective effects of 3-n-butylphthalide in models of ischemic stroke highlight the potential of butyl-substituted cyclic compounds in neurological drug discovery.

  • Anti-inflammatory Agents: The well-known non-steroidal anti-inflammatory drug (NSAID) Sulindac features a benzofulvene skeleton, an isomer of the indene core, underscoring the potential of this structural class in inflammation research.

Quantitative Data on Related Indene Derivatives

To provide a reference for the potential potency of this compound derivatives, the following table summarizes the biological activity of selected indene analogs from the literature.

Compound/Derivative ClassTarget/ActivityMeasurementValueReference
Dihydro-1H-indene derivative (Compound 12d)Antiproliferative (K562 cancer cell line)IC500.028 µM[3]
Dihydro-1H-indene derivative (Compound 12d)Antiproliferative (A549 cancer cell line)IC500.035 µM[3]
Dihydro-1H-indene derivative (Compound 12d)Antiproliferative (HCT116 cancer cell line)IC500.087 µM[3]
Indene-based tubulin polymerization inhibitor (Compound 31)Tubulin Polymerization InhibitionIC5011 µM[4]
2-hydroxy-1H-indene-1,3(2H)-dione derivative (Compound 7b)FGFR1 InhibitionIC503.1 µM[5]
2-hydroxy-1H-indene-1,3(2H)-dione derivative (Compound 9b)FGFR1 InhibitionIC503.3 µM[5]

Experimental Protocols

The following are generalized protocols that can be adapted for the synthesis and biological evaluation of this compound and its derivatives.

Synthesis Protocol: General Method for the Preparation of 3-Alkyl-1H-indenes

This protocol is a general representation based on known methods for the synthesis of indene derivatives and would require optimization for the specific synthesis of this compound. A common route involves the reduction of a corresponding indanone followed by dehydration. A patent for preparing indene compounds describes a two-step process starting from a 2,3-dihydro-1H-inden-1-one.[6]

Step 1: Reduction of 3-Butyl-2,3-dihydro-1H-inden-1-one

  • Under a nitrogen atmosphere, dissolve 3-butyl-2,3-dihydro-1H-inden-1-one (1 equivalent) in a suitable anhydrous solvent (e.g., a 1:1 mixture of tetrahydrofuran (B95107) and methanol) in a round-bottom flask.

  • Cool the reaction mixture to below 5°C using an ice bath.

  • Slowly add a reducing agent, such as sodium borohydride (B1222165) (3 equivalents), in portions while maintaining the temperature.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

  • Acidify the reaction mixture by the slow addition of 2M hydrochloric acid under stirring.

  • Extract the product with ethyl acetate (B1210297) (2 x volume of the reaction mixture).

  • Combine the organic phases and dry over anhydrous sodium sulfate (B86663).

  • Remove the solvent under reduced pressure to obtain the crude alcohol.

Step 2: Dehydration to this compound

  • Transfer the crude alcohol to a round-bottom flask equipped with a Dean-Stark apparatus.

  • Add toluene (B28343) (sufficient to azeotropically remove water) and a catalytic amount of a strong acid, such as p-toluenesulfonic acid (0.01 equivalents).

  • Heat the mixture to reflux and continue until no more water is collected in the Dean-Stark trap.

  • Cool the reaction mixture to below 50°C and add a small amount of triethylamine (B128534) to neutralize the acid catalyst.

  • Wash the organic layer with a saturated sodium bicarbonate solution until the aqueous layer is neutral.

  • Dry the organic layer over anhydrous sodium sulfate and remove the solvent by distillation.

  • Purify the crude product by rectification to obtain this compound.

Biological Evaluation Protocol: In Vitro Anticancer Activity Assay

This protocol describes a general method for assessing the cytotoxic effects of a test compound, such as this compound, against a panel of human cancer cell lines.

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Prepare serial dilutions of the stock solution in the cell culture medium to achieve the desired final concentrations.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Replace the medium with fresh medium containing the various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours.

  • Viability Assay: Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) assay.

  • Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Visualizations

General Synthetic Pathway for 3-Alkyl-1H-indenes

Synthesis_Pathway Indanone 3-Alkyl-2,3-dihydro- 1H-inden-1-one Alcohol 3-Alkyl-2,3-dihydro- 1H-inden-1-ol Indanone->Alcohol Reduction (e.g., NaBH4) Indene 3-Alkyl-1H-indene Alcohol->Indene Dehydration (e.g., p-TsOH, heat)

Caption: General two-step synthesis of 3-alkyl-1H-indenes.

Workflow for In Vitro Anticancer Screening

Anticancer_Screening_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cancer Cell Culture Cell_Seeding Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding Compound_Prep Prepare this compound Stock and Dilutions Treatment Treat Cells with Compound Compound_Prep->Treatment Cell_Seeding->Treatment Incubation Incubate for 48-72h Treatment->Incubation Viability_Assay Perform Viability Assay (e.g., MTT) Incubation->Viability_Assay Data_Acquisition Measure Absorbance Viability_Assay->Data_Acquisition IC50_Calculation Calculate IC50 Value Data_Acquisition->IC50_Calculation

Caption: Workflow for evaluating the in vitro anticancer activity.

Potential Signaling Pathway Inhibition by Indene Derivatives

Signaling_Pathway cluster_cell Cancer Cell Receptor Growth Factor Receptor (e.g., FGFR) Proliferation Cell Proliferation & Angiogenesis Receptor->Proliferation Tubulin Microtubules Tubulin->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis Suppression of Indene_Derivative Indene Derivative (e.g., this compound analog) Indene_Derivative->Receptor Inhibition Indene_Derivative->Tubulin Disruption Indene_Derivative->Apoptosis Induction

Caption: Potential mechanisms of anticancer action for indene derivatives.

References

Application Notes and Protocols: 3-Butyl-1H-indene and its Analogs as Ligands in Organometallic Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

While specific catalytic applications of 3-butyl-1H-indene are not extensively documented in scientific literature, the broader class of substituted indenyl ligands plays a significant role in organometallic catalysis. These ligands are known for the "indenyl effect," which often leads to enhanced catalytic activity compared to their cyclopentadienyl (B1206354) counterparts.[1][2][3][4] This document provides an overview of the applications of substituted indenyl ligands, with a focus on alkyl-substituted systems, as a proxy for understanding the potential of this compound.

Introduction to Substituted Indenyl Ligands in Catalysis

Indenyl ligands are formally derived from the deprotonation of indene (B144670) and are valued for their unique electronic and steric properties.[4] The fusion of a benzene (B151609) ring to the cyclopentadienyl moiety allows for different coordination modes (η⁵ and η³) which can facilitate associative substitution mechanisms, a key aspect of the indenyl effect.[1][4] Substituents on the indenyl ring, such as alkyl groups, can be used to fine-tune the steric and electronic environment of the metal center, thereby influencing the catalyst's activity, selectivity, and stability.[5][6]

Key Advantages of Substituted Indenyl Ligands:

  • Enhanced Reactivity: Often exhibit higher catalytic rates than cyclopentadienyl analogs.[1][2][3]

  • Tunability: Substituents allow for the modification of steric and electronic properties.

  • Versatility: Applicable in a wide range of catalytic transformations, including polymerization, cross-coupling reactions, and hydroacylation.[1][5][7]

Synthesis of Substituted Indenyl Ligands and Metal Complexes

The synthesis of substituted indenes can be achieved through various organic methodologies. For instance, 1- and 2-substituted indenes can be prepared and subsequently used to synthesize metallocene complexes.[6] The general approach to forming the organometallic complex involves the deprotonation of the indenyl ligand followed by a salt metathesis reaction with a suitable metal halide.[4]

General Synthetic Workflow:

SynthesisWorkflow Start Substituted Indene (e.g., this compound) Deprotonation Deprotonation (e.g., with n-BuLi) Start->Deprotonation IndenylAnion Indenyl Anion Deprotonation->IndenylAnion SaltMetathesis Salt Metathesis IndenylAnion->SaltMetathesis MetalHalide Metal Halide (e.g., ZrCl4, RhCl3) MetalHalide->SaltMetathesis Complex Substituted Indenyl Metal Complex SaltMetathesis->Complex Purification Purification (e.g., Crystallization) Complex->Purification FinalComplex Isolated Catalyst Purification->FinalComplex

Caption: General workflow for the synthesis of substituted indenyl metal complexes.

Applications in Catalysis

Substituted indenyl ligands have been successfully employed in a variety of catalytic reactions. Below are some key examples with representative data.

Lanthanum indenyl half-sandwich complexes have been investigated for isoprene (B109036) polymerization. The substitution on the indenyl ligand has a significant impact on the stereospecificity of the polymerization.[5]

Catalyst SystemCocatalystcis/trans Content (%)Reference
(IndEt)La(AlMe4)2[Ph3C][B(C6F5)4]10.4 / 85.9[5]
(IndSi)La(AlMe4)2B(C6F5)377.0 / 13.0[5]

IndEt = 2-ethylindenyl; IndSi = 1-trimethylsilylindenyl

Indenyl phosphine (B1218219) ligands have proven to be versatile for palladium-catalyzed C-C and C-N cross-coupling reactions.[2][7] For example, 2-aryl-substituted indenyl phosphine ligands are effective in the amination of aryl halides.[7] In the presence of a base like tBuONa, the ligand can be deprotonated in situ to form an anionic indenyl phosphine, which enhances the electron density at the phosphorus atom and improves catalytic activity.[7]

LigandReactionYield (%)Reference
2-Aryl indenyl phosphine (L3)Amination of aryl halidesModerate to High[7]
2-Aryl indenyl phosphine (L7)Alkylation of alkyl carbagermatrane46-98[7]

The indenyl ligand has been shown to be essential for catalytic activity in the intermolecular rhodium-catalyzed hydroacylation of olefins. With (Ind)Rh(C₂H₄)₂, turnover rates of up to approximately 4 h⁻¹ were achieved for the reaction of benzaldehyde (B42025) with ethylene.[1]

Experimental Protocols

The following are generalized protocols based on literature for the synthesis of a substituted indenyl complex and its use in a catalytic reaction. Note: These are representative protocols and may require optimization for specific substrates and ligands like this compound.

This protocol is adapted from the synthesis of similar substituted indenyl metallocenes.[6]

Materials:

  • Substituted indene (e.g., 1-ethylindene)

  • n-Butyllithium (n-BuLi) in hexanes

  • Zirconium tetrachloride (ZrCl₄)

  • Anhydrous diethyl ether (Et₂O)

  • Anhydrous dichloromethane (B109758) (CH₂Cl₂)

  • Schlenk line and argon atmosphere

Procedure:

  • Dissolve the substituted indene (2.0 eq) in anhydrous Et₂O under an argon atmosphere.

  • Cool the solution to -78 °C.

  • Slowly add n-BuLi (2.0 eq) and stir the mixture at room temperature for 4 hours to form the lithium indenide salt.

  • In a separate Schlenk flask, create a slurry of ZrCl₄ (1.0 eq) in anhydrous Et₂O at -78 °C.

  • Slowly add the solution of the lithium indenide to the ZrCl₄ slurry.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Remove the solvent under vacuum.

  • Extract the product with CH₂Cl₂ and filter to remove lithium chloride.

  • Concentrate the filtrate and crystallize the product from a suitable solvent system (e.g., CH₂Cl₂/hexane).

  • Characterize the complex using NMR spectroscopy and X-ray crystallography if possible.

This protocol is a general representation of styrene (B11656) polymerization catalyzed by an indenylnickel(II) complex.[8]

Materials:

Procedure:

  • In a Schlenk flask under an argon atmosphere, dissolve the indenylnickel(II) halide complex in toluene.

  • Add PPh₃ and stir for 10 minutes.

  • Add NaBPh₄ to activate the catalyst.

  • Inject the desired amount of styrene monomer into the reaction mixture.

  • Stir the reaction at the desired temperature (e.g., 60 °C) for the specified time.

  • Quench the polymerization by adding acidified methanol.

  • Precipitate the polymer, filter, wash with methanol, and dry under vacuum.

  • Characterize the polymer for its molecular weight and polydispersity.

Catalytic Cycle Visualization

The "indenyl effect" is often attributed to the ability of the indenyl ligand to undergo ring-slippage from an η⁵ to an η³ coordination mode, which opens up a coordination site on the metal for associative ligand substitution.

IndenylEffect cluster_cycle Associative Substitution Pathway A η⁵-Indenyl Complex (18e⁻) B Associative Intermediate A->B + L' C η³-Indenyl Complex (18e⁻) B->C - L D Substituted η⁵-Indenyl Complex (18e⁻) C->D Ring Slip Back

Caption: The indenyl effect facilitates associative substitution via ring-slippage.

Conclusion

While direct catalytic applications of this compound remain to be explored and documented, the broader family of substituted indenyl ligands demonstrates significant potential in organometallic catalysis. The ability to tune the ligand framework provides a powerful tool for designing catalysts with enhanced activity and selectivity for a range of important chemical transformations. Further research into ligands such as this compound could uncover novel catalytic systems with unique properties. Researchers are encouraged to use the general protocols and principles outlined in this document as a starting point for investigating new substituted indenyl ligands in their own catalytic systems.

References

Application Notes and Protocols for 3-Butyl-1H-Indene Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Extensive literature searches did not yield specific biological activity data, experimental protocols, or established signaling pathways for the exact molecule 3-butyl-1H-indene . The following application notes and protocols are based on the activities of structurally related indene (B144670) derivatives and are provided as a potential starting point for investigation. The protocols are generalized and will require optimization for the specific compound of interest.

Introduction to Indene Derivatives

Indene and its derivatives are a class of bicyclic aromatic hydrocarbons that have garnered significant interest in medicinal chemistry. The indene scaffold is present in a variety of biologically active compounds, demonstrating a broad range of pharmacological effects including anticancer, anti-inflammatory, and neuroprotective activities.[1] This document outlines potential biological activities of this compound based on related structures and provides detailed protocols for their investigation.

Potential Biological Activities and Applications

Based on the activities of related dihydro-1H-indene and other substituted indene derivatives, this compound could be investigated for the following potential applications:

  • Anticancer Activity: Dihydro-1H-indene derivatives have been identified as tubulin polymerization inhibitors, binding to the colchicine (B1669291) site.[2][3] This mechanism disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells.[2][3]

  • Anti-angiogenic Activity: By inhibiting tubulin polymerization, these compounds can also suppress the formation of new blood vessels (angiogenesis), a critical process for tumor growth and metastasis.[2][3]

  • Anti-inflammatory Activity: Indole-containing indene derivatives have shown potential anti-inflammatory effects by modulating the nitric oxide (NO) pathway.[4]

  • Neuroprotective and Anti-ischemic Stroke Activity: A structurally related compound, 3-n-butyl-2,3-dihydro-1H-isoindol-1-one, has demonstrated potent activity in scavenging free radicals, protecting neuronal cells from oxidative stress, and reducing infarct size in animal models of ischemic stroke.[5]

Quantitative Data on Related Indene Derivatives

The following table summarizes the reported biological activities of various indene derivatives, which may serve as a benchmark for evaluating this compound.

Compound ClassSpecific DerivativeTarget/AssayActivity MetricValueReference
Dihydro-1H-indeneCompound 12dAntiproliferative (K562 cells)IC500.028 µM[2][3]
Dihydro-1H-indeneCompound 12dAntiproliferative (SGC-7901 cells)IC500.041 µM[2][3]
Dihydro-1H-indeneCompound 12dAntiproliferative (A549 cells)IC500.087 µM[2][3]
Dihydro-1H-indeneCompound 12dAntiproliferative (HCT-116 cells)IC500.035 µM[2][3]
3-Fluoro-β-lactam indene analogCompound 33Antiproliferative (MCF-7 cells)IC500.095 µM[6]
3-Fluoro-β-lactam indene analogCompound 32Antiproliferative (MCF-7 cells)IC500.075 µM[6]
3-Fluoro-β-lactam indene analogCompound 32Antiproliferative (Hs578T cells)IC500.033 µM[6]

Experimental Protocols

The following are detailed protocols for key experiments to assess the potential biological activities of this compound.

Protocol 1: In Vitro Antiproliferative Activity (CCK-8 Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of a compound against cancer cell lines.

Materials:

  • Cancer cell lines (e.g., K562, MCF-7, A549)

  • Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • This compound (dissolved in DMSO to create a stock solution)

  • Cell Counting Kit-8 (CCK-8)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete medium from the DMSO stock. The final DMSO concentration should be less than 0.1%.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with medium and DMSO as a vehicle control and wells with only medium as a blank control.

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of CCK-8 solution to each well.

  • Incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the cell viability percentage relative to the vehicle control and determine the IC50 value using a dose-response curve fitting software (e.g., GraphPad Prism).

Protocol 2: Tubulin Polymerization Inhibition Assay

This assay determines if a compound inhibits the polymerization of tubulin into microtubules.

Materials:

  • Tubulin polymerization assay kit (containing purified tubulin, GTP, and polymerization buffer)

  • This compound

  • Positive control (e.g., Colchicine or Combretastatin A-4)

  • Negative control (DMSO)

  • Temperature-controlled microplate reader (37°C)

Procedure:

  • Prepare a reaction mixture containing tubulin, GTP, and polymerization buffer according to the kit manufacturer's instructions.

  • Add this compound, positive control, or negative control to the reaction mixture at various concentrations.

  • Incubate the mixture on ice for a short period to allow for compound binding.

  • Transfer the reaction mixtures to a pre-warmed 96-well plate.

  • Immediately place the plate in the microplate reader set to 37°C.

  • Measure the absorbance at 340 nm every minute for 60-90 minutes. An increase in absorbance indicates tubulin polymerization.

  • Plot the absorbance over time to generate polymerization curves. Compare the curves of the compound-treated samples to the controls to determine the inhibitory effect.

Protocol 3: In Vitro Anti-inflammatory Activity (Nitric Oxide Assay)

This protocol measures the effect of a compound on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete growth medium

  • Lipopolysaccharide (LPS)

  • This compound

  • Griess Reagent System

  • 96-well plates

  • CO2 incubator

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include an unstimulated control and a vehicle control.

  • After incubation, collect the cell culture supernatant.

  • Perform the Griess assay by mixing the supernatant with the Griess reagents according to the manufacturer's instructions.

  • Measure the absorbance at 540 nm.

  • Calculate the nitrite (B80452) concentration (a stable product of NO) from a standard curve and determine the percentage of NO inhibition.

Visualizations

Signaling Pathway: Proposed Mechanism of Anticancer Activity

anticancer_pathway Indene This compound (Hypothetical) Tubulin Tubulin Dimers Indene->Tubulin Binds to Colchicine Site Microtubules Microtubule Polymerization Indene->Microtubules Inhibits Disruption Microtubule Disruption Microtubules->Disruption G2M G2/M Phase Arrest Disruption->G2M Apoptosis Apoptosis G2M->Apoptosis

Caption: Hypothetical pathway for anticancer activity of this compound.

Experimental Workflow: Antiproliferative CCK-8 Assay

experimental_workflow start Seed Cells in 96-well Plate incubate1 Incubate 24h start->incubate1 treat Treat with This compound incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_cck8 Add CCK-8 Reagent incubate2->add_cck8 incubate3 Incubate 1-4h add_cck8->incubate3 read Measure Absorbance (450 nm) incubate3->read analyze Calculate IC50 read->analyze

Caption: Workflow for determining the antiproliferative activity of a compound.

Logical Relationship: From In Vitro to Potential In Vivo Effects

logical_relationship in_vitro In Vitro Activity (e.g., Tubulin Inhibition) cell_effects Cellular Effects (e.g., Apoptosis) in_vitro->cell_effects Leads to in_vivo Potential In Vivo Efficacy (e.g., Tumor Regression) cell_effects->in_vivo Suggests

References

3-Butyl-1H-indene: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3-Butyl-1H-indene is a substituted indene (B144670) derivative that holds significant potential as a versatile building block in organic synthesis. Its unique structural features, comprising a bicyclic aromatic hydrocarbon with a reactive double bond and an alkyl substituent, make it a valuable precursor for the synthesis of a diverse range of organic molecules. This document provides detailed application notes and protocols for the utilization of this compound in various synthetic transformations, catering to researchers, scientists, and professionals in drug development.

Application in the Synthesis of Substituted Indene Derivatives

One of the key applications of indene derivatives is in the preparation of functionalized carbocyclic and heterocyclic scaffolds. While specific protocols starting directly from this compound are not extensively documented in publicly available literature, the reactivity of the indene core suggests its utility in various transformations analogous to those of other substituted indenes. For instance, the synthesis of tert-butyl 1H-indene-3-carboxylate highlights a potential pathway for the functionalization of the indene ring system.

Synthesis of tert-Butyl 1H-indene-3-carboxylate

This protocol describes a general method for the synthesis of an indene-3-carboxylate derivative, which can be adapted for substrates like this compound. The reaction involves a visible-light-promoted Wolff rearrangement of a 1-diazonaphthalen-2(1H)-one to generate a ketene (B1206846) intermediate, which is then trapped by an alcohol.[1]

Experimental Protocol:

An oven-dried 4-mL vial equipped with a magnetic stirring bar is charged with the 1-diazonaphthalen-2(1H)-one (0.1 mmol, 1.0 equiv), tert-butanol (B103910) (20 equiv), and toluene (B28343) (1.0 mL). The mixture is stirred at room temperature under the irradiation of a 24 W blue LED for 12 hours. The reaction progress is monitored by TLC. Upon completion, the mixture is directly subjected to flash column chromatography on silica (B1680970) gel (eluent: hexanes/EtOAc = 10:1) to give the desired product.[1]

Quantitative Data:

ProductYieldSpectroscopic Data
tert-Butyl 1H-indene-3-carboxylate44%¹H NMR (300 MHz, CDCl₃): δ 7.94 (d, J = 7.6 Hz, 1H), 7.39 (d, J = 7.4 Hz, 1H), 7.33 – 7.25 (m, 2H), 7.20 – 7.15 (m, 1H), 3.42 (d, J = 1.8 Hz, 2H), 1.55 (s, 9H).[1] ¹³C NMR (75 MHz, CDCl₃): δ 163.6, 143.8, 143.6, 141.0, 137.9, 126.6, 125.4, 123.8, 122.5, 81.0, 38.1, 28.3.[1]

Logical Workflow for the Synthesis of Indene Carboxylates:

SynthesisWorkflow Start 1-Diazonaphthalen-2(1H)-one Intermediate Ketene Intermediate Start->Intermediate Wolff Rearrangement Reagents Alcohol (e.g., tert-butanol) Toluene Conditions Visible Light (Blue LED) Room Temperature, 12h Product 1H-indene-3-carboxylate Intermediate->Product Nucleophilic Attack Purification Flash Column Chromatography Product->Purification PolymerizationWorkflow Monomer This compound Polymer Poly(this compound) Monomer->Polymer Polymerization Initiator Cationic or Radical Initiator Initiator->Polymer Solvent Appropriate Solvent Solvent->Polymer Characterization Characterization (GPC, NMR, DSC) Polymer->Characterization DrugDiscoveryPathway Start This compound Derivatization Chemical Modification (e.g., functionalization of the double bond or aromatic ring) Start->Derivatization Library Library of Derivatives Derivatization->Library Screening Biological Screening (e.g., enzyme assays, cell-based assays) Library->Screening Hit Hit Compound Screening->Hit Lead Lead Optimization Hit->Lead Candidate Drug Candidate Lead->Candidate

References

Catalytic Applications of 3-Butyl-1H-indene Metal Complexes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the catalytic use of metal complexes featuring the 3-butyl-1H-indene ligand framework. The primary application highlighted is in the field of olefin polymerization, where zirconocene (B1252598) complexes of a related ligand, 3-tert-butyl-1H-indene, have demonstrated significant activity and stereoselectivity. While the focus of the available literature is on the tert-butyl derivative, the methodologies and principles are broadly applicable to other 3-alkyl-1H-indene metal complexes.

Application: Olefin Polymerization

Zirconocene complexes bearing substituted indenyl ligands are potent catalysts for the polymerization of olefins, such as propylene (B89431). The stereochemistry of the resulting polymer (e.g., isotactic polypropylene) is highly dependent on the structure of the metallocene catalyst. The racemic diastereomer of ansa-metallocenes, such as rac-[CH₂(3-tert-butyl-1-indenyl)₂]ZrCl₂, is particularly effective in producing highly isotactic polypropylene (B1209903) when activated with a co-catalyst like methylaluminoxane (B55162) (MAO).[1][2][3]

Catalyst Structure and Activation

The catalytic system consists of the zirconocene precatalyst and a co-catalyst. The zirconocene features a zirconium metal center coordinated to two 3-tert-butyl-1-indenyl ligands, which are bridged, in this case by a methylene (B1212753) group (-CH₂-). This bridge creates a rigid structure that influences the stereochemical outcome of the polymerization.

Activation of the precatalyst with MAO involves the formation of a cationic zirconium species, which is the active catalyst for polymerization. This active species coordinates the olefin monomer and facilitates its insertion into the growing polymer chain.

Catalyst activation and polymerization process.

Performance Data

The catalytic performance of rac-[CH₂(3-tert-butyl-1-indenyl)₂]ZrCl₂ in propylene polymerization is summarized in the table below. The data highlights the high activity and the production of highly isotactic polypropylene with a high melting point, which is indicative of a highly crystalline and stereoregular polymer.[1][2][3]

EntryPolymerization Temp. (°C)Activity (kg PP / (mol Zr · h))Molecular Weight (Mᵥ)Melting Point (Tₘ, °C)Isotacticity ([mmmm] %)
1301,800780,00016398
2504,500250,00016097
3605,200100,00015896
4704,20070,00015495

Data is for the polymerization of liquid propylene with MAO as a co-catalyst.[1][3]

Experimental Protocols

Synthesis of rac-[CH₂(3-tert-butyl-1-indenyl)₂]ZrCl₂

This protocol describes the synthesis of the zirconocene precatalyst. The procedure involves the synthesis of the ligand precursor followed by metallation with zirconium tetrachloride.[1][2]

Materials:

  • 3-tert-butylindene

  • Formaldehyde (as paraformaldehyde)

  • Dimethylformamide (DMF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Diethyl ether (Et₂O)

  • Zirconium tetrachloride (ZrCl₄)

  • Toluene (B28343)

  • Pentane (B18724)

  • Standard Schlenk line and glovebox equipment

Procedure:

  • Synthesis of bis(3-tert-butyl-1-indenyl)methane (Ligand Precursor):

    • In a flask under an inert atmosphere, dissolve 3-tert-butylindene and a slight excess of paraformaldehyde in DMF.

    • Stir the mixture at room temperature for 24-48 hours.

    • Quench the reaction with water and extract the product with diethyl ether.

    • Wash the organic phase with water and brine, then dry over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude ligand.

    • Purify the ligand by washing with cold pentane to yield bis(3-tert-butyl-1-indenyl)methane as a solid.

  • Synthesis of rac-[CH₂(3-tert-butyl-1-indenyl)₂]ZrCl₂:

    • In a glovebox, dissolve the bis(3-tert-butyl-1-indenyl)methane ligand in diethyl ether.

    • Cool the solution to -78 °C and add 2.2 equivalents of n-BuLi dropwise.

    • Allow the mixture to warm to room temperature and stir for 12 hours to form the dilithiated salt of the ligand.

    • In a separate flask, create a slurry of 1.0 equivalent of ZrCl₄ in toluene.

    • Slowly add the solution of the dilithiated ligand to the ZrCl₄ slurry at room temperature.

    • Stir the reaction mixture for 24 hours.

    • Filter the resulting mixture to remove lithium chloride.

    • Remove the solvent from the filtrate under vacuum.

    • Wash the resulting solid with pentane to isolate the rac-[CH₂(3-tert-butyl-1-indenyl)₂]ZrCl₂ as a red-orange solid.

Synthesis_Workflow cluster_ligand Ligand Synthesis cluster_metallation Metallation 3-tert-butylindene 3-tert-butylindene Condensation Condensation 3-tert-butylindene->Condensation Formaldehyde Formaldehyde Formaldehyde->Condensation Ligand Precursor bis(3-tert-butyl-1-indenyl)methane Condensation->Ligand Precursor Lithiation Lithiation Ligand Precursor->Lithiation n-BuLi n-BuLi n-BuLi->Lithiation ZrCl4 ZrCl4 Complexation Complexation ZrCl4->Complexation Lithiation->Complexation Dilithiated Ligand Final Product rac-[CH₂(3-tert-butyl-1-indenyl)₂]ZrCl₂ Complexation->Final Product

Synthesis of the zirconocene precatalyst.

Propylene Polymerization Protocol

This protocol outlines a general procedure for the polymerization of propylene using the synthesized zirconocene catalyst and MAO.[1][3]

Materials:

  • rac-[CH₂(3-tert-butyl-1-indenyl)₂]ZrCl₂

  • Methylaluminoxane (MAO) solution in toluene

  • High-purity propylene

  • Toluene (anhydrous, polymerization grade)

  • Methanol (B129727)

  • Hydrochloric acid (10% aqueous solution)

  • Polymerization reactor equipped with a stirrer, temperature control, and gas inlet/outlet

Procedure:

  • Reactor Preparation:

    • Thoroughly dry and purge the polymerization reactor with nitrogen or argon.

    • Add the desired amount of toluene to the reactor.

    • Pressurize the reactor with propylene to the desired pressure and saturate the toluene with the monomer at the polymerization temperature.

  • Catalyst Activation and Polymerization:

    • In a glovebox, prepare a stock solution of the zirconocene precatalyst in toluene.

    • Inject the MAO solution into the reactor.

    • Inject the required amount of the zirconocene stock solution into the reactor to initiate the polymerization. The Al:Zr molar ratio is a critical parameter and is typically in the range of 1000:1 to 10000:1.

    • Maintain the desired temperature and propylene pressure for the duration of the polymerization.

  • Termination and Polymer Isolation:

    • After the desired time, terminate the polymerization by injecting methanol into the reactor.

    • Vent the reactor and pour the polymer slurry into a larger volume of methanol containing a small amount of hydrochloric acid to precipitate the polymer and deactivate the catalyst.

    • Filter the polypropylene, wash it thoroughly with methanol, and dry it in a vacuum oven at 60-80 °C to a constant weight.

Polymerization_Workflow Reactor Setup 1. Prepare Reactor (Toluene, Propylene Saturation) Catalyst Injection 2. Inject MAO and Zirconocene Solution Reactor Setup->Catalyst Injection Polymerization 3. Maintain Temperature and Pressure Catalyst Injection->Polymerization Termination 4. Quench with Methanol Polymerization->Termination Precipitation 5. Precipitate in Acidified Methanol Termination->Precipitation Isolation 6. Filter, Wash, and Dry Polymer Precipitation->Isolation

Propylene polymerization workflow.

Other Potential Catalytic Applications

While olefin polymerization is the most extensively documented application for 3-alkyl-1H-indene metal complexes, the indenyl ligand framework is versatile and has been employed in other areas of catalysis with different transition metals. These include:

  • Cross-Coupling Reactions: Palladium complexes with substituted indenyl ligands have been developed as precatalysts for various cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations.[4] The indenyl ligand can facilitate catalyst activation and improve stability.

  • C-H Activation: Rhodium and iridium complexes featuring indenyl ligands have been explored in catalytic C-H activation and functionalization reactions.[5] The unique electronic and steric properties of the indenyl ligand can influence the reactivity and selectivity of these transformations.

  • Asymmetric Catalysis: Chiral, non-racemic indenyl metal complexes have been utilized in asymmetric catalysis, including hydrogenation and cycloaddition reactions.[2] The stereochemistry of the indenyl ligand framework can effectively transfer chirality to the product.

Further research into the application of this compound metal complexes in these areas could yield novel and efficient catalytic systems. The protocols and data presented here for olefin polymerization provide a solid foundation for researchers interested in exploring the broader catalytic potential of this ligand class.

References

Application Notes and Protocols for 3-butyl-1H-indene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited specific data is available for 3-butyl-1H-indene. The following procedures are based on the known properties of the parent compound, indene, and general principles for handling flammable, air-sensitive, and potentially peroxide-forming chemicals. All procedures should be conducted with caution in a controlled laboratory setting by trained personnel. A thorough risk assessment should be performed before handling this compound.

Chemical and Physical Properties

PropertyValue for Indene (CAS 95-13-6)Reference
Molecular Formula C9H8[1]
Molecular Weight 116.16 g/mol [1]
Appearance Colorless liquid[2]
Boiling Point 181-182 °C[3]
Melting Point -5 to -3 °C[3]
Density 0.996 g/cm³ at 25 °C[3]
Flash Point 58 °C[4]
Solubility Insoluble in water; soluble in organic solvents.[2]

Health and Safety Information

Hazard Statements: Based on the parent compound indene, this compound is expected to be a:

  • Flammable liquid and vapor (H226).[3][5]

  • May be fatal if swallowed and enters airways (H304).[3][4]

  • Causes skin irritation (H315).[5]

  • May cause an allergic skin reaction (H317).[5]

  • Very toxic to aquatic life with long lasting effects (H410).[5]

Precautionary Statements: A comprehensive list of precautionary statements can be found in the Safety Data Sheets for indene.[3][4][5] Key precautions include:

  • Prevention: Keep away from heat, sparks, open flames, and hot surfaces.[3][5] No smoking.[3][5] Keep container tightly closed.[3][5] Ground/bond container and receiving equipment.[3][5] Use explosion-proof electrical/ventilating/lighting equipment.[3][5] Use only non-sparking tools.[3][5] Take precautionary measures against static discharge.[3][5] Wear protective gloves/protective clothing/eye protection/face protection.[3][5] Avoid breathing mist or vapors.[5] Wash skin thoroughly after handling.[5]

  • Response: If swallowed, immediately call a poison center or doctor.[3][4] Do NOT induce vomiting.[3][4] If on skin (or hair), take off immediately all contaminated clothing.[3][5] Rinse skin with water/shower.[3][5] In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish.[3][5]

  • Storage: Store in a well-ventilated place.[3][5] Keep cool.[3][5] Store locked up.[3]

  • Disposal: Dispose of contents/container to an approved waste disposal plant.[3][5]

Experimental Protocols

3.1. General Handling Procedures

  • Work Area: Conduct all work with this compound in a well-ventilated chemical fume hood.[6]

  • Ignition Sources: Ensure the work area is free of ignition sources such as open flames, hot plates, and spark-producing equipment.[6][7] Use only non-sparking tools.[6][7]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles and a face shield.[6]

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).[5]

    • Body Protection: Wear a flame-retardant lab coat and closed-toe shoes.[3]

  • Dispensing:

    • Ground and bond all containers when transferring the material to prevent static discharge.[3][5]

    • Use a properly functioning syringe or cannula for transferring small quantities.

    • Avoid pouring in the open air.

  • Spills:

    • In case of a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, dry sand).[6]

    • Collect the absorbed material into a sealed, labeled container for disposal.[6]

    • For large spills, evacuate the area and follow emergency procedures.

3.2. Storage Procedures

  • Container: Store this compound in its original, tightly sealed container.[6][7]

  • Atmosphere: Due to the potential for peroxide formation, it is recommended to store this compound under an inert atmosphere (e.g., nitrogen or argon).

  • Temperature: Store in a cool, dry, well-ventilated area away from heat and direct sunlight.[5][6][7] Refrigeration may be recommended to maintain product quality.[7]

  • Incompatible Materials: Store away from strong oxidizing agents.[7]

  • Labeling: Ensure the container is clearly labeled with the chemical name, date received, and date opened.

3.3. Peroxide Formation and Testing

Indene and its derivatives can form explosive peroxides upon exposure to air and light.

  • Inhibitors: Check if the material contains a peroxide inhibitor (e.g., BHT).

  • Testing: If the material is old, has been exposed to air, or if the presence of peroxides is suspected, test for peroxides before use.

    • Use commercially available peroxide test strips.

    • Procedure:

      • In a fume hood, carefully open the container.

      • Dip the test strip into the liquid for the time specified by the manufacturer.

      • Compare the color of the strip to the color chart provided.

    • Interpretation:

      • 0-25 ppm: Safe to use.

      • 25-100 ppm: Use with caution. Do not distill or concentrate.

      • >100 ppm: Unsafe. Do not handle. Contact your institution's environmental health and safety department for disposal.

  • Visual Inspection: DO NOT TOUCH OR ATTEMPT TO OPEN a container if crystals are visible around the cap or within the liquid, as these could be explosive peroxides.[8] In this case, contact your institution's environmental health and safety department immediately.[8]

3.4. First-Aid Measures

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention.[6]

  • Skin Contact: Immediately wash off with plenty of water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, call a physician.[6][7]

  • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[7]

  • Ingestion: Do NOT induce vomiting.[6] Call a physician or poison control center immediately.[6] If vomiting occurs naturally, have the victim lean forward.[6]

3.5. Disposal

Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[3][6] Do not dispose of it down the drain.[5]

Diagrams

Handling_and_Storage_Workflow Workflow for Safe Handling and Storage of this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_cleanup Cleanup and Disposal A Conduct Risk Assessment B Verify Fume Hood Function A->B C Don Appropriate PPE (Goggles, Gloves, Lab Coat) B->C D Work in Fume Hood C->D G Check for Peroxides (If applicable) D->G Before Use E Ground and Bond Containers F Dispense Using Syringe/Cannula E->F H Store in Tightly Sealed Container F->H L Handle Spills with Inert Absorbent F->L G->E I Store Under Inert Atmosphere H->I J Store in Cool, Dry, Ventilated Area I->J K Store Away from Incompatibles J->K M Dispose of as Hazardous Waste K->M End of Lifecycle L->M

Caption: Logical workflow for the safe handling and storage of this compound.

References

Application Notes and Protocols for Handling 3-butyl-1H-indene

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This document provides detailed safety precautions and handling protocols for 3-butyl-1H-indene, targeting researchers, scientists, and professionals in drug development. Due to the limited availability of specific toxicological and safety data for this compound, the safety guidelines are extrapolated from the known hazards of the parent compound, 1H-Indene. It is imperative to handle this compound with caution in a controlled laboratory environment.

Hazard Identification and Classification

Based on the data for 1H-Indene, this compound is anticipated to be a flammable liquid and may be harmful if swallowed or inhaled.

GHS Hazard Statements (based on 1H-Indene):

  • H226: Flammable liquid and vapor.[1][2]

  • H304: May be fatal if swallowed and enters airways.[1][2]

  • H315: Causes skin irritation.[3]

  • H317: May cause an allergic skin reaction.[3]

  • H332: Harmful if inhaled.

  • H410: Very toxic to aquatic life with long lasting effects.[3]

Signal Word: Danger[1]

Physical and Chemical Properties

The following table summarizes the physical and chemical properties of 1H-Indene, which can be used as an estimate for this compound.

PropertyValueReference
Molecular FormulaC13H16N/A
Molecular Weight172.27 g/mol [4]
AppearanceColorless to yellow liquid[2][5]
Boiling Point181 - 182 °C[1][5]
Melting Point-5 to -3 °C[1][5]
Flash Point38 °C (100.4 °F)[2]
Density0.996 g/cm³ at 25 °C[1][5]
SolubilityInsoluble in water. Soluble in ethanol, acetone, and ether.[6]

Experimental Protocols

  • Eye Protection: Wear chemical safety goggles and a face shield.[1][2]

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).[7] Change gloves immediately if contaminated.

  • Skin and Body Protection: Wear a flame-retardant lab coat and closed-toe shoes.[1][8]

  • Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If vapors or aerosols are generated, a NIOSH-approved respirator with an organic vapor cartridge is required.[1][2]

  • Handling:

    • Work in a well-ventilated area, preferably under a chemical fume hood.[7]

    • Keep away from heat, sparks, open flames, and other ignition sources.[1][2][3][9]

    • Use only non-sparking tools.[1][2][9]

    • Ground and bond containers and receiving equipment to prevent static discharge.[1][2][9]

    • Avoid contact with skin, eyes, and clothing.[2][7]

    • Avoid inhalation of vapor or mist.[7]

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][2][3][9]

    • Keep away from heat and sources of ignition.[1][3]

    • Store locked up.[1][2]

    • Recommended storage temperature: 2 - 8 °C.[5]

  • Spill:

    • Evacuate the area and remove all sources of ignition.[1][9]

    • Ventilate the area.

    • Wear appropriate PPE.

    • Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite).[2][9]

    • Collect the absorbed material into a sealed container for disposal.

    • Do not let the product enter drains.[1][3]

  • Fire:

    • Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam to extinguish.[1][2]

    • Vapors are heavier than air and may travel to a source of ignition and flash back.[9]

  • First Aid:

    • If Swallowed: Do NOT induce vomiting. Immediately call a poison center or doctor.[1][2]

    • If on Skin: Immediately remove all contaminated clothing. Rinse skin with plenty of water.[1][2]

    • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Get medical attention if symptoms occur.[2][9]

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]

Waste Disposal

Dispose of contents and container in accordance with all local, regional, national, and international regulations.[1][2] Do not dispose of with household garbage or allow to reach the sewage system.[10]

Visualization

The following diagram illustrates the general workflow for safely handling this compound.

SafeHandlingWorkflow Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_procedure Experimental Procedure cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response A Conduct Risk Assessment B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Work in Fume Hood B->C D Ground Equipment C->D E Handle Away from Ignition Sources D->E F Perform Experiment E->F G Decontaminate Glassware and Work Area F->G H Dispose of Waste in Designated Container G->H I Remove PPE and Wash Hands H->I J Spill: Evacuate, Ventilate, Absorb K Fire: Use CO2 or Dry Chemical Extinguisher L Exposure: Follow First Aid Procedures

Caption: Safe handling workflow for this compound.

References

Troubleshooting & Optimization

common side products in the synthesis of 3-butyl-1H-indene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-butyl-1H-indene. The following information addresses common side products and offers guidance on optimizing reaction conditions to improve product yield and purity.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction is producing a significant amount of a structural isomer of this compound. How can I minimize its formation?

A1: The most common isomer observed is 1-butyl-1H-indene. The formation of this isomer is often a result of thermodynamic equilibration. 3-substituted indenes can rearrange to the more stable 1-substituted isomers, especially at higher temperatures or with prolonged reaction times.

Troubleshooting Steps:

  • Maintain Low Temperatures: Conduct the deprotonation of indene (B144670) and the subsequent alkylation at a low temperature, typically -78 °C, using a dry ice/acetone bath. This favors the kinetically controlled formation of the 3-substituted product.

  • Quench the Reaction Promptly: Once the alkylation is complete (as determined by TLC or other monitoring), quench the reaction at low temperature to prevent post-reaction isomerization.

  • Use a Non-Polar Solvent: Performing the reaction in a non-polar solvent can sometimes reduce the rate of isomerization.

Q2: I am observing higher molecular weight impurities in my product mixture. What are these and how can I avoid them?

A2: These impurities are likely over-alkylation products, such as dibutyl-indenes, or dimerization/oligomerization products of indene.

Troubleshooting Steps for Over-alkylation:

  • Slow Addition of Alkylating Agent: Add the n-butyl bromide slowly and dropwise to the solution of the indenyl anion. This ensures that the concentration of the alkylating agent is kept low, minimizing the chance of a second alkylation event.

  • Use Stoichiometric Amounts: Carefully control the stoichiometry of your reagents. Use no more than a slight excess of the alkylating agent.

Troubleshooting Steps for Dimerization/Oligomerization:

  • Ensure Anhydrous and Aprotic Conditions: Dimerization and oligomerization of indene can be catalyzed by acidic impurities.[1] Ensure all glassware is thoroughly dried and all solvents and reagents are anhydrous and free of acidic contaminants.

  • Maintain a Strictly Basic Environment: The use of a strong base like n-butyllithium should prevent acid-catalyzed side reactions. Ensure the base is not inadvertently quenched by moisture or other protic sources.

Q3: My reaction yield is low, and I've identified byproducts that seem to be derived from my solvent (THF). What is happening?

A3: n-Butyllithium is a highly reactive organometallic reagent that can react with ethereal solvents like tetrahydrofuran (B95107) (THF), especially at temperatures above -78 °C.[2][3] This reaction involves the deprotonation of THF, which can lead to ring-opening and the formation of the enolate of acetaldehyde (B116499) and ethylene.[2][3][4]

Troubleshooting Steps:

  • Strict Temperature Control: Maintain the reaction temperature at or below -78 °C throughout the addition of n-butyllithium and the subsequent alkylation.

  • Minimize Reaction Time: Do not allow the n-butyllithium to stir in THF for extended periods before the addition of indene.

  • Consider Alternative Solvents: If solvent-related byproducts are a persistent issue, consider using a non-ethereal solvent such as a hydrocarbon (e.g., hexane, toluene) for the reaction, although this may affect the solubility of the intermediates.

Q4: I have detected 1-butene (B85601) in the headspace of my reaction. Where is this coming from?

A4: The presence of 1-butene is likely due to an elimination reaction of your alkylating agent, n-butyl bromide. This can be promoted by the basic conditions of the reaction.

Troubleshooting Steps:

  • Use a High-Quality Alkylating Agent: Ensure the n-butyl bromide is pure and free from impurities that might promote elimination.

  • Maintain Low Temperature: Lower reaction temperatures will generally favor the desired substitution reaction over elimination.

Summary of Common Side Products

Side ProductPotential Cause(s)Suggested Mitigation Strategies
1-butyl-1H-indene Isomerization of the kinetic product (this compound) to the thermodynamic product.Maintain low reaction temperature (-78 °C); Quench the reaction promptly at low temperature.
Dibutyl-indenes Over-alkylation of the desired product.Slow, dropwise addition of n-butyl bromide; Use of stoichiometric amounts of reagents.
Indene Dimers/Oligomers Presence of acidic impurities.[1]Ensure strictly anhydrous and aprotic conditions; Use high-purity reagents and solvents.
Solvent-derived impurities (e.g., from THF) Reaction of n-butyllithium with the solvent.[2][3]Maintain reaction temperature at or below -78 °C; Minimize reaction time in THF.
1-Butene Elimination reaction of n-butyl bromide.Use high-purity n-butyl bromide; Maintain low reaction temperature.

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline and may require optimization based on specific laboratory conditions and desired scale.

Materials:

  • Indene

  • n-Butyllithium (in hexanes)

  • n-Butyl bromide

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Low-temperature bath (e.g., dry ice/acetone)

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and an inlet for an inert atmosphere.

  • Indene Solution: Under an inert atmosphere, add freshly distilled indene to anhydrous THF in the flask. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Slowly add n-butyllithium (typically 1.6 M in hexanes) dropwise to the stirred indene solution, maintaining the temperature at -78 °C. A color change to deep red or orange is typically observed, indicating the formation of the indenyl anion. Stir the mixture at this temperature for 30-60 minutes.

  • Alkylation: Add n-butyl bromide to the dropping funnel and add it dropwise to the solution of the indenyl anion at -78 °C. The color of the solution should fade as the reaction proceeds. Monitor the reaction by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, quench it at -78 °C by the slow addition of a saturated aqueous ammonium chloride solution.

  • Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using a non-polar eluent (e.g., hexanes) to isolate the this compound.

Troubleshooting Workflow

Troubleshooting_3_butyl_1H_indene_synthesis cluster_start Start cluster_analysis Analysis cluster_problem Problem Identification cluster_solutions Troubleshooting Solutions cluster_actions Corrective Actions start Reaction Complete analysis Analyze Crude Product (GC-MS, NMR) start->analysis problem Identify Side Products analysis->problem isomer Isomer Formation (1-butyl-1H-indene) problem->isomer Isomer Detected over_alkylation Over-alkylation (Dibutyl-indenes) problem->over_alkylation High MW Impurities solvent_byproducts Solvent Byproducts problem->solvent_byproducts Solvent-derived Peaks dimerization Dimerization/ Oligomerization problem->dimerization Polymeric Material action_isomer Maintain -78°C Quench Promptly isomer->action_isomer action_over_alkylation Slow Addition of BuBr Control Stoichiometry over_alkylation->action_over_alkylation action_solvent Maintain -78°C Minimize Reaction Time solvent_byproducts->action_solvent action_dimerization Ensure Anhydrous Conditions Use Pure Reagents dimerization->action_dimerization

Caption: Troubleshooting workflow for identifying and mitigating common side products in the synthesis of this compound.

References

Technical Support Center: Grignard Reaction for 3-Butyl-1H-indene Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully performing the Grignard reaction for the synthesis of 3-butyl-1H-indene.

Troubleshooting Guides & FAQs

Q1: My Grignard reaction is failing to initiate. What are the common causes and solutions?

A1: The initiation of a Grignard reaction is often the most critical step. Failure to start is typically due to the presence of an oxide layer on the magnesium surface or trace amounts of water.[1][2] Here are some troubleshooting steps:

  • Magnesium Activation: The magnesium turnings may have an oxide layer that prevents the reaction from starting.[1] Activating the magnesium is crucial. This can be achieved by:

    • Gently crushing the magnesium turnings with a glass rod to expose a fresh surface.

    • Adding a small crystal of iodine. The disappearance of the purple iodine vapor indicates the reaction has initiated.[2][3]

    • Using 1,2-dibromoethane, which reacts with magnesium to expose a fresh surface.

  • Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents like water and alcohols.[1][4][5] Ensure all glassware is rigorously dried, either by flame-drying under vacuum or oven-drying overnight.[2][6][7] Reagents and solvents must be anhydrous.[4][6]

  • Starting Material Quality: Ensure the alkyl halide (1-bromobutane) and the solvent (diethyl ether or THF) are of high purity and anhydrous.[8]

Q2: I'm experiencing a low yield of this compound. What are the potential reasons and how can I improve it?

A2: Low yields in Grignard reactions can stem from several factors, including side reactions and incomplete conversion.

  • Side Reactions: The highly basic nature of the Grignard reagent can lead to side reactions.[9][10] With sterically hindered ketones, the Grignard reagent can act as a base, leading to deprotonation and recovery of the starting ketone after workup.[10] Another common side reaction is the formation of a biphenyl-type byproduct from the coupling of the Grignard reagent with unreacted alkyl halide.[1][3]

  • Reaction Conditions: The temperature and rate of addition of the Grignard reagent to the indenone starting material are critical. Adding the Grignard reagent slowly at a low temperature (e.g., -30°C to 0°C) can help minimize side reactions.[8]

  • Purity of Reagents: The purity of the starting materials, particularly the indenone derivative, is important. Impurities can consume the Grignard reagent and lower the yield.

ParameterRecommendationRationale
Temperature Low temperature addition (-30°C to 0°C)Minimizes side reactions and improves selectivity.[8]
Addition Rate Slow, dropwise additionPrevents localized high concentrations of the Grignard reagent, reducing byproduct formation.[6]
Solvent Anhydrous diethyl ether or THFEthers solvate the magnesium atom, stabilizing the Grignard reagent.[4][11] THF is a more basic solvent and can be superior for some reactions.[11]
Reagent Ratio Slight excess of Grignard reagent (1.1-1.2 eq.)Ensures complete consumption of the starting ketone.

Q3: I'm observing a significant amount of a dimeric byproduct (e.g., octane (B31449) from butylmagnesium bromide). How can this be minimized?

A3: The formation of a dimeric byproduct, known as Wurtz coupling, occurs when the Grignard reagent reacts with the unreacted alkyl halide. This can be minimized by:

  • Slow Addition of Alkyl Halide: During the formation of the Grignard reagent, add the solution of 1-bromobutane (B133212) in ether slowly to the magnesium turnings. This ensures that the concentration of the alkyl halide in the reaction mixture remains low.[6]

  • Efficient Stirring: Maintain vigorous stirring to ensure rapid reaction of the alkyl halide with the magnesium surface, preventing its accumulation in the solution.

  • Reaction Temperature: While the reaction is often initiated at room temperature, it can become vigorous. Cooling the flask in an ice bath may be necessary to control the reaction rate.[6]

Q4: After the reaction and workup, I have recovered a significant amount of my starting indenone. What could be the issue?

A4: Recovering the starting ketone suggests that the Grignard addition did not occur or was incomplete.

  • Inactive Grignard Reagent: The Grignard reagent may not have formed in sufficient quantity or may have been quenched by moisture or acidic impurities.[1][6] It is advisable to titrate the Grignard reagent before use to determine its exact concentration.[8]

  • Steric Hindrance: If the indenone substrate is sterically hindered, the Grignard reagent might act as a base, abstracting a proton and leading to the formation of an enolate.[10] Upon acidic workup, this enolate will revert to the starting ketone.[10] Using a less sterically bulky Grignard reagent or modifying the reaction conditions (e.g., using a different solvent) might help.

  • Reaction Time and Temperature: Ensure the reaction is allowed to proceed for a sufficient amount of time at an appropriate temperature to ensure complete conversion.

Experimental Protocols

Protocol 1: Preparation of Butylmagnesium Bromide (Grignard Reagent)
  • Glassware Preparation: All glassware (a round-bottom flask, dropping funnel, and condenser) must be thoroughly dried in an oven at >100°C for several hours and assembled while hot.[6] Fit a calcium chloride drying tube to the top of the condenser to protect the reaction from atmospheric moisture.[6]

  • Reagent Preparation: Place oven-dried magnesium turnings (1.2 equivalents) in the round-bottom flask.[6] In the dropping funnel, prepare a solution of 1-bromobutane (1.0 equivalent) in anhydrous diethyl ether.[6]

  • Initiation: Add a small portion (about 10%) of the 1-bromobutane solution to the magnesium turnings. The reaction is initiated when the solution turns cloudy and begins to boil gently.[6] If the reaction does not start, refer to the troubleshooting guide (Q1).

  • Addition: Once the reaction has started, add the remaining 1-bromobutane solution dropwise at a rate that maintains a gentle reflux.[6]

  • Completion: After the addition is complete, the mixture may be gently heated to reflux for a short period to ensure all the magnesium has reacted. The resulting dark-colored solution is the butylmagnesium bromide Grignard reagent.

Protocol 2: Reaction of Butylmagnesium Bromide with 1-Indanone (B140024) (Model for Indenone)
  • Reaction Setup: Cool the freshly prepared butylmagnesium bromide solution in an ice bath.

  • Substrate Addition: Prepare a solution of 1-indanone (1.0 equivalent) in anhydrous diethyl ether. Add this solution dropwise to the cold Grignard reagent with vigorous stirring.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (e.g., 1-2 hours) to ensure complete reaction.

  • Workup: Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium (B1175870) chloride to quench the reaction.[12] This is followed by extraction with diethyl ether. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product, 1-butyl-2,3-dihydro-1H-inden-1-ol. Further purification can be achieved by chromatography.

Visualizations

Grignard_Workflow prep Glassware & Reagent Preparation (Anhydrous) formation Grignard Reagent Formation (Butylmagnesium Bromide) prep->formation Dry Mg, Ether, 1-Bromobutane reaction Reaction with 3-butyl-1H-indenone Precursor formation->reaction Freshly Prepared Grignard Reagent workup Aqueous Workup (Quenching) reaction->workup Reaction Mixture purification Extraction & Purification workup->purification Crude Product product This compound purification->product

Caption: Experimental workflow for the synthesis of this compound via a Grignard reaction.

Troubleshooting_Logic start Reaction Issue no_init No Initiation start->no_init low_yield Low Yield start->low_yield side_products Side Products start->side_products ketone_recovered Starting Ketone Recovered start->ketone_recovered sol_wet Wet Glassware/ Reagents? no_init->sol_wet sol_mg Inactive Mg? no_init->sol_mg sol_side_rxn Side Reactions? low_yield->sol_side_rxn sol_conditions Incorrect Conditions? low_yield->sol_conditions side_products->sol_conditions ketone_recovered->sol_wet sol_steric Steric Hindrance? ketone_recovered->sol_steric act_dry Action: Rigorously Dry All Components sol_wet->act_dry act_titrate Action: Titrate Grignard Reagent sol_wet->act_titrate act_activate Action: Activate Mg (Iodine, Crushing) sol_mg->act_activate act_optimize Action: Optimize Temp. & Addition Rate sol_side_rxn->act_optimize sol_steric->act_optimize sol_conditions->act_optimize

Caption: Troubleshooting logic for common Grignard reaction issues.

References

optimization of reaction conditions for 3-butyl-1H-indene synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-butyl-1H-indene. The information is tailored for researchers, scientists, and drug development professionals to help optimize reaction conditions and address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare 3-substituted indenes like this compound?

A1: A widely used and versatile method involves a three-step sequence starting from a 3-arylpropanoic acid. This approach includes:

  • Intramolecular Friedel-Crafts acylation of a suitable precursor, such as 3-phenylheptanoic acid, to form 2,3-dihydro-1H-inden-1-one (indanone).

  • Reduction of the resulting indanone to the corresponding indanol.

  • Dehydration of the indanol to yield the final this compound.

This method is favored for its reliability and the commercial availability of starting materials.

Q2: Are there alternative methods for synthesizing this compound?

A2: Yes, other methods exist, although they may be less common or require more specialized starting materials. These include:

  • Direct alkylation of indene (B144670): This can be achieved by deprotonating indene with a strong base like n-butyllithium, followed by reaction with a butyl halide. However, this method can sometimes lead to a mixture of products.

  • Grignard reaction: Addition of a butylmagnesium halide to an appropriate indanone precursor can also be a viable route.

  • Catalytic methods: Modern catalytic approaches, such as transition-metal-catalyzed cyclizations, can be employed but often require specific catalysts and optimization.[1]

Q3: What are the critical parameters to control during the Friedel-Crafts acylation step?

A3: The intramolecular Friedel-Crafts acylation is a key step, and its success depends on several factors:

  • Choice of Acid Catalyst: Strong acids like polyphosphoric acid (PPA), Eaton's reagent, or Lewis acids such as aluminum chloride (AlCl₃) and niobium pentachloride (NbCl₅) are commonly used.[2][3] The choice of catalyst can significantly impact the reaction rate and yield.

  • Reaction Temperature: The temperature needs to be carefully controlled to promote cyclization without causing decomposition or side reactions.

  • Solvent: The choice of solvent is crucial. In some cases, the reaction can be run neat in the acid catalyst (e.g., PPA), while in other cases, an inert solvent like dichloromethane (B109758) or nitrobenzene (B124822) is used.

  • Purity of Reagents: Water can deactivate the acid catalyst, so using anhydrous reagents and reaction conditions is essential.

Q4: How can I monitor the progress of the reaction?

A4: The progress of each step can be monitored by thin-layer chromatography (TLC). By spotting the reaction mixture alongside the starting material, you can observe the disappearance of the starting material and the appearance of the product spot. Gas chromatography-mass spectrometry (GC-MS) can also be used for more quantitative monitoring.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no yield in Friedel-Crafts acylation 1. Inactive catalyst due to moisture. 2. Insufficiently high reaction temperature. 3. Deactivated starting material (e.g., electron-withdrawing groups on the aromatic ring). 4. Incorrect stoichiometry of the catalyst.1. Ensure all glassware is oven-dried and use anhydrous solvents and reagents. 2. Gradually increase the reaction temperature and monitor the reaction by TLC. 3. This synthetic route may not be suitable for highly deactivated systems. Consider an alternative synthesis. 4. Optimize the amount of acid catalyst used. For PPA, it often serves as both catalyst and solvent.
Formation of multiple products in the acylation step 1. Intermolecular side reactions. 2. Isomerization of the product under harsh acidic conditions.1. Use high-dilution conditions to favor intramolecular cyclization. 2. Reduce the reaction temperature or time. Try a milder Lewis acid catalyst.
Incomplete reduction of the indanone 1. Insufficient reducing agent. 2. Inactive reducing agent.1. Increase the molar equivalents of the reducing agent (e.g., NaBH₄). 2. Use a freshly opened or properly stored bottle of the reducing agent.
Low yield in the dehydration step 1. Incomplete conversion to the indene. 2. Polymerization of the indene product.1. Ensure the dehydration conditions (e.g., heating with a catalytic amount of acid) are sufficient. 2. Avoid overly harsh acidic conditions or prolonged heating. Consider distillation of the product as it forms.
Difficulty in purifying the final product 1. Presence of unreacted starting materials or intermediates. 2. Formation of closely related isomers.1. Ensure each step goes to completion before proceeding to the next. Use column chromatography for purification after each step if necessary. 2. Optimize the reaction conditions to favor the formation of the desired isomer. Purification by fractional distillation or preparative chromatography may be required.

Experimental Protocols

Synthesis of this compound via Friedel-Crafts Acylation Route

This protocol is a representative procedure based on established methods for the synthesis of substituted indenes.

Step 1: Intramolecular Friedel-Crafts Acylation to form 3-Butyl-2,3-dihydro-1H-inden-1-one

  • Reagents and Materials:

    • 3-Phenylheptanoic acid

    • Polyphosphoric acid (PPA)

    • Round-bottom flask

    • Magnetic stirrer and heating mantle

    • Ice bath

    • Dichloromethane (DCM)

    • Saturated sodium bicarbonate solution

    • Anhydrous magnesium sulfate

  • Procedure:

    • In a clean, dry round-bottom flask, place 3-phenylheptanoic acid.

    • Add polyphosphoric acid (typically a 10-fold excess by weight) to the flask.

    • Heat the mixture with stirring. The reaction temperature is a critical parameter and may require optimization, typically in the range of 80-120°C.

    • Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate (B1210297) eluent).

    • Once the starting material is consumed, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

    • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-butyl-2,3-dihydro-1H-inden-1-one.

    • Purify the crude product by column chromatography on silica (B1680970) gel if necessary.

Step 2: Reduction to 3-Butyl-2,3-dihydro-1H-inden-1-ol

  • Reagents and Materials:

  • Procedure:

    • Dissolve the 3-butyl-2,3-dihydro-1H-inden-1-one in methanol or ethanol in a round-bottom flask.

    • Cool the solution in an ice bath.

    • Add sodium borohydride portion-wise with stirring.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours, or until TLC indicates the consumption of the starting ketone.

    • Carefully quench the reaction by the slow addition of dilute hydrochloric acid until the pH is acidic.

    • Remove the bulk of the alcohol solvent under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the crude 3-butyl-2,3-dihydro-1H-inden-1-ol.

Step 3: Dehydration to this compound

  • Reagents and Materials:

    • 3-Butyl-2,3-dihydro-1H-inden-1-ol

    • p-Toluenesulfonic acid (p-TsOH) or another acid catalyst

    • Toluene (B28343)

    • Dean-Stark apparatus

    • Round-bottom flask

    • Heating mantle

  • Procedure:

    • Combine the crude 3-butyl-2,3-dihydro-1H-inden-1-ol and a catalytic amount of p-toluenesulfonic acid in a round-bottom flask fitted with a Dean-Stark apparatus.

    • Add toluene as the solvent.

    • Heat the mixture to reflux and collect the water that is formed in the Dean-Stark trap.

    • Continue heating until no more water is collected.

    • Cool the reaction mixture to room temperature.

    • Wash the organic solution with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting crude this compound by vacuum distillation or column chromatography.

Data Presentation

Table 1: Optimization of Friedel-Crafts Acylation Conditions

EntryAcid CatalystTemperature (°C)Time (h)Yield (%)
1PPA80465
2PPA100285
3PPA120178 (with some decomposition)
4Eaton's Reagent60388
5AlCl₃ in DCM25672
6NbCl₅ in DCE25290

Note: Yields are hypothetical and for illustrative purposes to show the impact of different reaction conditions.

Table 2: Comparison of Reducing Agents for Indanone Reduction

EntryReducing AgentSolventTemperature (°C)Time (h)Yield (%)
1NaBH₄Methanol0 to 25295
2LiAlH₄THF0 to 25198
3H₂/Pd-CEthanol251292

Note: Yields are hypothetical and for illustrative purposes.

Visualizations

experimental_workflow cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Step 2: Reduction cluster_step3 Step 3: Dehydration start 3-Phenylheptanoic Acid acylation Intramolecular Acylation (PPA or Lewis Acid) start->acylation indanone 3-Butyl-2,3-dihydro-1H-inden-1-one acylation->indanone reduction Reduction (e.g., NaBH₄) indanone->reduction indanol 3-Butyl-2,3-dihydro-1H-inden-1-ol reduction->indanol dehydration Dehydration (e.g., p-TsOH) indanol->dehydration product This compound dehydration->product troubleshooting_logic start Low Yield in Acylation? c1 Check for Moisture start->c1 Yes c2 Increase Temperature c1->c2 Anhydrous conditions confirmed c3 Optimize Catalyst Loading c2->c3 No improvement c4 Consider Alternative Catalyst c3->c4 Still low yield

References

preventing isomerization of 3-butyl-1H-indene during synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 3-butyl-1H-indene, with a focus on preventing its isomerization to 1-butyl-1H-indene.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of isomerization of this compound during its synthesis?

A1: The primary cause of isomerization is the presence of acid, which catalyzes the migration of the double bond from the 3-position to the more thermodynamically stable, conjugated 1-position. This acid-catalyzed isomerization is particularly relevant during the dehydration step of the synthesis if using an acid catalyst, or during workup and purification if acidic conditions are not carefully avoided.

Q2: Why is 1-butyl-1H-indene the thermodynamically favored isomer?

A2: 1-butyl-1H-indene is the thermodynamically more stable isomer because its double bond is conjugated with the benzene (B151609) ring. This extended π-system allows for delocalization of electrons, which lowers the overall energy of the molecule. In contrast, the double bond in this compound is not in conjugation with the aromatic ring.

Q3: Can isomerization occur during purification?

A3: Yes, isomerization can occur during purification, especially during silica (B1680970) gel chromatography. The slightly acidic nature of standard silica gel can be sufficient to catalyze the isomerization of the kinetic product (this compound) to the thermodynamic product (1-butyl-1H-indene).

Q4: How can I monitor the isomeric ratio during my reaction?

A4: The isomeric ratio of this compound and 1-butyl-1H-indene can be effectively monitored using techniques such as Proton NMR (¹H NMR) spectroscopy and Gas Chromatography (GC).[1][2][3][4][5] Specific proton signals in the NMR spectrum can be integrated to determine the relative amounts of each isomer. For instance, the allylic protons of this compound will have a characteristic chemical shift that is distinct from the signals of 1-butyl-1H-indene. GC analysis can separate the two isomers, and the peak areas can be used for quantification.

Troubleshooting Guides

Problem 1: My final product is a mixture of this compound and 1-butyl-1H-indene, with the latter being the major component.
Possible Cause Suggested Solution
High reaction temperature during dehydration The formation of the more stable 1-butyl-1H-indene is favored at higher temperatures (thermodynamic control).[6] Perform the dehydration at the lowest possible temperature that still allows for the reaction to proceed at a reasonable rate.
Prolonged reaction time Longer reaction times allow for the equilibration of the kinetic product (this compound) to the more stable thermodynamic product (1-butyl-1H-indene). Monitor the reaction closely by TLC or GC and quench it as soon as the starting material (1-butyl-indan-1-ol) is consumed.
Strongly acidic conditions The use of strong, non-volatile acids like sulfuric acid or phosphoric acid can promote isomerization.[7][8][9] Consider using a milder, solid acid catalyst that can be easily filtered off, or a catalyst that allows for lower reaction temperatures. Alternatively, use a dehydrating agent that does not require strongly acidic conditions.
Acidic workup Washing the organic layer with an acidic solution during workup can induce isomerization. Ensure that all aqueous washes are neutral or slightly basic. A wash with a dilute sodium bicarbonate solution is recommended.
Problem 2: I isolated the desired this compound, but it isomerized upon storage.
Possible Cause Suggested Solution
Trace acid contamination Residual acidic impurities from the synthesis or purification steps can cause isomerization over time. Ensure the final product is thoroughly washed to remove any acidic residues and dried over a neutral drying agent like anhydrous sodium sulfate (B86663).
Storage conditions Exposure to light and air can potentially promote isomerization. Store the purified this compound under an inert atmosphere (e.g., nitrogen or argon) in a sealed, amber vial at low temperatures.
Problem 3: Isomerization occurs during purification by column chromatography.
Possible Cause Suggested Solution
Acidic nature of silica gel Standard silica gel is slightly acidic and can catalyze the isomerization.[1] Deactivate the silica gel by treating it with a base, such as triethylamine (B128534). This can be done by preparing a slurry of the silica gel in the eluent containing a small percentage (e.g., 1%) of triethylamine before packing the column.
Prolonged contact time with silica The longer the compound is on the column, the greater the chance of isomerization. Use flash column chromatography with a carefully chosen solvent system to ensure rapid elution of the product.
Alternative purification methods If isomerization on silica gel remains a persistent issue, consider alternative purification methods such as distillation under reduced pressure or preparative thin-layer chromatography (TLC) on a neutralized stationary phase.

Quantitative Data Summary

The table below provides a summary of expected product distributions based on the principles of kinetic versus thermodynamic control in the acid-catalyzed dehydration of 1-butyl-indan-1-ol. Note: These are representative values and actual results may vary depending on specific reaction conditions.

Condition Temperature Reaction Time Predominant Control Approx. % this compound Approx. % 1-butyl-1H-indene
A Low (e.g., 25-50 °C)ShortKinetic80-90%10-20%
B High (e.g., >100 °C)LongThermodynamic10-20%80-90%
C Low (e.g., 25-50 °C)LongApproach to Equilibrium40-60%40-60%
D High (e.g., >100 °C)ShortMixed30-50%50-70%

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction and Dehydration

Step 1: Grignard Reaction to form 1-butyl-indan-1-ol

  • To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq).

  • Add a small crystal of iodine to the flask.

  • In the dropping funnel, place a solution of 1-bromobutane (B133212) (1.1 eq) in anhydrous diethyl ether.

  • Add a small portion of the 1-bromobutane solution to the magnesium turnings. The reaction should initiate, as indicated by the disappearance of the iodine color and gentle refluxing. If the reaction does not start, gentle heating may be applied.

  • Once the reaction has started, add the remaining 1-bromobutane solution dropwise at a rate that maintains a gentle reflux.[10][11][12][13]

  • After the addition is complete, stir the reaction mixture at room temperature for 1 hour.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • In the dropping funnel, place a solution of 1-indanone (B140024) (1.0 eq) in anhydrous diethyl ether.

  • Add the 1-indanone solution dropwise to the Grignard reagent.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride at 0 °C.

  • Extract the aqueous layer with diethyl ether (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-butyl-indan-1-ol.

Step 2: Dehydration of 1-butyl-indan-1-ol to this compound (Kinetic Control)

  • Dissolve the crude 1-butyl-indan-1-ol in toluene (B28343) in a round-bottom flask.

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq).

  • Equip the flask with a Dean-Stark apparatus and a reflux condenser.

  • Heat the reaction mixture to a gentle reflux and monitor the removal of water.

  • Monitor the reaction progress by TLC or GC, aiming for the complete consumption of the starting alcohol.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product immediately by flash column chromatography on silica gel that has been deactivated with triethylamine (see Troubleshooting Guide).

Visualizations

Isomerization Pathway of this compound

Isomerization_Pathway cluster_products Isomeric Products This compound This compound (Kinetic Product) Carbocation_Intermediate Benzylic Carbocation Intermediate This compound->Carbocation_Intermediate + H+ 1-butyl-1H-indene 1-butyl-1H-indene (Thermodynamic Product) Carbocation_Intermediate->this compound - H+ (from C3) Carbocation_Intermediate->1-butyl-1H-indene - H+ (from C2) (more stable)

Caption: Acid-catalyzed isomerization of this compound to 1-butyl-1H-indene.

Experimental Workflow for Synthesis and Prevention of Isomerization

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Isomerization Prevention Start 1-Indanone Grignard Grignard Reaction (+ Butylmagnesium bromide) Start->Grignard Alcohol 1-butyl-indan-1-ol Grignard->Alcohol Dehydration Acid-catalyzed Dehydration (Kinetic Control: low temp, short time) Alcohol->Dehydration Crude_Product Crude Product (mixture of isomers) Dehydration->Crude_Product Workup Neutral/Basic Workup (e.g., NaHCO3 wash) Crude_Product->Workup Chromatography Flash Chromatography (Triethylamine-deactivated silica gel) Workup->Chromatography Final_Product This compound Chromatography->Final_Product

Caption: Workflow for synthesizing this compound while minimizing isomerization.

Troubleshooting Logic Diagram

Troubleshooting_Logic Start Isomerization Observed? During_Reaction During Dehydration? Start->During_Reaction Yes During_Purification During Purification? Start->During_Purification No High_Temp High Temperature? During_Reaction->High_Temp Yes After_Purification After Purification? During_Purification->After_Purification No Acidic_Silica Using Acidic Silica? During_Purification->Acidic_Silica Yes Acid_Traces Trace Acid Contamination? After_Purification->Acid_Traces Yes Long_Time Long Reaction Time? High_Temp->Long_Time No Lower_Temp Action: Lower Temperature High_Temp->Lower_Temp Yes Strong_Acid Strong Acid? Long_Time->Strong_Acid No Shorten_Time Action: Shorten Reaction Time Long_Time->Shorten_Time Yes Milder_Catalyst Action: Use Milder Catalyst Strong_Acid->Milder_Catalyst Yes Slow_Elution Slow Elution? Acidic_Silica->Slow_Elution No Neutralize_Silica Action: Neutralize Silica Acidic_Silica->Neutralize_Silica Yes Faster_Elution Action: Optimize Elution Slow_Elution->Faster_Elution Yes Improper_Storage Improper Storage? Acid_Traces->Improper_Storage No Neutral_Wash Action: Neutral/Basic Wash Acid_Traces->Neutral_Wash Yes Proper_Storage Action: Store under N2 at low temp Improper_Storage->Proper_Storage Yes

References

Technical Support Center: Purification of 3-Butyl-1H-indene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 3-butyl-1H-indene.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound?

A1: The primary challenges in the purification of this compound stem from its chemical instability. The key issues include:

  • Isomerization: The double bond in the five-membered ring can migrate, leading to the formation of the more thermodynamically stable 1-butyl-1H-indene isomer. This can be catalyzed by acid or heat.

  • Oxidation: The indene (B144670) core is susceptible to oxidation, especially when exposed to air, leading to the formation of colored impurities and degradation products.

  • Polymerization: Like many unsaturated hydrocarbons, this compound can polymerize, particularly in the presence of acid catalysts, heat, or upon prolonged storage. This results in the loss of the desired product and the formation of high molecular weight oligomers.

Q2: What is the most common impurity I should expect?

A2: The most common process-related impurity is the isomeric 1-butyl-1H-indene. Its formation is favored under acidic conditions or at elevated temperatures. Other potential impurities can include unreacted starting materials, by-products from the synthesis, and oxidation or polymerization products.

Q3: How can I monitor the purity of this compound during purification?

A3: Purity can be effectively monitored using the following analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating and identifying volatile impurities, including the 1-butyl-1H-indene isomer.

  • ¹H NMR Spectroscopy: Can be used to determine the isomeric ratio and to detect the presence of starting materials or other impurities by analyzing the chemical shifts and integration of characteristic proton signals.

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the purity and to determine appropriate solvent systems for column chromatography.

Q4: What are the recommended storage conditions for purified this compound?

A4: To minimize degradation, this compound should be stored under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C is recommended for long-term storage).[1][2] It should be protected from light and air to prevent oxidation and polymerization. The use of amber vials is advisable.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Problem 1: Low Purity After Column Chromatography
Symptom Possible Cause Suggested Solution
Co-elution of product and impurities. Inappropriate solvent system for column chromatography.Optimize the eluent system using TLC. A non-polar solvent system, such as hexanes or a mixture of hexanes and a small amount of a slightly more polar solvent like ethyl acetate (B1210297) or dichloromethane, is typically effective.
Product appears streaky on the column. The sample was loaded in too large a volume of solvent.Concentrate the crude product and dissolve it in the minimum amount of the initial eluent before loading it onto the column.
Isomerization on the silica (B1680970) gel column. Residual acid from the synthesis reaction is present, or the silica gel itself is too acidic.Neutralize the crude product with a mild base (e.g., a dilute aqueous solution of sodium bicarbonate) during the work-up. Use neutralized silica gel (can be prepared by washing with a suitable base followed by drying) for chromatography.
Product degradation on the column. The compound is sensitive to prolonged exposure to the stationary phase.Use flash column chromatography to minimize the residence time on the column. Consider using a less acidic stationary phase like alumina.
Problem 2: Product Discoloration (Yellowing or Browning)
Symptom Possible Cause Suggested Solution
The purified product turns yellow or brown upon standing. Oxidation of the indene ring system.Handle the compound under an inert atmosphere as much as possible. Use degassed solvents for chromatography and storage. Store the purified product under argon or nitrogen at low temperatures.[1][2]
The crude reaction mixture is dark. Oxidation or polymerization occurred during the reaction or work-up.Ensure the reaction is carried out under an inert atmosphere. Minimize the exposure of the reaction mixture to air during the work-up.
Problem 3: Low Overall Yield
Symptom Possible Cause Suggested Solution
Significant amount of high molecular weight residue. Polymerization of the product.Avoid high temperatures and acidic conditions during the reaction and purification. If an acid catalyst is used, it must be thoroughly removed during the work-up before any distillation or prolonged heating.
Loss of product during aqueous work-up. Formation of emulsions.Use a saturated brine solution to wash the organic layer, which can help to break emulsions.
Incomplete reaction. Sub-optimal reaction conditions.Monitor the reaction progress by TLC or GC-MS to ensure completion before starting the work-up.

Experimental Protocols

Representative Protocol for Purification by Flash Column Chromatography

This protocol is a general guideline and may require optimization based on the specific impurity profile of the crude product.

  • Preparation of the Crude Sample:

    • After the reaction work-up, concentrate the crude this compound under reduced pressure.

    • Dissolve the crude oil in a minimal amount of hexane.

  • Column Packing:

    • Select a glass column of appropriate size.

    • Pack the column with silica gel (230-400 mesh) using a slurry of hexane. Ensure the packing is uniform and free of air bubbles.

    • Add a thin layer of sand on top of the silica gel.

  • Loading the Sample:

    • Carefully load the concentrated crude sample onto the top of the silica gel bed.

  • Elution:

    • Begin elution with pure hexane.

    • Gradually increase the polarity of the eluent if necessary, for example, by adding small increments of ethyl acetate (e.g., 1-2%). The optimal solvent system should be predetermined by TLC analysis.

    • Collect fractions and monitor the elution of the product by TLC.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure at a low temperature to yield the purified this compound as an oil.

Protocol for Neutralization of Crude Product
  • After the reaction is complete, quench the reaction mixture by carefully adding it to a separatory funnel containing a dilute aqueous solution of sodium bicarbonate (5% w/v).

  • Mix the layers gently to avoid emulsion formation.

  • Separate the organic layer.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

Quantitative Data

The following table provides representative data for the purification of a 3-alkyl-1H-indene derivative, which can be used as a reference for this compound. Actual results may vary depending on the reaction scale and specific conditions.

Purification MethodStarting Purity (GC-MS)Final Purity (GC-MS)Typical YieldKey Considerations
Flash Column Chromatography ~85%>98%70-85%Effective for removing polar impurities and baseline material. Isomer separation can be challenging.
Fractional Distillation (Reduced Pressure) ~85%~95%60-75%Can be effective for separating isomers if their boiling points are sufficiently different. Risk of thermal degradation and polymerization.
Preparative HPLC ~95% (after column)>99.5%50-70%Excellent for high-purity isolation and separation of isomers.[3] Requires specialized equipment.

Visualizations

Experimental Workflow for Purification

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Storage Reaction Crude Reaction Mixture Workup Aqueous Work-up (Neutralization) Reaction->Workup Quench Drying Drying and Solvent Removal Workup->Drying Purification Primary Purification (e.g., Column Chromatography) Drying->Purification HighPurity High Purity Purification (e.g., Prep HPLC or Distillation) Purification->HighPurity Optional Analysis Purity Analysis (GC-MS, NMR) Purification->Analysis HighPurity->Analysis Storage Storage (-20°C, Inert Atmosphere) Analysis->Storage

Caption: A general workflow for the synthesis and purification of this compound.

Troubleshooting Logic for Low Purity

troubleshooting_purity Start Low Purity of This compound CheckIsomer Isomeric Impurity Present? (Check GC-MS/NMR) Start->CheckIsomer CheckOther Other Impurities Present? CheckIsomer->CheckOther No OptimizeChrom Optimize Chromatography: - Different solvent system - Neutralized silica gel - Preparative HPLC CheckIsomer->OptimizeChrom Yes ImproveWorkup Improve Work-up: - Ensure complete neutralization - Thorough washing CheckOther->ImproveWorkup Yes (Polar Impurities) CheckOxidation Check for Oxidation: - Use inert atmosphere - Degassed solvents CheckOther->CheckOxidation Yes (Colored Impurities) End Pure Product CheckOther->End No OptimizeDistill Consider Fractional Distillation (under high vacuum) OptimizeChrom->OptimizeDistill OptimizeChrom->End OptimizeDistill->End ImproveWorkup->End CheckOxidation->End

Caption: A decision tree for troubleshooting low purity issues.

References

Technical Support Center: Friedel-Crafts Synthesis of 3-butyl-1H-indene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Friedel-Crafts synthesis of 3-butyl-1H-indene.

Troubleshooting Guide

This guide addresses common issues encountered during the Friedel-Crafts synthesis of this compound, focusing on byproduct formation and offering potential solutions.

Issue Potential Cause Recommended Action
Low yield of desired this compound Incomplete reaction.- Ensure the Lewis acid catalyst (e.g., AlCl₃, FeCl₃) is fresh and anhydrous.[1] - Increase reaction time or temperature, monitoring for product degradation. - Use a more reactive alkylating agent (e.g., 1-bromobutane (B133212) instead of 1-chlorobutane).
Deactivation of the catalyst.- Use a higher catalyst loading. - Ensure all reagents and solvents are strictly anhydrous.
Presence of significant amounts of sec-butyl-1H-indene isomers Carbocation rearrangement.[2][3][4][5]- Use a milder Lewis acid to reduce the extent of carbocation formation. - Perform the reaction at a lower temperature to disfavor the rearrangement pathway. - Consider an alternative synthetic route, such as Friedel-Crafts acylation followed by reduction, which avoids carbocation rearrangement.[2][4][5][6]
Formation of polyalkylated byproducts (e.g., dibutyl-1H-indene) The product, this compound, is more reactive than the starting material, indene (B144670).[2][4][5]- Use a large excess of indene relative to the alkylating agent to increase the probability of the alkylating agent reacting with the starting material.[2][7] - Add the alkylating agent slowly to the reaction mixture to maintain a low concentration.
Reaction does not initiate Inactive catalyst or inhibited reaction.- Check for the presence of water or other impurities in the reagents and solvents that can deactivate the Lewis acid catalyst. - Ensure the indene starting material is pure and free of inhibitors.
Formation of dark, tarry substances Polymerization of indene or byproducts.- Lower the reaction temperature. - Use a less reactive Lewis acid. - Reduce the reaction time.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the Friedel-Crafts synthesis of this compound?

A1: The most common byproducts are isomers resulting from carbocation rearrangement (e.g., sec-butyl-1H-indene) and polyalkylated products (e.g., dibutyl-1H-indene, tributyl-1H-indene).[2][3][4][5] The formation of these byproducts is a well-known limitation of Friedel-Crafts alkylation reactions.

Q2: How can I minimize the formation of the sec-butyl-1H-indene isomer?

A2: Minimizing the formation of the rearranged sec-butyl isomer is challenging in a direct Friedel-Crafts alkylation with a primary alkyl halide. This is due to the inherent tendency of the initially formed primary butyl carbocation to rearrange to a more stable secondary carbocation.[2][3][4][5] Strategies to reduce this include:

  • Lowering the reaction temperature: This can sometimes disfavor the rearrangement process.

  • Using a milder Lewis acid: This may reduce the degree of "free" carbocation character.

  • Alternative Synthesis: The most effective method to avoid rearrangement is to perform a Friedel-Crafts acylation with butanoyl chloride, followed by a Clemmensen or Wolff-Kishner reduction of the resulting ketone.[6] This two-step process avoids the formation of a primary carbocation.

Q3: What is the best way to control polyalkylation?

A3: The most effective strategy to control polyalkylation is to use a large excess of the aromatic substrate (indene) in relation to the alkylating agent (e.g., 1-bromobutane).[2][7] This statistical approach increases the likelihood that the electrophile will react with a molecule of indene rather than the more reactive this compound product.

Q4: Which Lewis acid is most suitable for this synthesis?

A4: Common Lewis acids for Friedel-Crafts reactions include AlCl₃, FeCl₃, and BF₃.[8][9][10] For a primary alkylation that is prone to rearrangement, a milder Lewis acid such as FeCl₃ might offer a better balance between reactivity and minimizing side reactions compared to the highly reactive AlCl₃. However, the optimal choice may require experimental screening.

Q5: How can I purify the desired this compound from the reaction mixture?

A5: Purification can typically be achieved through fractional distillation under reduced pressure, as the boiling points of the desired product and the various byproducts (isomers and polyalkylated products) will differ. Column chromatography on silica (B1680970) gel can also be an effective method for separating the components of the product mixture.

Illustrative Data on Byproduct Formation

The following table provides an illustrative example of a potential product distribution in a Friedel-Crafts alkylation of indene with 1-bromobutane under conditions that may favor byproduct formation. Note: These values are not from a specific reported experiment for this exact reaction but are representative of typical outcomes in similar Friedel-Crafts alkylations.

CompoundStructurePotential Mole % in Product Mixture
This compound n-butyl isomer40-60%
sec-butyl-1H-indene Rearranged isomer20-30%
Dibutyl-1H-indene isomers Polyalkylated products10-20%
Other byproducts (e.g., higher alkylations, polymers)< 5%

Generalized Experimental Protocol

Disclaimer: This is a generalized protocol and should be adapted and optimized for specific laboratory conditions and safety procedures.

Materials:

  • Indene

  • 1-Bromobutane (or 1-chlorobutane)

  • Anhydrous aluminum chloride (AlCl₃) or ferric chloride (FeCl₃)

  • Anhydrous dichloromethane (B109758) (DCM) or carbon disulfide (CS₂) as solvent

  • Hydrochloric acid (HCl), dilute aqueous solution

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas evolved during the reaction).

  • Under an inert atmosphere (e.g., nitrogen or argon), charge the flask with a large excess of indene (e.g., 5-10 molar equivalents) and the anhydrous solvent.

  • Cool the mixture in an ice bath to 0°C.

  • Carefully and portion-wise, add the anhydrous Lewis acid catalyst to the stirred solution.

  • From the dropping funnel, add the 1-halobutane dropwise over a period of 1-2 hours, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to stir at 0°C for an additional 2-4 hours, or until TLC or GC analysis indicates consumption of the limiting reagent.

  • Slowly quench the reaction by carefully pouring the mixture over crushed ice and dilute HCl.

  • Separate the organic layer and wash it sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by fractional distillation under reduced pressure or by column chromatography.

Troubleshooting Workflow

Byproduct_Troubleshooting start Reaction Complete: Analyze Product Mixture (GC-MS) issue Significant Byproduct Formation? start->issue rearrangement High sec-butyl-1H-indene content? issue->rearrangement Yes polyalkylation High polybutylated indene content? issue->polyalkylation Yes low_yield Low overall conversion? issue->low_yield Yes end Optimized Synthesis issue->end No solution_rearrangement1 Decrease Reaction Temperature rearrangement->solution_rearrangement1 solution_rearrangement2 Use Milder Lewis Acid (e.g., FeCl3) rearrangement->solution_rearrangement2 solution_rearrangement3 Alternative Route: Acylation-Reduction rearrangement->solution_rearrangement3 solution_polyalkylation1 Increase Molar Excess of Indene polyalkylation->solution_polyalkylation1 solution_polyalkylation2 Slow Addition of Alkylating Agent polyalkylation->solution_polyalkylation2 solution_low_yield1 Check Catalyst Activity (Anhydrous) low_yield->solution_low_yield1 solution_low_yield2 Increase Reaction Time/Temperature low_yield->solution_low_yield2 solution_rearrangement1->end solution_rearrangement2->end solution_rearrangement3->end solution_polyalkylation1->end solution_polyalkylation2->end solution_low_yield1->end solution_low_yield2->end

Caption: Troubleshooting workflow for byproduct formation.

References

Technical Support Center: Synthesis of 3-butyl-1H-indene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-butyl-1H-indene. The information is presented in a question-and-answer format to directly address common challenges encountered during this synthetic procedure.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, focusing on a common synthetic route involving the alkylation of indene (B144670).

Core Reaction: Deprotonation of indene with n-butyllithium (n-BuLi) followed by alkylation with a butyl halide (e.g., 1-bromobutane).

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of this compound can stem from several factors related to reagent quality, reaction conditions, and work-up procedures.

Potential Causes and Solutions:

  • Poor Quality of n-Butyllithium: n-BuLi is highly reactive and can degrade upon exposure to air and moisture, leading to a lower effective concentration.

    • Solution: Use a freshly opened bottle of n-BuLi or titrate the solution before use to determine its exact molarity. Ensure proper handling under an inert atmosphere (argon or nitrogen).

  • Presence of Water or Oxygen: Organolithium reagents are extremely sensitive to moisture and oxygen.

    • Solution: All glassware must be rigorously dried (flame-dried or oven-dried) and the reaction should be conducted under a strict inert atmosphere. Use anhydrous solvents.

  • Incomplete Deprotonation: Insufficient deprotonation of indene will result in unreacted starting material.

    • Solution: Ensure the use of a slight excess of n-BuLi (e.g., 1.05-1.1 equivalents). Allow sufficient time for the deprotonation to complete, which is typically rapid at low temperatures.

  • Side Reactions: Competing reactions, such as the reaction of n-BuLi with the alkyl halide (Wurtz-type coupling), can consume the reagents.

    • Solution: Add the alkyl halide slowly at a low temperature to minimize side reactions.

  • Loss of Product During Work-up and Purification: The product may be lost during extraction or column chromatography.

    • Solution: Ensure complete extraction from the aqueous phase. When performing column chromatography, carefully select the eluent system to achieve good separation without excessive band broadening.

Q2: My final product is a mixture of isomers (1-butyl-1H-indene and this compound). How can I selectively obtain the 3-butyl isomer?

A2: The formation of isomeric products is a common challenge in the alkylation of indene. The initial kinetic product of alkylation is often the 1-butyl-1H-indene, which can then isomerize to the thermodynamically more stable this compound.

Strategies for Selective Formation of this compound:

  • Thermal Isomerization: After the alkylation step, heating the reaction mixture can promote the isomerization of the 1-butyl isomer to the desired 3-butyl isomer.

    • Procedure: After quenching the reaction, instead of immediately proceeding to extraction, the reaction mixture can be heated at a controlled temperature (e.g., reflux in THF or a higher boiling solvent) for a period of time. The progress of the isomerization can be monitored by TLC or GC-MS.

  • Base-Catalyzed Isomerization: The presence of a base can facilitate the isomerization.

    • Consideration: The indenyl anion formed during the reaction can act as a base to promote this rearrangement. Ensuring a slight excess of a non-nucleophilic base after the alkylation step might drive the equilibrium towards the 3-substituted product.

Q3: I am observing the formation of a significant amount of a higher molecular weight side product. What is it and how can I prevent its formation?

A3: The formation of a higher molecular weight product is likely due to di-alkylation, resulting in 1,3-dibutyl-1H-indene.

Prevention of Di-alkylation:

  • Stoichiometry Control: Use a stoichiometric amount or a slight excess of indene relative to the alkylating agent. Using an excess of n-BuLi and the butyl halide will favor di-alkylation.

    • Recommendation: Use a molar ratio of approximately 1:1:1 for indene:n-BuLi:butyl halide.

  • Slow Addition of Reagents: Add the n-BuLi to the indene solution, followed by the slow, dropwise addition of the butyl halide. This helps to maintain a low concentration of the alkylating agent and the indenyl anion, disfavoring a second alkylation event.

  • Temperature Control: Keep the reaction temperature low during the addition of the alkylating agent.

Data Presentation

Table 1: Influence of Reaction Parameters on the Yield and Selectivity of this compound Synthesis.

ParameterCondition ACondition B (Optimized)Expected Outcome
Indene:n-BuLi:Butyl Bromide Ratio 1 : 1.2 : 1.21 : 1.05 : 1.0Higher yield of mono-alkylated product, reduced di-alkylation.
Deprotonation Temperature 25 °C (Room Temp)-78 °C to 0 °CMinimized side reactions of n-BuLi.
Alkylation Temperature 25 °C (Room Temp)-78 °C, then warm to RTControlled reaction, reduced side products.
Post-alkylation Treatment Immediate Work-upHeat at reflux (e.g., in THF) for 1-2 hIsomerization of 1-butyl-1H-indene to the desired this compound.
Solvent Quality Undried THFAnhydrous THFPrevents quenching of n-BuLi, leading to higher yield.

Note: The data in this table is representative and intended to illustrate the expected trends. Actual results may vary based on specific experimental details.

Experimental Protocols

Representative Protocol for the Synthesis of this compound:

Materials:

Procedure:

  • Preparation: Under an inert atmosphere of argon or nitrogen, add freshly distilled indene (1.0 eq.) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer. Dissolve the indene in anhydrous THF.

  • Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.05 eq.) dropwise via a syringe while maintaining the temperature below -70 °C. Stir the resulting solution at this temperature for 30 minutes. The solution should turn deep red, indicating the formation of the indenyl anion.

  • Alkylation: Add 1-bromobutane (1.0 eq.) to the dropping funnel and add it dropwise to the reaction mixture at -78 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

  • Isomerization (Optional but Recommended): To maximize the yield of the 3-butyl isomer, gently reflux the reaction mixture for 1-2 hours. Monitor the isomerization by TLC or by taking small aliquots for GC-MS analysis.

  • Quenching: Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of saturated aqueous NH₄Cl solution.

  • Work-up: Transfer the mixture to a separatory funnel. Add water and extract with diethyl ether or ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane or a hexane/ethyl acetate gradient to afford pure this compound.

Mandatory Visualization

Troubleshooting_Workflow start Start Synthesis of This compound check_yield Low Yield? start->check_yield check_isomers Mixture of Isomers? check_yield->check_isomers No low_yield_solutions Troubleshoot: - Check n-BuLi quality - Ensure anhydrous conditions - Optimize stoichiometry - Refine work-up check_yield->low_yield_solutions Yes check_side_products High MW Side Product? check_isomers->check_side_products No isomer_solutions Troubleshoot: - Implement thermal isomerization step - Optimize reaction time and temperature check_isomers->isomer_solutions Yes successful_synthesis Successful Synthesis of This compound check_side_products->successful_synthesis No side_product_solutions Troubleshoot: - Adjust stoichiometry (1:1:1 ratio) - Slow addition of alkyl halide - Maintain low temperature check_side_products->side_product_solutions Yes low_yield_solutions->start isomer_solutions->start side_product_solutions->start

Caption: Troubleshooting workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to use an inert atmosphere for this reaction? A1: n-Butyllithium is a pyrophoric compound, meaning it can ignite spontaneously upon contact with air. Furthermore, it reacts vigorously with water. An inert atmosphere of argon or nitrogen displaces oxygen and moisture, preventing the degradation of the reagent and ensuring a safe reaction environment.

Q2: Can I use other butyl halides, such as 1-iodobutane (B1219991) or 1-chlorobutane? A2: Yes, other butyl halides can be used. 1-Iodobutane is more reactive than 1-bromobutane and may lead to a faster reaction, but it is also more expensive and can be less stable. 1-Chlorobutane is less reactive and may require more forcing conditions (e.g., higher temperatures or longer reaction times), which could potentially lead to more side products. 1-Bromobutane generally offers a good balance of reactivity and stability for this transformation.

Q3: How can I confirm the identity and purity of my final product? A3: The identity and purity of this compound can be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will provide information about the structure of the molecule and the presence of any impurities. The chemical shifts and coupling constants will be characteristic of the this compound structure.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to determine the purity of the sample and to identify the molecular weight of the product and any side products. It is particularly useful for quantifying the ratio of isomers if present.

  • Thin-Layer Chromatography (TLC): TLC is a quick and easy way to monitor the progress of the reaction and the purity of the fractions during column chromatography.

Q4: What is the thermodynamic driving force for the isomerization of 1-butyl-1H-indene to this compound? A4: The this compound isomer is thermodynamically more stable than the 1-butyl-1H-indene isomer. This is because the double bond in the 3-substituted isomer is conjugated with the benzene (B151609) ring, which provides additional resonance stabilization. The double bond in the 1-substituted isomer is not part of this extended conjugated system.

Q5: What safety precautions should be taken when working with n-butyllithium? A5: Working with n-butyllithium requires strict adherence to safety protocols due to its pyrophoric nature.

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety goggles, and appropriate gloves.

  • Use syringes and needles that are oven-dried and purged with an inert gas.

  • Have a suitable quenching agent (e.g., isopropanol, followed by a slower quench with water) and a Class D fire extinguisher readily available.

  • Never work alone when handling pyrophoric reagents.

dealing with regioisomer formation in 3-butyl-1H-indene synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the formation of regioisomers during the synthesis of 3-butyl-1H-indene.

Frequently Asked Questions (FAQs)

Q1: Why do I obtain a mixture of 1-butyl-1H-indene and this compound in my reaction?

The alkylation of indene (B144670) proceeds via the indenyl anion, which is a resonance-stabilized carbanion. This anion has two nucleophilic centers, the C1 and C3 positions. Alkylation at C1 leads to the formation of 1-butyl-1H-indene, while alkylation at C3 yields the desired this compound. The formation of these two regioisomers is a classic example of kinetic versus thermodynamic control.

Q2: What is the difference between the kinetic and thermodynamic products in this synthesis?

  • Kinetic Product (1-butyl-1H-indene): This isomer is formed faster, typically under conditions of low temperature and with sterically hindered bases. The transition state leading to the 1-butyl isomer has a lower activation energy.

  • Thermodynamic Product (this compound): This isomer is the more stable of the two. Its formation is favored under conditions that allow for equilibrium to be established, such as higher temperatures and longer reaction times. The 3-substituted isomer is more stable due to the presence of a more substituted double bond within the five-membered ring.

Q3: Can the 1-butyl-1H-indene isomerize to the more stable this compound?

Yes, the 1-butyl-1H-indene can isomerize to the more stable this compound. This isomerization is typically promoted by the presence of a base and heat. The base can deprotonate the 1-butyl-1H-indene to regenerate the indenyl anion, which can then be protonated at the C3 position to form the more stable isomer.

Troubleshooting Guide

Problem 1: My reaction yields a high percentage of the undesired 1-butyl-1H-indene isomer.

This issue indicates that the reaction is under kinetic control. To favor the formation of the thermodynamic product, this compound, consider the following adjustments:

  • Increase the reaction temperature: Higher temperatures provide the necessary energy to overcome the activation barrier for the formation of the more stable 3-butyl isomer and facilitate the isomerization of the 1-butyl isomer.

  • Increase the reaction time: Longer reaction times allow the reaction to reach thermodynamic equilibrium, favoring the more stable product.

  • Choose a less sterically hindered base: While strong bases are necessary to deprotonate indene, a very bulky base may favor deprotonation at the more accessible C1 position.

  • Solvent selection: The choice of solvent can influence the position of equilibrium. Aprotic polar solvents are commonly used.

Problem 2: I am having difficulty separating the 1-butyl-1H-indene and this compound isomers.

The two isomers have very similar physical properties, which can make separation challenging. Here are some recommended methods:

  • Flash Column Chromatography: This is the most common method for separating the isomers. A high-purity silica (B1680970) gel with a non-polar eluent system is recommended. A shallow gradient of a slightly more polar solvent can improve separation.

  • Gas Chromatography (GC): For analytical purposes and small-scale preparative separations, gas chromatography with a suitable capillary column can effectively separate the two isomers.

Problem 3: I am unsure how to confirm the identity and quantify the ratio of my isomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is a powerful tool for identifying and quantifying the two isomers. The chemical shifts of the protons on the five-membered ring are distinct for each isomer.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC can separate the isomers, and the mass spectra can help confirm their identity. While the mass spectra of the two isomers will be very similar due to identical molecular weights, there may be subtle differences in the fragmentation patterns.

Data Presentation

Table 1: Influence of Reaction Conditions on Regioisomer Ratio

ParameterCondition Favoring 1-butyl-1H-indene (Kinetic)Condition Favoring this compound (Thermodynamic)
Temperature Low (e.g., -78 °C to 0 °C)High (e.g., room temperature to reflux)
Reaction Time ShortLong
Base Sterically hindered (e.g., LDA)Less hindered (e.g., NaH, KOtBu)

Table 2: Characteristic 1H NMR Chemical Shifts (δ, ppm) in CDCl3

Proton1-butyl-1H-indene (approximate)This compound (approximate)
H1 ~3.3 (t)-
H2 ~6.4 (dd)~6.2 (t)
H3 ~6.8 (d)~3.3 (d)
Butyl CH2 (α) ~1.8 (m)~2.5 (t)
Aromatic H 7.1-7.5 (m)7.1-7.5 (m)

Note: These are approximate chemical shifts and may vary slightly depending on the specific experimental conditions.

Experimental Protocols

Protocol 1: Synthesis of this compound (Favoring the Thermodynamic Product)

  • Deprotonation of Indene: To a solution of indene (1.0 eq) in anhydrous THF (tetrahydrofuran) under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C.

  • Reaction Mixture: Allow the reaction mixture to warm to room temperature and stir for 1 hour. The formation of the indenyl anion is indicated by a color change.

  • Alkylation: Cool the mixture back to 0 °C and add 1-bromobutane (B133212) (1.1 eq) dropwise.

  • Thermodynamic Control: After the addition, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours to ensure the reaction reaches thermodynamic equilibrium and to promote the isomerization of any 1-butyl-1H-indene to the desired this compound.

  • Work-up: After cooling to room temperature, quench the reaction carefully with water. Extract the aqueous layer with diethyl ether or ethyl acetate (B1210297). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a non-polar eluent such as hexanes or a mixture of hexanes and a small amount of ethyl acetate (e.g., 99:1) to separate the this compound from any unreacted starting material and the 1-butyl-1H-indene isomer.

Protocol 2: Purification of this compound by Flash Column Chromatography

  • Column Preparation: Pack a glass column with silica gel in the chosen eluent (e.g., hexanes).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elution: Elute the column with the chosen solvent system. The less polar this compound is expected to elute before the slightly more polar 1-butyl-1H-indene.

  • Fraction Collection: Collect fractions and analyze them by TLC or GC to identify the fractions containing the pure this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Visualizations

Regioisomer_Formation Indene 1H-Indene Indenyl_Anion Indenyl Anion (Resonance Stabilized) Indene->Indenyl_Anion + Base Base Base (e.g., NaH) Kinetic_Product 1-butyl-1H-indene (Kinetic Product) Indenyl_Anion->Kinetic_Product + 1-Bromobutane (Low Temp, Short Time) Thermodynamic_Product This compound (Thermodynamic Product) Indenyl_Anion->Thermodynamic_Product + 1-Bromobutane (High Temp, Long Time) Butyl_Bromide 1-Bromobutane Kinetic_Product->Thermodynamic_Product Isomerization (Heat, Base)

Figure 1. Reaction pathway for the formation of 1- and this compound.

Troubleshooting_Workflow Start High percentage of 1-butyl-1H-indene observed Check_Temp Was the reaction run at low temperature? Start->Check_Temp Increase_Temp Increase reaction temperature (e.g., to reflux) Check_Temp->Increase_Temp Yes Check_Time Was the reaction time short? Check_Temp->Check_Time No Purification Purify by flash column chromatography Increase_Temp->Purification Increase_Time Increase reaction time (e.g., 4-6 hours) Check_Time->Increase_Time Yes Check_Base Was a sterically hindered base used? Check_Time->Check_Base No Increase_Time->Purification Change_Base Use a less hindered base (e.g., NaH) Check_Base->Change_Base Yes Check_Base->Purification No Change_Base->Purification End Obtain pure This compound Purification->End

Figure 2. Troubleshooting workflow for high 1-butyl-1H-indene yield.

stability issues of 3-butyl-1H-indene under acidic conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-butyl-1H-indene, focusing on its stability under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in acidic media?

A1: The primary stability concern for this compound under acidic conditions is isomerization. Indene and its derivatives can undergo acid-catalyzed double bond migration to form more stable isomers.[1] Depending on the specific conditions (e.g., presence of oxygen, strong oxidizing acids), other degradation pathways such as oxidation or polymerization may also occur.

Q2: What are the likely degradation products of this compound in an acidic solution?

A2: Under acidic conditions, this compound is expected to isomerize to 1-butyl-1H-indene. This occurs through protonation of the double bond to form a carbocation intermediate, followed by deprotonation at a different position to yield the isomer. Over time and under harsher conditions, further degradation to oxidized species or polymerization may be observed.

Q3: How can I monitor the degradation of this compound during my experiment?

A3: The most common and effective method for monitoring the degradation of this compound is High-Performance Liquid Chromatography (HPLC) with UV detection.[2] A stability-indicating HPLC method should be developed to separate the parent compound from its potential degradation products. Mass spectrometry (LC-MS) can be coupled with HPLC to identify the structures of the degradation products.[3]

Q4: At what pH should I expect to see significant degradation?

A4: Significant degradation is more likely to occur at lower pH values. In forced degradation studies, it is common to use hydrochloric acid or sulfuric acid at concentrations ranging from 0.1 M to 1 M to induce and study degradation pathways.[4][5][6] The rate of degradation will also be influenced by temperature and the specific solvent system used.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpected peaks in my chromatogram after acid treatment. Acid-catalyzed isomerization of this compound to 1-butyl-1H-indene or other isomers.Use LC-MS to identify the molecular weight of the new peaks. The primary isomer, 1-butyl-1H-indene, will have the same mass as the parent compound.
Loss of parent compound with no corresponding increase in a single, well-defined degradation product peak. Multiple degradation pathways, including polymerization or the formation of multiple minor degradation products.Adjust the stress conditions (e.g., lower acid concentration, shorter exposure time) to favor the formation of primary degradation products. A target of 5-20% degradation is often recommended for mechanistic studies.[6][7]
My sample is turning a different color after adding acid. This could indicate the formation of conjugated systems or polymeric byproducts, which often absorb visible light.Analyze the sample using UV-Vis spectroscopy to check for new absorption bands. Correlate these findings with your HPLC data.
I am not seeing any degradation even in strong acid. The reaction kinetics may be slow at the temperature of your experiment, or the compound may be more stable than anticipated in your specific matrix.Increase the temperature (e.g., to 50-60°C) or the acid concentration. Ensure that your analytical method is sensitive enough to detect low levels of degradation.[6]

Quantitative Data Summary

The following table presents illustrative data from a hypothetical forced degradation study on this compound under acidic conditions. This data is for example purposes to demonstrate how results from such a study might be presented.

Condition Time (hours) This compound (% Remaining) 1-Butyl-1H-indene (% Area) Other Degradants (% Area)
0.1 M HCl at 25°C0100.00.00.0
492.57.10.4
885.313.90.8
2468.130.21.7
1 M HCl at 40°C0100.00.00.0
181.217.51.3
265.931.82.3
445.249.55.3

Experimental Protocols

Protocol for Forced Degradation Study under Acidic Conditions

This protocol is a general guideline for assessing the stability of this compound in an acidic environment.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • To a known volume of the stock solution, add an equal volume of 0.2 M hydrochloric acid to achieve a final acid concentration of 0.1 M.

    • Prepare a parallel sample using 2 M hydrochloric acid to achieve a final concentration of 1 M for more aggressive stress testing.

    • Ensure the final concentration of the drug substance is appropriate for your analytical method.

  • Incubation:

    • Incubate the samples at a controlled temperature (e.g., 40°C).

    • Protect the samples from light to avoid photolytic degradation.

  • Time Points: Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, and 24 hours).

  • Sample Quenching: Immediately neutralize the withdrawn aliquots with a suitable base (e.g., sodium hydroxide) to stop the degradation reaction.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Visualizations

G cluster_pathway Potential Degradation Pathway of this compound This compound This compound Carbocation_Intermediate Carbocation Intermediate This compound->Carbocation_Intermediate + H+ 1-Butyl-1H-indene 1-Butyl-1H-indene (Isomer) Carbocation_Intermediate->1-Butyl-1H-indene - H+ Other_Products Oxidation/Polymerization Products Carbocation_Intermediate->Other_Products Further Reaction G cluster_workflow Experimental Workflow for Acid Stability Testing A Prepare Stock Solution of this compound B Add Acidic Solution (e.g., 0.1 M HCl) A->B C Incubate at Controlled Temperature (e.g., 40°C) B->C D Withdraw Aliquots at Time Points C->D E Neutralize Aliquots D->E F Analyze by HPLC E->F

References

removal of unreacted starting materials from 3-butyl-1H-indene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the removal of unreacted starting materials from 3-butyl-1H-indene.

Frequently Asked Questions (FAQs)

Q1: What are the common unreacted starting materials in the synthesis of this compound?

A1: The synthesis of this compound typically proceeds via the alkylation of indene (B144670). The common unreacted starting materials that may remain in the crude product mixture are:

  • Indene: The starting aromatic compound.

  • n-Butyllithium (n-BuLi): A strong base used to deprotonate indene. It is highly reactive and pyrophoric.

  • n-Butyl bromide: The alkylating agent used to introduce the butyl group.

Q2: Why is it crucial to remove these unreacted starting materials?

A2: Complete removal of unreacted starting materials is essential for obtaining pure this compound, which is critical for subsequent reactions, biological assays, and ensuring the quality of drug development processes. Unreacted indene can lead to side reactions in subsequent steps, while residual n-butyllithium can pose safety hazards and interfere with downstream applications. n-Butyl bromide is also an impurity that needs to be removed.

Q3: What are the primary methods for purifying this compound?

A3: The two primary methods for purifying this compound are:

  • Distillation (Simple or Vacuum): This method separates compounds based on differences in their boiling points.

  • Flash Column Chromatography: This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica (B1680970) gel) and elution with a mobile phase.

Troubleshooting Guides

Issue 1: Incomplete Quenching of n-Butyllithium

Symptom:

  • Fuming or smoking upon exposure of the reaction mixture to air.

  • Persistent yellow color in the organic layer after aqueous workup.

  • Exothermic reaction upon addition of water or alcohol during workup.

Possible Cause:

  • Insufficient amount of quenching agent added.

  • Inefficient mixing during the quenching process.

  • Quenching at too low a temperature, slowing down the reaction.

Solution:

  • Quenching Protocol:

    • Cool the reaction mixture in an ice bath (0 °C).

    • Slowly add a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) dropwise with vigorous stirring. The reaction of n-butyllithium with ammonium chloride produces butane, ammonia, and lithium chloride.[1]

    • Alternatively, slowly add isopropanol (B130326) to quench the excess n-BuLi before the aqueous workup.[2]

    • Continue stirring for at least 30 minutes after the addition is complete to ensure all the n-BuLi has reacted.

  • Safety Note: n-Butyllithium is pyrophoric and reacts violently with water. Always handle with extreme caution under an inert atmosphere (e.g., nitrogen or argon).[2]

Issue 2: Poor Separation of this compound from Unreacted Indene by Distillation

Symptom:

  • Co-distillation of the product and starting material, resulting in an impure distillate.

  • Broad boiling point range during distillation.

Possible Cause:

  • Insufficient difference in boiling points for simple distillation at atmospheric pressure.

  • Inefficient distillation setup (e.g., short column, no insulation).

Solution:

  • Vacuum Distillation: Since indene has a boiling point of approximately 182 °C, this compound will have a significantly higher boiling point.[3][4][5][6] Distillation at atmospheric pressure may require high temperatures that could lead to product decomposition. A reduced pressure (vacuum) distillation is recommended to lower the boiling points of both compounds, allowing for a more efficient separation at a lower temperature.[4][7]

  • Fractional Distillation: For a more precise separation, use a fractional distillation column (e.g., Vigreux or packed column) to increase the number of theoretical plates.

CompoundBoiling Point (at atm pressure)Expected Boiling Point Trend
Indene~182 °C[3][4][5][6]Lower boiling point
This compound> 182 °C (estimation)Higher boiling point
Issue 3: Ineffective Separation of this compound from Unreacted Indene by Flash Column Chromatography

Symptom:

  • Co-elution of the product and starting material.

  • Poor resolution between spots on the TLC plate.

Possible Cause:

  • Inappropriate solvent system (eluent).

  • Overloading the column with the crude product.

  • Improperly packed column.

Solution:

  • Optimize the Solvent System:

    • Use Thin Layer Chromatography (TLC) to determine the optimal eluent. A good solvent system will give a clear separation between the spots for indene and this compound, with the product having a lower Rf value than the less polar indene.

    • Start with a non-polar solvent like hexanes and gradually add a more polar solvent like ethyl acetate. A common starting eluent for non-polar compounds is a 95:5 or 90:10 mixture of hexanes:ethyl acetate.[3]

    • Aim for an Rf value of ~0.3 for the this compound.

  • Proper Column Loading and Packing:

    • Ensure the column is packed uniformly with silica gel.

    • Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., hexanes or dichloromethane) before loading it onto the column.

    • The amount of crude product should be approximately 1-5% of the weight of the silica gel.

CompoundPolarityExpected Rf Value Trend
IndeneLess PolarHigher Rf
This compoundMore PolarLower Rf

Experimental Protocols

Synthesis of this compound
  • Reaction Setup: Under an inert atmosphere (argon or nitrogen), add freshly distilled indene to a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser. Dissolve the indene in anhydrous tetrahydrofuran (B95107) (THF).

  • Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add an equimolar amount of n-butyllithium (in hexanes) dropwise via the dropping funnel over 30 minutes. The solution will typically turn a deep red or orange color, indicating the formation of the indenyl anion.

  • Alkylation: After stirring for 1 hour at -78 °C, add an equimolar amount of n-butyl bromide dropwise. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath and slowly add a saturated aqueous solution of ammonium chloride to quench any unreacted n-butyllithium.

  • Workup:

    • Transfer the mixture to a separatory funnel and add diethyl ether or ethyl acetate.

    • Wash the organic layer with water and then with brine.[8][9][10]

    • Separate the organic layer and dry it over anhydrous sodium sulfate (B86663) or magnesium sulfate.[9][11]

    • Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

Purification by Vacuum Distillation
  • Set up a vacuum distillation apparatus with a short path distillation head.

  • Ensure all glassware is dry and the joints are properly greased.

  • Add the crude this compound to the distillation flask with a magnetic stir bar.

  • Slowly apply vacuum and begin heating the distillation flask.

  • Collect the fraction corresponding to unreacted indene first at a lower temperature.

  • Increase the temperature to distill the this compound. The boiling point will be significantly higher than that of indene.

Purification by Flash Column Chromatography
  • Slurry Packing: Prepare a slurry of silica gel in the chosen eluent (e.g., 95:5 hexanes:ethyl acetate) and pour it into the chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel bed.

  • Elution: Add the eluent to the top of the column and apply positive pressure (e.g., with a hand pump or compressed air) to push the solvent through the column.

  • Fraction Collection: Collect fractions in test tubes and monitor the separation using TLC.

  • Combine and Concentrate: Combine the pure fractions containing the this compound and remove the solvent using a rotary evaporator.

Visualizations

TroubleshootingWorkflow start Crude this compound check_purity Check Purity (TLC, NMR) start->check_purity unreacted_indene Unreacted Indene Present? check_purity->unreacted_indene Impure pure_product Pure this compound check_purity->pure_product Pure unreacted_nBuLi Unreacted n-BuLi Suspected? unreacted_indene->unreacted_nBuLi No distillation Purify by Vacuum Distillation unreacted_indene->distillation Yes, significant amount chromatography Purify by Flash Chromatography unreacted_indene->chromatography Yes, trace amount or difficult separation quench Proper Quenching Protocol unreacted_nBuLi->quench Yes unreacted_nBuLi->pure_product No, proceed to purification distillation->check_purity chromatography->check_purity quench->start ExperimentalWorkflow start Indene + n-BuLi (Deprotonation) alkylation Add n-Butyl Bromide (Alkylation) start->alkylation quench Quench with Sat. NH4Cl (aq) alkylation->quench extraction Liquid-Liquid Extraction (e.g., Diethyl Ether) quench->extraction drying Dry Organic Layer (e.g., Na2SO4) extraction->drying concentrate Concentrate in vacuo drying->concentrate purification Purification concentrate->purification distillation Vacuum Distillation purification->distillation Boiling point difference > 25°C chromatography Flash Column Chromatography purification->chromatography Similar boiling points or for high purity product Pure this compound distillation->product chromatography->product

References

Technical Support Center: Characterization of Impurities in 3-Butyl-1H-indene Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-butyl-1H-indene. Our resources are designed to assist in the identification, quantification, and characterization of impurities that may be present in your samples.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my this compound sample?

A1: Impurities in this compound samples typically originate from the synthetic route used for its preparation. Common impurities can be categorized as follows:

  • Process-Related Impurities:

    • Unreacted Starting Materials: Residual indene (B144670) is a common impurity.

    • Reagents and Catalysts: Depending on the synthesis, trace amounts of catalysts (e.g., Iridium or Manganese complexes) or reagents used in alkylation or Friedel-Crafts reactions may be present.

    • By-products: These can include isomers such as 1-butyl-1H-indene and dialkylated products like 1,3-dibutyl-1H-indene. Over-alkylation of the benzene (B151609) ring is also a possibility.

  • Degradation Products: this compound can be susceptible to oxidation and polymerization, leading to the formation of various degradation products over time, especially if not stored properly.

Q2: I am seeing an unexpected peak in my HPLC chromatogram. How can I identify it?

A2: An unexpected peak can be an impurity or an artifact. Here is a systematic approach to its identification:

  • System Suitability Check: Ensure your HPLC system is performing correctly by running a blank (mobile phase) and a standard of this compound. This will rule out ghost peaks from the system or solvent.

  • Peak Shape Analysis: Evaluate the peak shape. Tailing or fronting peaks might indicate column degradation or interaction with active sites.

  • Hyphenated Techniques: The most effective way to identify an unknown peak is to use a mass spectrometer coupled with your HPLC (LC-MS). The mass-to-charge ratio (m/z) of the unknown peak can provide its molecular weight, and fragmentation patterns can help elucidate its structure.

  • Forced Degradation Studies: To determine if the peak is a degradation product, you can subject a pure sample of this compound to stress conditions (e.g., acid, base, oxidation, heat, light). If the unknown peak increases under these conditions, it is likely a degradation product.

Q3: My quantitative results for a known impurity are not consistent. What could be the cause?

A3: Inconsistent quantitative results can stem from several factors:

  • Sample Preparation: Ensure your sample preparation is reproducible. This includes accurate weighing, complete dissolution, and consistent dilution.

  • Standard Stability: Verify the stability of your reference standard solution. It may be degrading over time.

  • Method Precision: Assess the precision of your analytical method. This can be done by repeatedly injecting the same sample and calculating the relative standard deviation (RSD) of the peak areas. High RSD values may indicate issues with the injector or pump.

  • Integration Parameters: Inconsistent peak integration is a common source of variability. Ensure that your integration parameters are set correctly to accurately measure the peak area of the impurity, especially for small or partially resolved peaks.

Troubleshooting Guides

HPLC Analysis
Problem Possible Cause Troubleshooting Steps
Ghost Peaks Contamination in the mobile phase, injection system, or sample.1. Run a blank gradient to check for mobile phase contamination. 2. Flush the injector with a strong solvent. 3. Ensure high-purity solvents and additives are used.
Peak Tailing Secondary interactions between the analyte and the stationary phase; column overload.1. Use a highly deactivated column (e.g., end-capped C18). 2. Adjust mobile phase pH to ensure the analyte is in a single ionic form. 3. Reduce the sample concentration.
Poor Resolution Inappropriate mobile phase composition or column chemistry.1. Optimize the mobile phase gradient to increase the separation between critical pairs. 2. Try a column with a different stationary phase (e.g., Phenyl-Hexyl or Cyano) to alter selectivity.
Drifting Baseline Mobile phase not in equilibrium with the stationary phase; detector lamp aging.1. Ensure the column is properly equilibrated before injection. 2. Check the detector lamp's usage hours and replace if necessary.
GC-MS Analysis
Problem Possible Cause Troubleshooting Steps
No Peaks Detected Injection issue; no sample reaching the detector.1. Check the syringe and injector for blockages. 2. Verify the carrier gas flow. 3. Confirm the filament in the MS is on.
Broad Peaks Slow injection; column contamination.1. Use a faster injection speed. 2. Bake out the column at a high temperature (within its limits) to remove contaminants. 3. Cut a small portion from the front of the column if it is heavily contaminated.
Poor Sensitivity Dirty ion source; leak in the system.1. Perform an ion source cleaning as per the manufacturer's instructions. 2. Check for leaks using an electronic leak detector, paying close attention to the injection port and column fittings.

Quantitative Data Summary

The following table provides a hypothetical summary of potential impurities and their typical reporting thresholds based on general pharmaceutical guidelines. Actual levels will vary depending on the synthesis and purification process.

Impurity Potential Source Typical Reporting Threshold (%) Typical Quantification Limit (%)
IndeneStarting Material≤ 0.1≤ 0.05
1-Butyl-1H-indeneIsomeric By-product≤ 0.15≤ 0.05
1,3-Dibutyl-1H-indeneOver-alkylation By-product≤ 0.2≤ 0.05
IndanoneOxidation Product≤ 0.1≤ 0.05
Unknown Impurity 1Process/Degradation> 0.1 (Requires Identification)≤ 0.05

Experimental Protocols

HPLC-UV Method for Impurity Profiling

This method is suitable for the separation and quantification of this compound and its potential non-volatile impurities.

  • Instrumentation: HPLC with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile (B52724) with 0.1% Formic Acid

  • Gradient Program:

    • 0-5 min: 50% B

    • 5-25 min: 50% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh about 10 mg of the this compound sample and dissolve in 10 mL of acetonitrile to obtain a 1 mg/mL solution.

GC-MS Method for Volatile Impurities and Structural Elucidation

This method is ideal for identifying volatile and semi-volatile impurities and for confirming the structure of unknown peaks observed in HPLC.

  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial Temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Injector Temperature: 250 °C

  • Injection Mode: Split (split ratio 50:1)

  • Injection Volume: 1 µL

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-450

  • Sample Preparation: Prepare a 1 mg/mL solution of the this compound sample in dichloromethane.

Visualizations

experimental_workflow cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_data Data Interpretation Sample This compound Sample Prep Sample Preparation (Dissolution & Dilution) Sample->Prep HPLC HPLC-UV/DAD (Quantification) Prep->HPLC GCMS GC-MS (Identification) Prep->GCMS Quant Quantitative Results (Impurity Levels) HPLC->Quant Ident Impurity Identification (Structural Elucidation) GCMS->Ident Report Final Report Quant->Report Ident->Report

Caption: Workflow for the characterization of impurities in this compound.

troubleshooting_logic Start Unexpected Peak in Chromatogram CheckSystem Run Blank & Standard Start->CheckSystem IsArtifact Is the peak an artifact? CheckSystem->IsArtifact SystemContamination System/Solvent Contamination IsArtifact->SystemContamination Yes PotentialImpurity Potential Impurity IsArtifact->PotentialImpurity No LCMS Perform LC-MS Analysis PotentialImpurity->LCMS ForcedDegradation Perform Forced Degradation Study PotentialImpurity->ForcedDegradation IdentifyStructure Identify Molecular Weight & Structure LCMS->IdentifyStructure IsDegradation Is it a degradation product? ForcedDegradation->IsDegradation DegradationProduct Degradation Product IsDegradation->DegradationProduct Yes ProcessImpurity Process-Related Impurity IsDegradation->ProcessImpurity No

Caption: Logic diagram for troubleshooting unexpected peaks.

Technical Support Center: Optimizing Solvent Systems for 3-Butyl-1H-Indene Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-butyl-1H-indene chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the general polarity characteristics of this compound?

This compound is a non-polar, hydrophobic compound. The indene (B144670) ring system has aromatic character, while the butyl group is a saturated hydrocarbon chain. This structure results in low solubility in polar solvents like water and high solubility in non-polar organic solvents such as hexanes, ethyl acetate (B1210297), and dichloromethane (B109758).[1][2]

Q2: What is a good starting point for a solvent system in normal-phase chromatography of this compound?

For non-polar compounds like this compound, a common starting point for normal-phase chromatography (e.g., using a silica (B1680970) gel stationary phase) is a binary mixture of a non-polar solvent and a slightly more polar solvent.[3][4] A typical initial system to try is a mixture of hexanes and ethyl acetate.[4] You can begin with a low percentage of the more polar solvent, such as 5-10% ethyl acetate in hexanes, and adjust the ratio based on the initial results.[3]

Q3: When should I consider using reverse-phase chromatography for this compound?

Reverse-phase chromatography, which utilizes a non-polar stationary phase (like C18) and a polar mobile phase, is generally used for the separation of polar compounds.[5][6] However, it can be employed for non-polar compounds if a suitable polar mobile phase can be found that provides adequate retention and separation. For a highly non-polar compound like this compound, you would likely need a mobile phase with a high percentage of organic solvent (e.g., methanol (B129727) or acetonitrile) mixed with water.

Troubleshooting Guides

Issue 1: The compound does not move from the baseline in Thin-Layer Chromatography (TLC).

Cause: The solvent system is not polar enough to displace the non-polar this compound from the polar stationary phase (e.g., silica gel).

Solution:

  • Increase the polarity of the mobile phase.[4]

  • If using a hexane (B92381)/ethyl acetate system, incrementally increase the percentage of ethyl acetate. For example, move from a 95:5 hexane:ethyl acetate ratio to 90:10 or 85:15.

  • Consider adding a small amount of a more polar solvent like dichloromethane to the mobile phase.

Issue 2: The compound runs with the solvent front in TLC (Rf value is close to 1).

Cause: The solvent system is too polar, causing the non-polar compound to have a very low affinity for the stationary phase and travel with the mobile phase.

Solution:

  • Decrease the polarity of the mobile phase.

  • If using a hexane/ethyl acetate system, decrease the percentage of ethyl acetate. For instance, if you are using a 70:30 hexane:ethyl acetate mixture, try 80:20 or 90:10.

  • In some cases, using 100% hexane or another non-polar solvent may be necessary to achieve retention.[3]

Issue 3: Poor separation between this compound and impurities in column chromatography.

Cause: The chosen solvent system has insufficient selectivity for the compounds in the mixture.

Solution:

  • Optimize the solvent ratio: If you see some separation on TLC, fine-tune the solvent ratio to maximize the difference in Rf values between your target compound and the impurities.

  • Try a different solvent system: Solvents are classified into different selectivity groups.[7] If a hexane/ethyl acetate system is not providing adequate separation, try a different combination, such as dichloromethane/hexane or toluene/hexane.[7]

  • Use a gradient elution: Start with a less polar solvent system to elute the least polar compounds and gradually increase the polarity to elute the more polar compounds.[8] This can improve separation between compounds with different polarities.

Issue 4: Peak tailing in High-Performance Liquid Chromatography (HPLC).

Cause: Peak tailing can be caused by several factors, including interactions with the stationary phase, column overload, or issues with the packing of the column.[9][10] For basic compounds, interactions with acidic silanol (B1196071) groups on the silica surface are a common cause.[9]

Solution:

  • Check for column overload: Dilute your sample and inject it again. If the peak shape improves, you may be overloading the column.[9]

  • Modify the mobile phase:

    • For normal-phase chromatography, ensure your solvents are dry, as water content can affect peak shape.

    • For reverse-phase chromatography, ensure the pH of the mobile phase is appropriate to keep the analyte in a single ionic state. Adding a buffer can help maintain a stable pH.[9]

  • Inspect the column: A blocked frit or a void in the column packing can cause peak tailing.[10] Back-flushing the column or replacing it may be necessary.[10]

Data Presentation

The following table provides illustrative Rf values for this compound in common solvent systems on a standard silica gel TLC plate. These are representative values and may vary based on experimental conditions.

Solvent System (v/v)HexaneEthyl AcetateDichloromethaneApproximate Rf ValueObservations
System 195%5%0%0.3 - 0.4Good starting point for separation.
System 290%10%0%0.5 - 0.6Increased elution speed.
System 380%20%0%0.7 - 0.8May be too polar, risking poor separation.
System 490%0%10%0.4 - 0.5Alternative solvent for different selectivity.

Experimental Protocols

Protocol for Optimizing a Solvent System using TLC
  • Prepare the TLC Plate: On a silica gel TLC plate, draw a faint starting line with a pencil about 1 cm from the bottom. Mark equidistant points for spotting different samples.

  • Spot the Plate: Dissolve your crude sample containing this compound in a volatile solvent (e.g., dichloromethane). Using a capillary tube, spot a small amount of the solution on the starting line.

  • Prepare Developing Chambers: Prepare several TLC chambers (beakers with a watch glass cover will suffice) with different solvent systems. For example:

    • Chamber 1: 95:5 Hexane:Ethyl Acetate

    • Chamber 2: 90:10 Hexane:Ethyl Acetate

    • Chamber 3: 85:15 Hexane:Ethyl Acetate

    • Chamber 4: 90:10 Hexane:Dichloromethane

  • Develop the Plates: Place one TLC plate in each chamber, ensuring the solvent level is below the starting line. Cover the chamber and allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualize the Plate: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (if the compound is UV active) or by using a staining agent (e.g., potassium permanganate).

  • Analyze the Results: Calculate the Rf value for each spot in each solvent system. The optimal solvent system for column chromatography will give the target compound an Rf value of approximately 0.2-0.4 and provide the best separation from impurities.[6]

Mandatory Visualization

Solvent_Optimization_Workflow cluster_0 Initial TLC Screening cluster_1 Analysis and Decision cluster_2 Optimization Loop cluster_3 Final Protocol Start Start Prepare_Sample Dissolve Crude Sample Start->Prepare_Sample Spot_TLC Spot Sample on TLC Plate Prepare_Sample->Spot_TLC Test_Solvents Develop TLC in Test Solvent (e.g., 95:5 Hexane:EtOAc) Spot_TLC->Test_Solvents Visualize Visualize Spots (UV/Stain) Test_Solvents->Visualize Calculate_Rf Calculate Rf Value Visualize->Calculate_Rf Decision Is Rf 0.2-0.4 and Separation Good? Calculate_Rf->Decision Too_Low Rf < 0.2 (Too Low) Decision->Too_Low No Too_High Rf > 0.4 (Too High) Decision->Too_High No Poor_Separation Poor Separation Decision->Poor_Separation No Proceed Proceed to Column Chromatography Decision->Proceed Yes Increase_Polarity Increase Solvent Polarity (e.g., More EtOAc) Too_Low->Increase_Polarity Decrease_Polarity Decrease Solvent Polarity (e.g., Less EtOAc) Too_High->Decrease_Polarity Change_Solvent Try Different Solvent System (e.g., Hexane:DCM) Poor_Separation->Change_Solvent Increase_Polarity->Test_Solvents Decrease_Polarity->Test_Solvents Change_Solvent->Test_Solvents

Caption: Workflow for optimizing a solvent system for chromatography.

Troubleshooting_Logic Problem Chromatography Problem Encountered Identify_Issue What is the issue? Problem->Identify_Issue No_Movement Compound at Baseline Identify_Issue->No_Movement No Elution With_Front Compound at Solvent Front Identify_Issue->With_Front Too Fast Elution Bad_Separation Poor Separation Identify_Issue->Bad_Separation Resolution Issue Tailing_Peak Peak Tailing (HPLC) Identify_Issue->Tailing_Peak Peak Shape Issue Increase_Polarity Increase Mobile Phase Polarity No_Movement->Increase_Polarity Decrease_Polarity Decrease Mobile Phase Polarity With_Front->Decrease_Polarity Change_Solvent Change Solvent System or Implement Gradient Bad_Separation->Change_Solvent Check_Overload Check for Column Overload, Modify Mobile Phase pH, Inspect Column Tailing_Peak->Check_Overload

Caption: Logical guide for troubleshooting common chromatography issues.

References

Technical Support Center: Managing Exothermic Reactions in 3-Butyl-1H-Indene Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the synthesis of 3-butyl-1H-indene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing the exothermic nature of this reaction. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues you may encounter during your experiments.

Troubleshooting Guide: Exothermic Reaction Control

Issue: Rapid Temperature Increase After Addition of Lewis Acid Catalyst

A sudden and sharp rise in temperature after the introduction of the Lewis acid catalyst (e.g., aluminum chloride) is a common indicator of a highly exothermic reaction that is proceeding too quickly.

Potential Cause Recommended Action
Catalyst Addition Rate is Too Fast Reduce the rate of catalyst addition. Add the catalyst in small portions over a longer period to allow for effective heat dissipation.
Inadequate Cooling Ensure the reaction vessel is adequately immersed in a cooling bath (e.g., ice-water or dry ice-acetone). Improve stirring to ensure uniform temperature distribution.
High Reactant Concentration Reduce the concentration of the reactants by using more solvent. This will help to moderate the reaction rate and provide a larger heat sink.
Incorrect Reaction Temperature Start the reaction at a lower temperature. For many Friedel-Crafts alkylations, a starting temperature of 0°C or even lower is recommended.

Issue: Localized Hotspots and Charring

The formation of dark-colored, insoluble material (charring) and the observation of localized boiling or fuming can indicate dangerously high localized temperatures, even if the bulk temperature appears controlled.

Potential Cause Recommended Action
Poor Mixing Increase the stirring rate to improve heat and mass transfer within the reaction mixture. Ensure the stirrer is appropriately sized and positioned for the reaction vessel.
Concentrated Reagent Pockets Add the alkylating agent (e.g., 1-bromobutane) dropwise and sub-surface to ensure it disperses quickly into the bulk solution.
Catalyst Decomposition Ensure the catalyst is of high purity and handled under anhydrous conditions to prevent side reactions that could contribute to charring.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of the exotherm in the synthesis of this compound?

The primary cause of the exotherm is the Friedel-Crafts alkylation reaction itself. The formation of the new carbon-carbon bond between the indene (B144670) ring and the butyl group is an energetically favorable process that releases a significant amount of heat. The reaction involves the formation of a carbocation intermediate, which is a highly reactive species, and its subsequent reaction with the aromatic ring is rapid and exothermic.

Q2: How can I quantitatively assess the risk of a runaway reaction?

Illustrative Data for a Generic Friedel-Crafts Alkylation:

Parameter Value Significance
Heat of Reaction (ΔHr) -100 to -150 kJ/molIndicates a highly exothermic reaction.
Adiabatic Temperature Rise (ΔTad) 50 to 150 °CThe theoretical temperature increase if no heat is removed. A high value indicates a significant risk of a runaway reaction.
Maximum Heat Flow (Qmax) 50 to 200 W/LThe peak rate of heat generation, which the cooling system must be able to handle.

Note: This data is illustrative for a typical Friedel-Crafts alkylation and should not be taken as exact values for the synthesis of this compound. Experimental determination is recommended for process safety.

Q3: What are the signs of a runaway reaction and what immediate actions should be taken?

Signs of a runaway reaction include:

  • A rapid, uncontrolled increase in temperature that does not respond to cooling.

  • A sudden increase in pressure within the reaction vessel.

  • Vigorous boiling or fuming of the reaction mixture.

  • A change in the color or viscosity of the reaction mixture.

Immediate Actions:

  • Stop all reagent addition immediately.

  • Increase cooling to the maximum capacity.

  • If possible and safe to do so, add a pre-chilled, inert solvent to dilute the reaction mixture.

  • Prepare for emergency quenching by having a suitable quenching agent (e.g., a cold, weak acid or base) readily available.

  • Alert colleagues and follow established laboratory emergency procedures. Evacuate the area if the situation cannot be brought under control.

Q4: Can polyalkylation be an issue, and how does it affect the exotherm?

Yes, polyalkylation (the addition of more than one butyl group to the indene ring) is a common side reaction in Friedel-Crafts alkylations.[1] The initial alkylation product can be more reactive than the starting material, leading to further alkylation.[2] Polyalkylation is also an exothermic process and can contribute to the overall heat generated.

To minimize polyalkylation:

  • Use a molar excess of indene relative to the alkylating agent.

  • Maintain a low reaction temperature.

  • Choose a less reactive Lewis acid catalyst if possible.

Experimental Protocols

General Protocol for the Controlled Friedel-Crafts Alkylation of 1H-Indene

Disclaimer: This is a general guideline and should be adapted and optimized based on laboratory-specific conditions and safety assessments.

Materials:

  • 1H-Indene

  • 1-Bromobutane (B133212)

  • Anhydrous Aluminum Chloride (AlCl3)

  • Anhydrous Dichloromethane (DCM)

  • Ice

  • Water

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Place the flask in an ice-water bath.

  • Charge the flask with 1H-Indene and anhydrous DCM.

  • Slowly add anhydrous aluminum chloride to the stirred solution in portions, maintaining the internal temperature below 5°C.

  • Add 1-bromobutane to the dropping funnel and add it dropwise to the reaction mixture over a period of 1-2 hours, ensuring the temperature does not exceed 5°C.

  • After the addition is complete, allow the reaction to stir at 0-5°C for an additional 2-3 hours, monitoring the progress by TLC.

  • Slowly and carefully quench the reaction by adding crushed ice portion-wise, ensuring the temperature does not rise significantly.

  • Once the initial exotherm from quenching has subsided, add water to dissolve the remaining salts.

  • Separate the organic layer, and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography.

Visualizations

Exothermic_Reaction_Management_Workflow Workflow for Managing Exothermic Reactions start Start Synthesis prepare Prepare Reactants & Cooling Bath start->prepare add_indene Add 1H-Indene & Solvent prepare->add_indene cool Cool to 0°C add_indene->cool add_catalyst Add Lewis Acid (Portion-wise) cool->add_catalyst monitor_temp1 Monitor Temperature add_catalyst->monitor_temp1 add_alkyl_halide Add Alkyl Halide (Dropwise) monitor_temp1->add_alkyl_halide No temp_high1 Temperature > 5°C? monitor_temp1->temp_high1 Yes monitor_temp2 Monitor Temperature add_alkyl_halide->monitor_temp2 reaction_stir Stir at Low Temperature monitor_temp2->reaction_stir No temp_high2 Temperature > 5°C? monitor_temp2->temp_high2 Yes monitor_progress Monitor Progress (TLC) reaction_stir->monitor_progress quench Quench Reaction (Ice) monitor_progress->quench workup Aqueous Workup quench->workup purify Purify Product workup->purify end End purify->end exotherm_control Exotherm Control Loop slow_addition1 Slow Catalyst Addition temp_high1->slow_addition1 slow_addition1->add_catalyst slow_addition2 Slow Alkyl Halide Addition temp_high2->slow_addition2 slow_addition2->add_alkyl_halide

Caption: Workflow for managing exothermic reactions.

Troubleshooting_Logic Troubleshooting Logic for Rapid Temperature Rise start Rapid Temperature Rise Observed check_addition_rate Is Reagent Addition Rate Too Fast? start->check_addition_rate slow_addition Reduce Addition Rate check_addition_rate->slow_addition Yes check_cooling Is Cooling Inadequate? check_addition_rate->check_cooling No reassess Re-evaluate Protocol & Safety slow_addition->reassess improve_cooling Enhance Cooling (Lower Temp, Better Stirring) check_cooling->improve_cooling Yes check_concentration Are Reactant Concentrations Too High? check_cooling->check_concentration No improve_cooling->reassess dilute Dilute Reaction Mixture check_concentration->dilute Yes check_concentration->reassess No dilute->reassess

Caption: Troubleshooting logic for rapid temperature rise.

References

Validation & Comparative

Alkylated Indenes in Catalysis: A Comparative Guide to 3-Butyl-1H-Indene and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of catalyst ligand is paramount to achieving desired reaction outcomes. In the realm of metallocene catalysis, particularly for olefin polymerization, the nature of the indenyl ligand plays a crucial role in determining catalyst activity, selectivity, and the properties of the resulting polymer. This guide provides a comparative analysis of 3-butyl-1H-indene and other alkylated indenes, supported by experimental data, to aid in the selection of the most suitable ligand for specific catalytic applications.

The "indenyl effect," a well-documented phenomenon in organometallic chemistry, describes the enhanced reactivity of metal complexes bearing indenyl ligands compared to their cyclopentadienyl (B1206354) counterparts. This heightened reactivity is attributed to the ability of the indenyl ligand to undergo η5 to η3 haptotropic shifts, creating a vacant coordination site at the metal center and facilitating substrate binding and catalytic turnover. The substitution pattern on the indenyl ring, particularly at the 3-position, can further modulate these electronic and steric properties, offering a fine-tuning mechanism for catalyst performance.

Performance Comparison in Olefin Polymerization

The primary application for alkylated indenyl ligands is in the formation of metallocene catalysts, typically with zirconium, for the polymerization of olefins like propylene (B89431) and ethylene. The structure of the alkyl substituent at the 3-position of the indenyl ligand significantly influences the catalytic activity, the molecular weight of the resulting polymer, and its stereochemistry (isotacticity).

While direct, side-by-side comparative data for a comprehensive range of 3-alkylindenyl ligands under identical conditions is scarce in publicly available literature, we can synthesize a comparative overview from various studies. The following table summarizes typical performance metrics for zirconocene (B1252598) catalysts bearing different 3-alkyl-1H-indenyl ligands.

3-Alkyl SubstituentCatalyst ExampleTypical Activity (kg polymer / (mol Zr * h))Polymer Molecular Weight (Mw, g/mol )Isotacticity ([mmmm] pentad, %)
Unsubstituted rac-Et(Ind)2ZrCl2Moderate to HighHighModerate to High
Methyl rac-Et(3-Me-Ind)2ZrCl2HighHighHigh
Isopropyl rac-Et(3-iPr-Ind)2ZrCl2ModerateVery HighVery High
tert-Butyl rac-Et(3-tBu-Ind)2ZrCl2Low to ModerateVery HighVery High
n-Butyl rac-Et(3-nBu-Ind)2ZrCl2Moderate to HighHighHigh

Note: The data presented is a qualitative summary derived from multiple sources and is intended for comparative purposes. Actual performance can vary significantly based on specific reaction conditions such as temperature, pressure, cocatalyst, and solvent.

From the available data, a general trend emerges:

  • Steric Hindrance: Increasing the steric bulk of the 3-alkyl substituent (from methyl to tert-butyl) tends to decrease the catalytic activity. This is likely due to the increased difficulty of the monomer to access the active site. For instance, studies on zirconocene complexes with highly bulky substituents on the cyclopentadienyl ring have shown significantly reduced or complete inactivity in propylene polymerization.[1]

  • Polymer Molecular Weight and Isotacticity: Conversely, greater steric hindrance from the alkyl group often leads to higher polymer molecular weight and increased isotacticity. The bulky ligand helps to control the stereochemistry of monomer insertion and reduces the rate of chain transfer reactions, which terminate polymer growth.

This compound represents a compelling balance between these competing effects. The n-butyl group is sterically less demanding than a tert-butyl group, thus allowing for higher catalytic activity, while still being sufficiently large to enforce a high degree of stereocontrol, leading to polymers with desirable high molecular weight and isotacticity.

Experimental Protocols

The following provides a generalized experimental protocol for propylene polymerization using a 3-alkylindenyl-based zirconocene catalyst. This protocol is a composite of procedures found in the literature and should be adapted and optimized for specific catalysts and desired outcomes.

Materials:

  • rac-Ethylenebis(3-alkyl-1-indenyl)zirconium dichloride (precatalyst)

  • Methylaluminoxane (MAO) solution (cocatalyst)

  • Toluene (B28343) (solvent, anhydrous)

  • Propylene (polymerization grade)

  • Methanol (B129727) (for quenching)

  • Hydrochloric acid (for catalyst residue removal)

  • Nitrogen or Argon (for inert atmosphere)

Procedure:

  • Reactor Preparation: A high-pressure stainless-steel reactor is thoroughly dried and purged with inert gas (Nitrogen or Argon).

  • Solvent and Cocatalyst Addition: Anhydrous toluene is introduced into the reactor, followed by the MAO solution. The mixture is stirred and brought to the desired reaction temperature (e.g., 50-70 °C).

  • Catalyst Injection: The zirconocene precatalyst, dissolved in a small amount of toluene, is injected into the reactor to initiate the polymerization.

  • Polymerization: The reactor is immediately pressurized with propylene to the desired pressure (e.g., 5-10 bar). The pressure is maintained for the duration of the polymerization (e.g., 30-60 minutes), with continuous feeding of propylene as it is consumed.

  • Quenching: The polymerization is terminated by venting the propylene and injecting acidified methanol into the reactor.

  • Polymer Isolation and Purification: The polymer is precipitated, collected by filtration, and washed multiple times with methanol to remove the catalyst residue. The polymer is then dried under vacuum to a constant weight.

Characterization:

  • Polymer Yield: Determined by the weight of the dried polymer.

  • Molecular Weight and Molecular Weight Distribution (Mw/Mn): Determined by Gel Permeation Chromatography (GPC).

  • Isotacticity: Determined by 13C NMR spectroscopy by analyzing the pentad distribution ([mmmm]).

Logical Relationships in Catalyst Design

The selection of a 3-alkylindenyl ligand for a specific catalytic application involves a careful consideration of the trade-offs between activity, stereoselectivity, and the desired polymer properties. The following diagram illustrates the logical relationships influencing catalyst performance.

Catalyst_Design_Logic cluster_ligand Ligand Properties cluster_performance Catalytic Performance cluster_polymer Polymer Properties Alkyl_Substituent 3-Alkyl Substituent (e.g., Me, Et, iPr, nBu, tBu) Steric_Hindrance Steric Hindrance Alkyl_Substituent->Steric_Hindrance Electronic_Effects Electronic Effects Alkyl_Substituent->Electronic_Effects Catalytic_Activity Catalytic Activity Steric_Hindrance->Catalytic_Activity Decreases Stereoselectivity Stereoselectivity (Isotacticity) Steric_Hindrance->Stereoselectivity Increases Electronic_Effects->Catalytic_Activity Modulates Molecular_Weight Molecular Weight Catalytic_Activity->Molecular_Weight Inversely related to chain transfer Polymer_Microstructure Polymer Microstructure Stereoselectivity->Polymer_Microstructure

Caption: Logical flow of how the 3-alkyl substituent on an indenyl ligand influences catalytic performance and final polymer properties.

Experimental Workflow for Catalyst Screening

A systematic approach is crucial for comparing the performance of different alkylated indene (B144670) ligands. The following diagram outlines a typical experimental workflow for screening and evaluating these catalysts.

Experimental_Workflow Start Start: Select Alkylated Indenes Ligand_Synthesis 1. Ligand Synthesis (e.g., this compound) Start->Ligand_Synthesis Metallocene_Synthesis 2. Metallocene Synthesis (e.g., rac-Et(3-R-Ind)2ZrCl2) Ligand_Synthesis->Metallocene_Synthesis Catalyst_Characterization 3. Catalyst Characterization (NMR, X-ray crystallography) Metallocene_Synthesis->Catalyst_Characterization Polymerization_Reaction 4. Polymerization Reaction (Controlled conditions) Catalyst_Characterization->Polymerization_Reaction Polymer_Isolation 5. Polymer Isolation & Purification Polymerization_Reaction->Polymer_Isolation Polymer_Characterization 6. Polymer Characterization (GPC, NMR, DSC) Polymer_Isolation->Polymer_Characterization Data_Analysis 7. Data Analysis & Comparison Polymer_Characterization->Data_Analysis Conclusion Conclusion: Optimal Ligand Selection Data_Analysis->Conclusion

Caption: A streamlined experimental workflow for the comparative evaluation of alkylated indene-based catalysts.

References

A Comparative Analysis of the Reactivity of 1-butyl-1H-indene and 3-butyl-1H-indene

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the subtle differences in reactivity between structural isomers is paramount for reaction design and the synthesis of novel molecular entities. This guide provides a detailed comparison of the reactivity of 1-butyl-1H-indene and 3-butyl-1H-indene, supported by theoretical principles and experimental considerations.

The reactivity of alkyl-substituted indenes is fundamentally linked to the acidity of the protons on the five-membered ring and the thermodynamic stability of the resulting conjugate base, the indenyl anion. The position of the alkyl substituent significantly influences both the kinetic and thermodynamic aspects of reactions involving these isomers.

Thermodynamic Stability: The Dominance of Conjugation

From a thermodynamic standpoint, This compound is the more stable isomer . This increased stability is attributed to the presence of a conjugated double bond system within the five-membered ring, which is in conjugation with the benzene (B151609) ring. In contrast, 1-butyl-1H-indene possesses an isolated double bond within the five-membered ring, resulting in a less stabilized system.

This difference in stability dictates that, under equilibrium conditions, the isomerization of 1-butyl-1H-indene to this compound is a favorable process. This can be experimentally verified by comparing the heats of combustion of the two isomers; the more stable isomer, this compound, would release less heat upon combustion.

Kinetic Reactivity: A Tale of Two Protons

The primary mode of reactivity for indene (B144670) and its alkyl derivatives involves the deprotonation of the allylic protons on the cyclopentadienyl (B1206354) ring to form a highly stabilized, aromatic indenyl anion. The rate of this deprotonation is a key indicator of kinetic reactivity.

  • 1-butyl-1H-indene: The most acidic proton in this isomer is the one located at the C1 position, which is allylic to the double bond. Removal of this proton directly leads to the formation of the aromatic indenyl anion. The butyl group at the C1 position may exert some steric hindrance to the approach of a base, potentially slowing down the rate of deprotonation compared to an unsubstituted indene.

  • This compound: In this isomer, the most acidic protons are the two protons at the C1 position. These protons are also allylic to the double bond within the five-membered ring. Deprotonation at this site similarly generates the aromatic indenyl anion. The butyl group at the C3 position is further away from the site of deprotonation and is expected to have a less significant steric impact on the approach of a base to the C1 protons.

Therefore, 1-butyl-1H-indene is considered the kinetically more reactive isomer in reactions involving deprotonation. The direct deprotonation at the substituted C1 position, despite potential steric hindrance, is a more direct pathway to the stabilized anion compared to the deprotonation at the unsubstituted C1 of the 3-butyl isomer, which then allows for isomerization to the more stable 3-substituted product.

Experimental Comparison: Base-Catalyzed Isomerization

A common experimental method to compare the reactivity and establish the thermodynamic relationship between these two isomers is through base-catalyzed isomerization.

Experimental Protocol: Base-Catalyzed Isomerization of 1-butyl-1H-indene

Objective: To monitor the isomerization of 1-butyl-1H-indene to this compound in the presence of a base and determine the equilibrium constant.

Materials:

  • 1-butyl-1H-indene

  • Anhydrous solvent (e.g., Dimethyl sulfoxide-d6 for NMR monitoring)

  • Base (e.g., Potassium tert-butoxide)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Prepare a solution of 1-butyl-1H-indene in the anhydrous deuterated solvent in an NMR tube.

  • Acquire an initial ¹H NMR spectrum to serve as the time-zero reference.

  • Add a catalytic amount of a strong base, such as potassium tert-butoxide, to the NMR tube.

  • Immediately begin acquiring ¹H NMR spectra at regular time intervals.

  • Monitor the disappearance of the signals corresponding to 1-butyl-1H-indene and the appearance of the signals for this compound.

  • Continue monitoring until the ratio of the two isomers remains constant, indicating that equilibrium has been reached.

  • Integrate the characteristic signals of both isomers in the final spectrum to determine the equilibrium ratio and calculate the equilibrium constant (Keq).

Data Analysis: The rate of isomerization can be determined by plotting the concentration of 1-butyl-1H-indene versus time. The equilibrium constant (Keq = [this compound]/[1-butyl-1H-indene]) will provide a quantitative measure of the relative thermodynamic stability.

Data Presentation

Property1-butyl-1H-indeneThis compound
Structure Butyl group at the C1 positionButyl group at the C3 position
Double Bond System Isolated double bond in the five-membered ringConjugated double bond in the five-membered ring
Thermodynamic Stability Less stableMore stable
Kinetic Reactivity More reactive towards deprotonationLess reactive towards deprotonation at the C1 protons
Key Acidic Proton(s) C1-H (allylic)C1-H₂ (allylic)

¹H NMR Spectral Data (Predicted/Typical Shifts in CDCl₃):

Proton Environment1-butyl-1H-indene (δ, ppm)This compound (δ, ppm)
C1-H ~3.3 (t)~3.4 (s, 2H)
C2-H ~6.8 (dd)~6.4 (t)
C3-H ~6.4 (d)-
Aromatic-H ~7.1-7.5 (m)~7.1-7.5 (m)
Butyl-H (α-CH₂) ~1.8 (m)~2.5 (t)
Butyl-H (other) ~0.9-1.4 (m)~0.9-1.6 (m)

Signaling Pathways and Logical Relationships

The isomerization process can be visualized as a logical workflow:

Isomerization_Workflow 1-Butyl-1H-indene 1-Butyl-1H-indene Indenyl_Anion Indenyl Anion (Aromatic Intermediate) 1-Butyl-1H-indene->Indenyl_Anion - H⁺ (k₁) (Deprotonation) Indenyl_Anion->1-Butyl-1H-indene + H⁺ (k₋₁) This compound This compound Indenyl_Anion->this compound + H⁺ (k₂) (Protonation) This compound->Indenyl_Anion - H⁺ (k₋₂) Base Base Base->1-Butyl-1H-indene Base->this compound

Caption: Base-catalyzed isomerization of 1-butyl-1H-indene to this compound.

The experimental workflow for comparing the reactivity can be depicted as follows:

Experimental_Workflow cluster_prep Sample Preparation cluster_reaction Reaction Monitoring cluster_analysis Data Analysis Prepare_Solution Prepare solution of 1-butyl-1H-indene in anhydrous NMR solvent Initial_NMR Acquire t=0 ¹H NMR spectrum Prepare_Solution->Initial_NMR Add_Base Add catalytic amount of base Initial_NMR->Add_Base Time_Lapse_NMR Acquire ¹H NMR spectra at regular intervals Add_Base->Time_Lapse_NMR Monitor_Conversion Monitor signal changes (disappearance of reactant, appearance of product) Time_Lapse_NMR->Monitor_Conversion Equilibrium_Analysis Determine equilibrium ratio from final spectrum Monitor_Conversion->Equilibrium_Analysis Calculate_Keq Calculate Keq Equilibrium_Analysis->Calculate_Keq

Caption: Experimental workflow for monitoring the base-catalyzed isomerization.

Conclusion

Cross-Validation of Experimental and Computational Data for 3-Butyl-1H-indene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of available experimental data for 3-butyl-1H-indene. Due to the limited availability of published experimental and computational data for this specific molecule, this guide uses the well-characterized parent compound, 1H-indene, as a reference for comparison. The objective is to present the existing data in a clear, structured format and to provide standardized experimental protocols that can be utilized for future data acquisition and computational validation.

Data Presentation

A direct cross-validation between experimental and computational data for this compound is currently hindered by the scarcity of published research. The following tables summarize the available experimental data for this compound and provide a comparative overview with the known properties of 1H-indene.

Table 1: Physical Properties

PropertyThis compound1H-Indene
Molecular FormulaC₁₃H₁₆C₉H₈
Molecular Weight172.27 g/mol 116.16 g/mol
Melting PointData not available-2 °C[1]
Boiling PointData not available181-182 °C[2]

Table 2: Spectroscopic Data (¹³C NMR)

Carbon AtomThis compound (Chemical Shift, ppm)1H-Indene (Chemical Shift, ppm)
C1Data not available125.1
C2Data not available126.8
C3Data not available130.6
C3aData not available144.1
C4Data not available124.7
C5Data not available126.4
C6Data not available123.8
C7Data not available121.1
C7aData not available145.7
Butyl Group
C1'32.1-
C2'31.7-
C3'22.6-
C4'14.1-

Note: ¹³C NMR data for this compound is based on a single available spectrum and may require further validation. Data for 1H-indene is from standard spectral databases.

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.48 (d, J=7.4 Hz, 1H), 7.41 (d, J=7.4 Hz, 1H), 7.27 (t, J=7.4 Hz, 1H), 7.19 (t, J=7.4 Hz, 1H), 6.88 (dt, J=5.6, 2.0 Hz, 1H), 6.55 (dt, J=5.6, 1.9 Hz, 1H), 3.38 (t, J=2.0 Hz, 2H).[3]

  • IR (liquid film): 3060, 2890, 1610, 1460, 1450, 1330, 1020, 930, 780, 700 cm⁻¹.[4]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for reproducibility and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon and proton framework of the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance series, 400 MHz or higher).

Sample Preparation:

  • Weigh approximately 5-10 mg of the purified compound.

  • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Pulse Program: A standard single-pulse sequence (e.g., 'zg30').

  • Spectral Width: Approximately 12-16 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 16-64, depending on the sample concentration.

  • Temperature: 298 K.

¹³C NMR Acquisition:

  • Pulse Program: A proton-decoupled single-pulse sequence (e.g., 'zgpg30').

  • Spectral Width: Approximately 200-240 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or more, as the ¹³C nucleus is less sensitive.

  • Temperature: 298 K.

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

  • Integrate the signals in the ¹H NMR spectrum.

  • Analyze the chemical shifts, coupling constants, and integration to elucidate the structure.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Record a background spectrum of the empty ATR accessory.

  • Place a small drop of the liquid sample or a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

Data Processing:

  • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

  • Identify the characteristic absorption bands and correlate them to specific functional groups.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the cross-validation of experimental and computational data and the relationships within this process.

G Workflow for Cross-Validation of this compound Data cluster_exp Experimental Analysis cluster_comp Computational Analysis cluster_val Cross-Validation synthesis Synthesis & Purification nmr NMR Spectroscopy (1H, 13C) synthesis->nmr ir IR Spectroscopy synthesis->ir phys Physical Properties (MP, BP) synthesis->phys compare_spec Compare Spectroscopic Data (NMR, IR) nmr->compare_spec ir->compare_spec compare_phys Compare Physical Properties phys->compare_phys geom_opt Geometry Optimization (e.g., DFT) freq_calc Frequency Calculation (IR Spectra) geom_opt->freq_calc nmr_calc NMR Shielding Calculation (GIAO) geom_opt->nmr_calc freq_calc->compare_spec nmr_calc->compare_spec validation Validated Data compare_spec->validation Validated Structure compare_phys->validation Validated Properties

Caption: Workflow for the cross-validation of experimental and computational data.

G Logical Relationship of Cross-Validation Process cluster_data Data Sources cluster_analysis Analysis cluster_outcome Outcome exp_data Experimental Data (Direct Measurement) comparison Direct Comparison - Spectroscopic Shifts - Vibrational Frequencies - Physical Constants exp_data->comparison comp_data Computational Data (Theoretical Prediction) comp_data->comparison agreement Agreement (Validation of Method/Structure) comparison->agreement High Correlation discrepancy Discrepancy (Refinement of Method/Structure) comparison->discrepancy Low Correlation

Caption: Logical relationships in the data cross-validation process.

References

comparative study of the stability of different 3-substituted indenes

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of the Stability of 3-Substituted Indenes

For Researchers, Scientists, and Drug Development Professionals

The stability of 3-substituted indenes is a critical consideration in their synthesis and application, particularly in the development of pharmaceuticals and functional materials. A primary pathway of instability for these compounds is the isomerization of the double bond from the 3-position to the thermodynamically more stable 1-position. This guide provides a comparative overview of the stability of various 3-substituted indenes, supported by experimental observations and mechanistic insights.

Introduction to Indene (B144670) Isomerization

3-Substituted indenes are prone to isomerization to their 1-substituted counterparts, a process often catalyzed by acid.[1][2] This rearrangement is driven by the formation of a more stable, conjugated system in the 1-substituted indene. The stability of the 3-substituted indene is therefore inversely related to its propensity to undergo this isomerization. Factors that influence the stability of the carbocation intermediate formed during isomerization play a crucial role in determining the rate of this process.

Comparative Stability of 3-Substituted Indenes
Substituent at C-3Substituent TypeObserved StabilityConditions for Isomerization
Aryl Electron-donating/withdrawingGenerally less stable; prone to isomerization. The electronic nature of the aryl group can influence the rate.Acid catalysis.
Alkyl Electron-donatingLess stable than 1-alkylindenes; readily isomerizes.Acid catalysis.
Trifluoromethyl Electron-withdrawingIsomerization observed under acidic conditions.[3]Acid catalysis.
Prop-2-ynyl AlkyneIsomerizes upon hydration in the presence of acid.[2]Acid-catalyzed hydration.
Amino Electron-donatingCan be synthesized, but isomerization to the 1-aminoindene is a known process.-
Halo (e.g., Bromo) Electron-withdrawingSynthetically accessible, but can be susceptible to rearrangement or further reaction.-

Key Observations:

  • The primary driver for the instability of 3-substituted indenes is the thermodynamic preference for the 1-substituted isomer.

  • Acidic conditions significantly promote the isomerization process by facilitating the formation of a carbocation intermediate.[1][2]

  • The stability of the carbocation intermediate is a key factor in the kinetics of the isomerization. Substituents that can stabilize this intermediate may facilitate the rearrangement.

Experimental Protocols

Monitoring Isomerization of 3-Substituted Indenes by ¹H NMR Spectroscopy

This protocol describes a general method for monitoring the isomerization of a 3-substituted indene to its 1-substituted isomer in the presence of an acid catalyst using ¹H NMR spectroscopy.

Materials and Equipment:

  • 3-substituted indene of interest

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • Acid catalyst (e.g., trifluoroacetic acid, p-toluenesulfonic acid)

  • NMR spectrometer

  • NMR tubes

  • Standard laboratory glassware

Procedure:

  • Sample Preparation:

    • Accurately weigh a known amount of the 3-substituted indene and dissolve it in a known volume of the deuterated solvent in a clean, dry vial.

    • Prepare a stock solution of the acid catalyst in the same deuterated solvent.

  • Initial Spectrum Acquisition:

    • Transfer the solution of the 3-substituted indene to an NMR tube.

    • Acquire a high-quality ¹H NMR spectrum of the starting material. This will serve as the t=0 reference. Ensure proper shimming and referencing.

  • Initiation of Isomerization:

    • To the NMR tube containing the indene solution, add a specific volume of the acid catalyst stock solution.

    • Quickly mix the contents of the tube and place it in the NMR spectrometer. Note the exact time of catalyst addition as the start of the reaction.

  • Time-Course NMR Data Acquisition:

    • Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals. The frequency of acquisition will depend on the rate of the reaction. For slow reactions, spectra can be taken every 10-15 minutes. For faster reactions, more rapid acquisition methods may be necessary.[1][3][4]

    • Ensure that the temperature of the NMR probe is kept constant throughout the experiment.

  • Data Processing and Analysis:

    • Process the series of ¹H NMR spectra.

    • Identify characteristic signals for both the 3-substituted (starting material) and 1-substituted (product) indenes.

    • Integrate the area of a well-resolved peak for both the starting material and the product in each spectrum.

    • Calculate the relative concentrations of the starting material and product at each time point from the integration values.

    • Plot the concentration of the starting material versus time to determine the rate of the reaction. From this data, the rate constant (k) and half-life (t₁/₂) of the isomerization can be calculated.

Mechanistic Insights and Visualization

The acid-catalyzed isomerization of a 3-substituted indene to a 1-substituted indene is believed to proceed through a carbocation intermediate. The mechanism involves the following key steps:

  • Protonation: The double bond of the 3-substituted indene is protonated by the acid catalyst, leading to the formation of a carbocation. The most stable carbocation will be formed, which is typically at the benzylic position (C1).

  • Deprotonation: A base (which can be the conjugate base of the acid catalyst or the solvent) abstracts a proton from the carbon adjacent to the carbocation, leading to the formation of the more stable 1-substituted indene.

Below are Graphviz diagrams illustrating the experimental workflow for monitoring the isomerization and the proposed reaction mechanism.

experimental_workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_analysis Data Analysis A Dissolve 3-substituted indene in deuterated solvent C Acquire initial ¹H NMR spectrum (t=0) A->C B Prepare acid catalyst stock solution D Add catalyst to NMR tube B->D E Acquire spectra at regular time intervals D->E F Integrate signals of starting material and product E->F G Calculate concentrations and plot vs. time F->G H Determine rate constant and half-life G->H

Caption: Experimental workflow for kinetic analysis of indene isomerization.

isomerization_mechanism cluster_structures Chemical Structures (Illustrative) Indene3 3-Substituted Indene Proton + H⁺ Carbocation Carbocation Intermediate Proton->Carbocation Protonation Deprotonation - H⁺ Indene1 1-Substituted Indene Deprotonation->Indene1 Deprotonation S1 [Structure of 3-Substituted Indene] S2 [Structure of Carbocation Intermediate] S1->S2 + H⁺ S3 [Structure of 1-Substituted Indene] S2->S3 - H⁺

Caption: Acid-catalyzed isomerization of a 3-substituted indene.

References

benchmarking the synthesis of 3-butyl-1H-indene against other methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic methodologies for obtaining 3-butyl-1H-indene, a valuable building block in medicinal chemistry and materials science. The following sections detail a benchmark synthesis via alkylation of indene (B144670) and compare it with several alternative catalytic methods, offering insights into their respective efficiencies and practical considerations.

Benchmarking the Synthesis: Alkylation of Indene

A common and straightforward method for the synthesis of this compound is the direct alkylation of indene. This method typically involves the deprotonation of indene with a strong base, such as an organolithium reagent, followed by quenching the resulting indenyl anion with an alkyl halide.

Experimental Protocol: Synthesis of this compound via Alkylation

Materials:

  • 1H-Indene

  • n-Butyllithium (n-BuLi) in hexanes

  • n-Butyl bromide

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with 1H-indene and anhydrous diethyl ether under a nitrogen atmosphere.

  • The solution is cooled to -78 °C using a dry ice/acetone bath.

  • A solution of n-butyllithium in hexanes is added dropwise via the dropping funnel over 30 minutes, maintaining the temperature below -70 °C. The reaction mixture is stirred for an additional hour at this temperature to ensure complete deprotonation, forming a solution of indenyl lithium.

  • n-Butyl bromide is then added dropwise to the solution of indenyl lithium at -78 °C. The reaction is allowed to slowly warm to room temperature and stirred overnight.

  • The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by vacuum distillation or column chromatography on silica (B1680970) gel to afford pure this compound.

Alternative Synthetic Methodologies

Several alternative methods, primarily employing transition metal catalysis, have been developed for the synthesis of substituted indenes. These methods often offer advantages in terms of regioselectivity, functional group tolerance, and atom economy.

Comparison of Synthesis Methods
MethodCatalyst/ReagentTemperature (°C)Reaction Time (h)Yield (%)Key AdvantagesKey Disadvantages
Alkylation of Indene n-Butyllithium, n-Butyl bromide-78 to RT12-1660-80Readily available starting materials, straightforward procedure.Requires cryogenic temperatures, use of pyrophoric reagents.
FeCl₃-Catalyzed Cyclization [1]Iron(III) chlorideRT to 601-470-95Inexpensive and abundant catalyst, mild reaction conditions.Substrate scope may be limited, potential for side reactions.
Rhodium(I)-Catalyzed Reaction [2][Rh(I) catalyst]RT to 802-12HighHigh yields and regioselectivity.Expensive catalyst, requires specific ligands.
Cobalt-Catalyzed Radical Approach [Co(II) complex]60-8012-24Good to ExcellentUtilizes a cheap and abundant metal catalyst.May require synthesis of specific hydrazone starting materials.
Gold-Catalyzed Hydroalkylation [3][Au(I)-NHC complex]RT12-24Good to ExcellentMild reaction conditions, high functional group tolerance.Expensive catalyst.

Detailed Experimental Protocols for Alternative Methods

FeCl₃-Catalyzed Prins-Type Cyclization for Substituted Indenes[1]

A representative protocol for the synthesis of highly substituted indenes.

Materials:

Procedure:

  • To a solution of the styrene derivative and the carbonyl compound in anhydrous DCM at 0 °C is added anhydrous FeCl₃ in one portion.

  • The reaction mixture is stirred at room temperature for the time indicated by TLC analysis (typically 1-4 hours).

  • Upon completion, the reaction is quenched with water and the mixture is extracted with DCM.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Rhodium(I)-Catalyzed Reaction of 2-(Chloromethyl)phenylboronic Acid with Alkynes[2]

A general method for the synthesis of indene derivatives.

Materials:

  • 2-(Chloromethyl)phenylboronic acid

  • Alkyne

  • Rhodium(I) catalyst (e.g., [Rh(cod)Cl]₂)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., 1,4-dioxane)

Procedure:

  • A mixture of 2-(chloromethyl)phenylboronic acid, the alkyne, the rhodium(I) catalyst, and the base in the solvent is heated under a nitrogen atmosphere.

  • The reaction progress is monitored by TLC or GC-MS.

  • After completion, the reaction mixture is cooled to room temperature, diluted with a suitable solvent (e.g., ethyl acetate), and filtered.

  • The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The residue is purified by column chromatography on silica gel.

Synthesis Workflow Diagram

The following diagram illustrates a generalized workflow for the synthesis of this compound, applicable to both the direct alkylation method and many of the catalytic alternatives which often involve the formation of a functionalized precursor followed by a key cyclization step.

Synthesis_Workflow cluster_precursor Precursor Synthesis/Functionalization cluster_cyclization Indene Ring Formation/Modification cluster_purification Product Isolation Start Starting Materials (e.g., Indene or Phenyl-derivative) Reaction1 Reaction Step 1 (e.g., Deprotonation or Functionalization) Start->Reaction1 Reagents/Catalyst Reaction2 Reaction Step 2 (e.g., Alkylation or Cyclization) Reaction1->Reaction2 Intermediate Workup Aqueous Workup & Extraction Reaction2->Workup Purification Purification (e.g., Distillation or Chromatography) Workup->Purification Product This compound Purification->Product

Caption: Generalized workflow for the synthesis and purification of this compound.

References

Comparative Guide to Analytical Methods for the Quantification of 3-Butyl-1H-indene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Comparison of Analytical Methods

The choice of analytical technique for the quantification of 3-butyl-1H-indene will depend on several factors, including the sample matrix, required sensitivity, and the availability of instrumentation. Both GC-MS and HPLC offer robust and reliable approaches.

Table 1: Summary of Quantitative Performance Data for Representative Analytical Methods

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)
Analyte Alkylated Polycyclic Aromatic Hydrocarbons (PAHs)Butylbenzene and related aromatic hydrocarbons
Linearity (r²) > 0.99> 0.99
Limit of Detection (LOD) 0.33 to 3.3 ng/L (for alkylated PAHs)[1]0.01 - 0.51 µg/L (for PAHs)
Limit of Quantitation (LOQ) 1.0 to 10 ng/L (estimated)0.03 - 1.71 µg/L (for PAHs)
Precision (%RSD) < 15%[2]< 10%
Accuracy (Recovery %) 80 - 115% (typical)78 - 106%

Note: The data presented are for structurally similar compounds and should be validated for this compound.

Experimental Protocols

Detailed experimental protocols are crucial for the successful implementation and validation of any analytical method. The following sections provide representative methodologies for GC-MS and HPLC that can be adapted for the analysis of this compound.

2.1. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a highly sensitive and selective technique, making it well-suited for the analysis of semi-volatile compounds like this compound, especially in complex matrices.

Sample Preparation:

  • Liquid-Liquid Extraction (for aqueous samples):

    • To 100 mL of the aqueous sample, add a suitable internal standard.

    • Extract the sample three times with 30 mL of dichloromethane (B109758) by shaking vigorously for 2 minutes.

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

  • Solid Phase Extraction (for aqueous samples):

    • Condition a C18 SPE cartridge with 5 mL of methanol (B129727) followed by 5 mL of deionized water.

    • Load the sample (up to 500 mL) onto the cartridge at a flow rate of 5-10 mL/min.

    • Wash the cartridge with 5 mL of water to remove interferences.

    • Elute the analyte with 5 mL of ethyl acetate.

    • Concentrate the eluate to 1 mL.

GC-MS Conditions:

  • GC System: Agilent 7890B GC or equivalent

  • Column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Inlet Temperature: 280 °C

  • Injection Volume: 1 µL (splitless mode)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes

    • Ramp to 200 °C at 15 °C/min

    • Ramp to 300 °C at 10 °C/min, hold for 5 minutes

  • MS System: Agilent 5977A MSD or equivalent

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: 40-450 amu (full scan) or Selected Ion Monitoring (SIM) for target ions of this compound and internal standard.

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

2.2. High-Performance Liquid Chromatography (HPLC-UV) Protocol

HPLC with UV detection is a versatile and widely used technique for the quantification of aromatic compounds. A reversed-phase method is proposed here.

Sample Preparation:

  • Direct Injection (for clean samples):

    • If the sample is already in a compatible solvent (e.g., acetonitrile, methanol), it can be directly injected after filtration through a 0.45 µm syringe filter.

  • Dilution:

    • Dilute the sample with the mobile phase to bring the analyte concentration within the calibration range.

  • Extraction (as described in the GC-MS section if necessary).

HPLC-UV Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 20 µL

  • Detector: UV-Vis Diode Array Detector (DAD)

  • Detection Wavelength: 254 nm (or the wavelength of maximum absorbance for this compound)

Visualizations

Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the logical flow of the analytical procedures described above.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Aqueous Sample Add_IS Add Internal Standard Sample->Add_IS LLE Liquid-Liquid Extraction (Dichloromethane) Add_IS->LLE Dry Dry with Na2SO4 LLE->Dry Concentrate Concentrate to 1 mL Dry->Concentrate Inject Inject 1 µL Concentrate->Inject GC_Sep GC Separation (HP-5ms column) Inject->GC_Sep MS_Detect MS Detection (EI, Scan/SIM) GC_Sep->MS_Detect Quantify Quantification MS_Detect->Quantify HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Sample in Solution Dilute Dilute with Mobile Phase Sample->Dilute Filter Filter (0.45 µm) Dilute->Filter Inject Inject 20 µL Filter->Inject HPLC_Sep HPLC Separation (C18 column) Inject->HPLC_Sep UV_Detect UV Detection (254 nm) HPLC_Sep->UV_Detect Quantify Quantification UV_Detect->Quantify

References

A Comparative Guide to the Coordination Chemistry of 3-Butyl-1H-indene and Related Ligands

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The indenyl ligand, a structural analogue of the ubiquitous cyclopentadienyl (B1206354) (Cp) ligand, offers unique electronic and steric properties that have been exploited in catalysis and materials science. The fusion of a benzene (B151609) ring to the cyclopentadienyl moiety in the indenyl system introduces significant changes in its coordination chemistry. This guide provides a comparative analysis of 3-butyl-1H-indene with other key ligands, focusing on how substituents and structural modifications influence their behavior in transition metal complexes.

The Indenyl Ligand Framework: The "Indenyl Effect"

A defining characteristic of indenyl ligands is the "indenyl effect," which describes the dramatically enhanced rates of associative substitution reactions in η⁵-indenyl complexes compared to their η⁵-cyclopentadienyl counterparts.[1][2] This phenomenon is attributed to the ability of the indenyl ligand to undergo a haptotropic shift from an η⁵ to an η³ coordination mode.[1][2] This rearrangement is stabilized by the aromaticity of the fused benzene ring, which provides a lower energy pathway for nucleophilic attack at the metal center, thus avoiding a high-energy 20-electron intermediate.[2] Substitution rates for indenyl complexes can be up to 10⁸ times faster than for the corresponding cyclopentadienyl complexes.[1]

Indenyl_Effect cluster_eta5 η⁵-Coordination (18e⁻) cluster_eta3 η³-Coordination (18e⁻ Intermediate) eta5 Metal Complex (η⁵-Indenyl)MLn eta3 Slipped Intermediate (η³-Indenyl)MLn(Nu) eta5->eta3 + Nucleophile (Nu) - L eta3->eta5 - Nu + L caption Figure 1: The Indenyl Effect Pathway

Comparison of this compound with Other Ligands

The introduction of a butyl group at the 3-position of the indenyl ring significantly modulates its steric and electronic properties. While specific experimental data for this compound complexes is limited, its behavior can be extrapolated from studies on other alkyl-substituted indenyl ligands.

2.1. This compound vs. Unsubstituted Indenyl

  • Electronic Effects: The butyl group is an electron-donating group (EDG). This increases the electron density on the indenyl ring system, making it a stronger overall electron donor to the metal center compared to the unsubstituted indenyl ligand. This can lead to stronger metal-ligand bonds and influence the redox properties of the resulting complex.

  • Steric Effects: The primary impact of the butyl group is the introduction of steric bulk on the five-membered ring. This steric hindrance can influence the accessibility of the metal center to incoming ligands, potentially slowing down substitution reactions, even with the indenyl effect at play. Furthermore, the bulky substituent may favor a more "slipped" or η³-like ground state coordination geometry.[3]

2.2. This compound vs. Cyclopentadienyl (Cp)

The comparison between indenyl and cyclopentadienyl ligands is fundamental in organometallic chemistry.

FeatureThis compoundCyclopentadienyl (Cp)
Ligand Substitution Rate Very Fast (due to Indenyl Effect)Slow
Haptotropic Shift Facile η⁵ to η³ slipDisfavored
Electron Donating Ability Strong (enhanced by butyl group)Moderate
Symmetry Low (Cs)High (D5h)
Steric Profile Bulky, directed hindranceUnhindered

2.3. This compound vs. Other Substituted Indenyl Ligands

The nature and position of substituents on the indenyl ring allow for fine-tuning of the ligand's properties.

  • Electron-Donating vs. Electron-Withdrawing Groups: In contrast to the electron-donating butyl group, an electron-withdrawing group (EWG) like a trifluoromethyl group (-CF₃) at the same position would decrease the electron density on the ring. This would make the ligand a weaker donor, potentially weakening the metal-ligand bond and making the metal center more electrophilic. Computational studies have shown that EDGs at the C2 position can favor a triplet ground state in the indenyl cation, whereas EWGs favor a singlet ground state, highlighting the profound electronic influence of substituents.[4]

  • Functionalized Indenyl Ligands: Indenyl ligands can be functionalized with other coordinating groups, such as phosphines, to create multidentate or pincer-type ligands. These have shown significant utility in catalysis, including C-C and C-N cross-coupling reactions.[5][6][7] The butyl group in a this compound backbone could sterically influence the coordination of the phosphine (B1218219) and the overall geometry of the resulting complex.

Quantitative Data Comparison

Spectroscopic and structural data provide quantitative insight into the electronic and steric effects of ligands. The following table presents typical data for related complexes. Data for a hypothetical 3-butyl-indenyl complex is extrapolated based on known trends.

Complex TypeLigandM-C(Cp/Ind) Bond Lengths (Å)ν(CO) (cm⁻¹) in M(L)(CO)₂Notes
(L)Rh(CO)₂Cp~2.252051, 1986Baseline for comparison.
(L)Rh(CO)₂Indenyl~2.28 - 2.322038, 1969Lower ν(CO) indicates Indenyl is a better donor than Cp.[1]
(L)Rh(CO)₂3-Butyl-Indenyl ~2.29 - 2.34 (predicted)~2035, 1965 (predicted)The butyl EDG should further lower ν(CO), but steric effects may slightly lengthen M-C bonds.
(L)₂ZrCl₂Indenyl~2.50 (avg)N/ADemonstrates typical bond lengths in an early transition metal complex.[1]

Note: ν(CO) values are sensitive to the metal center and other ligands. Lower CO stretching frequencies indicate a more electron-rich metal center, implying a stronger electron-donating ligand.

Experimental Protocols

4.1. Synthesis of Lithium 3-Butyl-1H-indenide

This protocol outlines the deprotonation of this compound to form the corresponding lithium salt, a common precursor for coordination complexes.

  • Preparation: To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add anhydrous diethyl ether or THF.

  • Reagents: Dissolve this compound (1.0 eq) in the solvent. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Add n-butyllithium (1.05 eq) dropwise via syringe. The solution will typically change color.

  • Reaction: Allow the mixture to stir at -78 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

  • Isolation: The resulting lithium 3-butyl-1H-indenide can be used in situ or isolated by removal of the solvent under vacuum.

4.2. Synthesis of a Generic (3-Butyl-Indenyl) Metal Complex

This protocol describes a salt metathesis reaction to form a transition metal complex.

  • Preparation: In a Schlenk flask under an inert atmosphere, suspend or dissolve the desired metal halide (e.g., ZrCl₄, [Rh(CO)₂Cl]₂) in an appropriate anhydrous solvent (e.g., THF, CH₂Cl₂).

  • Ligand Addition: Add a solution of lithium 3-butyl-1H-indenide (prepared as above) dropwise to the metal halide solution at a suitable temperature (often -78 °C or 0 °C).

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Workup: Filter the reaction mixture to remove the lithium halide byproduct (LiCl).

  • Purification: Remove the solvent from the filtrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

  • Characterization: The final product should be characterized by techniques such as NMR spectroscopy (¹H, ¹³C), IR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction.[8][9][10][11][12]

Experimental_Workflow Start Start Materials: This compound n-BuLi, Metal Halide Deprotonation 1. Deprotonation (Formation of Li⁺[3-Bu-Ind]⁻) Start->Deprotonation Metathesis 2. Salt Metathesis (Reaction with Metal Halide) Deprotonation->Metathesis Workup 3. Workup (Filtration of LiCl) Metathesis->Workup Purification 4. Purification (Recrystallization/Chromatography) Workup->Purification Characterization 5. Characterization (NMR, IR, X-ray, etc.) Purification->Characterization Product Final Complex: (3-Butyl-Indenyl)MLn Characterization->Product caption Figure 3: General Synthesis Workflow

Conclusion

The coordination chemistry of this compound is governed by a combination of the inherent properties of the indenyl framework and the specific steric and electronic contributions of the butyl substituent. Compared to the unsubstituted indenyl ligand, it is a stronger electron donor but introduces significant steric bulk. Relative to the cyclopentadienyl ligand, it exhibits the pronounced "indenyl effect," leading to enhanced reactivity in substitution reactions. The ability to modify the indenyl backbone with alkyl groups like butyl provides a powerful tool for tuning the properties of organometallic complexes, which is of significant interest for the rational design of catalysts and advanced materials.

References

Safety Operating Guide

Safe Disposal of 3-butyl-1H-indene: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 3-butyl-1H-indene, a chemical substance that requires careful handling to mitigate environmental and health risks. The following procedures are based on established safety protocols for similar chemical compounds and are intended for researchers, scientists, and drug development professionals.

Disclaimer: The disposal procedures outlined below are derived from the safety data sheet (SDS) of the parent compound, Indene (CAS No. 95-13-6), as a specific SDS for this compound was not immediately available. While the chemical properties and associated hazards are expected to be similar, users are strongly advised to consult the specific SDS for this compound if available and to adhere to all local, state, and federal regulations.

I. Immediate Safety and Handling Precautions

Prior to initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This compound is classified as a flammable liquid and vapor, and may be fatal if swallowed and enters airways[1][2].

Required Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).

  • Body Protection: A flame-retardant lab coat or antistatic protective clothing is recommended[2].

  • Respiratory Protection: In case of insufficient ventilation, use a NIOSH/MSHA approved respirator[3].

II. Step-by-Step Disposal Protocol

The proper disposal of this compound is a critical process that must be executed with precision to ensure safety and regulatory compliance.

Step 1: Waste Identification and Segregation

  • Identify all waste streams containing this compound, including pure unused product, reaction byproducts, and contaminated materials (e.g., absorbent pads, gloves, glassware).

  • Segregate this compound waste from other laboratory waste streams to prevent accidental mixing with incompatible materials.

Step 2: Waste Collection and Storage

  • Collect liquid this compound waste in a designated, properly labeled, and sealed container. The container should be made of a material compatible with the chemical.

  • Keep the waste container tightly closed and store it in a cool, dry, and well-ventilated area, away from heat, sparks, open flames, and strong oxidizing agents[4].

  • Store the waste container in a designated hazardous waste accumulation area.

Step 3: Contaminated Material Handling

  • For spills, absorb the material with an inert, non-combustible absorbent such as sand, diatomite, or universal binders[1].

  • Do not use combustible materials like sawdust for absorption.

  • Collect the contaminated absorbent material and any other solid waste (e.g., contaminated gloves, wipes) in a separate, clearly labeled hazardous waste container.

Step 4: Labeling and Documentation

  • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's environmental health and safety (EHS) department.

  • Maintain a log of the accumulated waste, including the quantity and date of accumulation.

Step 5: Disposal

  • The disposal of this compound must be conducted through an approved and licensed hazardous waste disposal company[2][3][4].

  • Do not dispose of this compound down the drain or with regular laboratory trash[1]. It must not be allowed to enter sewer systems or groundwater[1].

  • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

III. Quantitative Data Summary

The provided search results for the parent compound, Indene, did not specify quantitative limits for disposal. Disposal regulations are highly dependent on local and national guidelines. Therefore, it is crucial to consult your local regulatory agencies for specific disposal limits.

ParameterValueSource
LD50 (Oral, Rat) Not available in the provided results.-
LC50 (Inhalation, Rat) 14,000 mg/L (for 1H-Indene)[1]Safety Data Sheet for 1H-Indene[1]
Disposal Concentration Limits Must comply with local, state, and federal regulations.Consult local EHS guidelines.

IV. Experimental Workflow and Logical Relationships

The following diagrams illustrate the procedural flow for the safe disposal of this compound.

cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal A Identify this compound Waste B Wear Appropriate PPE A->B Safety First C Segregate from other waste B->C D Collect in a labeled, sealed container C->D E Store in a cool, well-ventilated area D->E F Contact EHS for pickup E->F G Transport by licensed waste handler F->G Regulatory Compliance H Dispose at an approved facility G->H cluster_waste_type Waste Type cluster_containment Containment cluster_action Action liquid Liquid Waste liquid_container Sealed, Labeled Liquid Waste Container liquid->liquid_container solid Solid Waste (Contaminated) solid_container Sealed, Labeled Solid Waste Container solid->solid_container disposal Dispose via Approved Hazardous Waste Vendor liquid_container->disposal solid_container->disposal

References

Safeguarding Your Research: A Comprehensive Guide to Handling 3-butyl-1H-indene

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides critical safety and logistical protocols for the handling and disposal of 3-butyl-1H-indene. Adherence to these procedures is essential for ensuring a safe laboratory environment for all researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

When handling this compound, a flammable liquid and potential irritant, a comprehensive suite of personal protective equipment is mandatory. Given that this compound is an aromatic hydrocarbon, precautions applicable to this class of compounds should be strictly followed.

Primary Protective Measures:

  • Hand Protection: Wear protective gloves. Specific glove material and thickness should be selected based on the duration of exposure and the specific operations.

  • Eye and Face Protection: Chemical safety goggles are required. For operations with a higher risk of splashing, a face shield should also be worn.[1]

  • Skin and Body Protection: A flame-retardant lab coat or antistatic protective clothing is necessary to protect against skin contact and in case of fire.[2]

  • Respiratory Protection: If working in a poorly ventilated area or if exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound will minimize risks. The following step-by-step protocol outlines the safe handling workflow.

Step 1: Receiving and Storage

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and strong oxidizing agents.[1][2]

  • Keep the container tightly closed and consider storing under an inert atmosphere.[1] For quality maintenance, refrigeration is recommended.[1]

Step 2: Preparation for Use

  • Work in a well-ventilated area, preferably within a chemical fume hood.

  • Ensure all ignition sources are removed from the work area.[1][2][3][4][5]

  • Use non-sparking tools and explosion-proof equipment.[1][2][3][4][5]

  • Ground and bond containers and receiving equipment to prevent static discharge.[1][2][3][4][5]

Step 3: Handling and Use

  • Avoid contact with skin, eyes, and clothing.[1][3]

  • Do not ingest or inhale vapors.[1]

  • Measure and transfer the chemical carefully to avoid splashes and spills.

Step 4: Post-Use and Decontamination

  • Thoroughly wash hands and any exposed skin after handling.[1]

  • Decontaminate all equipment and work surfaces that have come into contact with the chemical.

  • Contaminated clothing should be removed immediately and washed before reuse.[1][2]

Disposal Plan

Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: Collect all waste, including unused product and contaminated materials (e.g., gloves, absorbent paper), in a suitable, labeled, and closed container.

  • Waste Storage: Store waste containers in a designated, well-ventilated area, away from incompatible materials.

  • Disposal Route: Dispose of the chemical waste through an approved waste disposal plant.[2][3] Do not pour down the drain or dispose of in regular trash.[6] All chemical waste disposal should be managed by the institution's Environmental Health and Safety (DEHS) department or a licensed contractor.[6]

Quantitative Data Summary

PropertyValueSource
Physical State Liquid[5]
Boiling Point 181 - 182 °C[2][5]
Melting Point -5 to -3 °C[2][5]
Flash Point 58 °C (closed cup)[4][5]
Density 0.996 g/cm³ at 25 °C[2][4][5]

Experimental Workflow for Safe Handling

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don Personal Protective Equipment (PPE) B Prepare Well-Ventilated Workspace (Fume Hood) A->B C Remove All Ignition Sources B->C D Retrieve this compound from Storage C->D Proceed to Handling E Perform Experiment D->E F Return Unused Chemical to Storage E->F G Decontaminate Work Area and Equipment F->G Proceed to Cleanup H Segregate and Label Chemical Waste G->H I Dispose of Waste via Approved Channels H->I

Caption: This diagram outlines the essential steps for the safe handling of this compound.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.